Thiazole orange dimer YOYO 1
説明
See also: YoYo-1 (preferred).
特性
分子式 |
C49H58I4N6O2 |
|---|---|
分子量 |
1270.6 g/mol |
IUPAC名 |
3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium tetraiodide |
InChI |
InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChIキー |
GRRMZXFOOGQMFA-UHFFFAOYSA-J |
物理的記述 |
Yellow liquid; [Molecular Probes MSDS] |
製品の起源 |
United States |
Foundational & Exploratory
Thiazole Orange Dimer YOYO-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling YOYO-1
YOYO-1 is a high-affinity, cell-impermeant green fluorescent dye renowned for its utility in nucleic acid staining.[1][2] Chemically, it is a tetracationic homodimer of Oxazole Yellow (YO), typically supplied as a tetraiodide salt.[3][4][5] Its structure as a dimeric cyanine (B1664457) dye is fundamental to its mechanism of action and remarkable fluorescence properties.[1][3] In the absence of nucleic acids, YOYO-1 in an aqueous buffer is essentially non-fluorescent, exhibiting a very low quantum yield.[3][5][6] However, upon binding to double-stranded DNA (dsDNA), its fluorescence intensity undergoes a dramatic enhancement of over 1000 to 3200-fold.[1][4][5] This substantial increase in fluorescence, coupled with a very low background signal, makes YOYO-1 an exceptionally sensitive tool for a variety of applications where precise DNA visualization and quantification are paramount.[1][3]
The primary mode of interaction between YOYO-1 and dsDNA is through bis-intercalation, where both chromophore units of the dimer insert themselves between adjacent base pairs of the DNA double helix.[3][7][8] This high-affinity binding is facilitated by the four positive charges on the YOYO-1 molecule, which readily interact with the negatively charged phosphate (B84403) backbone of DNA.[3] While bis-intercalation is the predominant and most stable binding mode, mono-intercalation, where only one end of the dye molecule intercalates, can also occur, particularly at higher dye concentrations.[9]
Mechanism of Fluorescence Enhancement
The dramatic increase in YOYO-1 fluorescence upon DNA binding is attributed to the restriction of intramolecular motion. In its free state in a polar solvent, the excited YOYO-1 molecule can dissipate energy non-radiatively through photoisomerization, a process involving rotation around the methine group connecting its aromatic rings.[3] This rotation quenches the fluorescence. However, when YOYO-1 intercalates into the DNA helix, it becomes sterically hindered and "stuck," preventing this rotational freedom.[3] Consequently, the excited state energy is released as fluorescence, leading to the observed bright signal.[3] An alternative, though less established, mechanism proposes an intermolecular charge transfer with solvent molecules as the cause for quenching in the unbound state.[3]
Quantitative Data Summary
The photophysical and binding properties of YOYO-1 are critical for its effective application. The following tables summarize key quantitative data for easy comparison.
| Property | Free YOYO-1 (in aqueous buffer) | DNA-Bound YOYO-1 | Reference(s) |
| Excitation Maximum (λex) | 458 nm | 489 nm - 491 nm | [1][3][4][5] |
| Emission Maximum (λem) | 564 nm | 509 nm | [1][3][4][5] |
| Fluorescence Quantum Yield | < 0.1% | Up to 50% | [1][3] |
| Fluorescence Enhancement | - | >1000 to 3200-fold | [1][3][4][5] |
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₅₈I₄N₆O₂ | [1] |
| Molecular Weight | 1270.66 g/mol | [1] |
| Binding Mode | Bis-intercalation | [1][7] |
| Binding Site Size | ~3.2 - 4 base pairs per dye | [10] |
| DNA Elongation per Dye | ~1.5 base pairs (0.51 nm) | [10] |
| DNA Untwisting per Dye | ~24° | [10] |
| Association Constant (Ka) | 10⁸ - 10¹² M⁻¹ | [10][11] |
Experimental Protocols
Staining of Fixed and Permeabilized Cells
This protocol is designed for staining the nuclei of cells that have been fixed and permeabilized, allowing YOYO-1 to access the intracellular DNA.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Treat the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution in staining buffer to a final concentration of 100 nM to 1 µM. Add the diluted dye to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filter sets (e.g., FITC).[1]
Cell Viability and Cytotoxicity Assay
This assay leverages the cell-impermeant nature of YOYO-1 to differentiate between live and dead cells. Dead or dying cells with compromised plasma membranes will take up the dye and exhibit bright nuclear fluorescence, while live cells will exclude the dye.[1][12]
Materials:
-
Cell suspension or adherent cells in a 96-well plate
-
Cell culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
-
Detergent solution (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well microtiter plate and culture under desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Incubate for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
-
Fluorescence Measurement 1 (Dead Cells): Measure the fluorescence of the plate using a fluorescence plate reader with excitation and emission wavelengths appropriate for YOYO-1. This reading corresponds to the non-viable cells.[12]
-
Cell Lysis: Add a detergent solution to all wells to permeabilize all cells, allowing YOYO-1 to enter and stain the nuclei of the entire cell population.
-
Fluorescence Measurement 2 (Total Cells): Measure the fluorescence of the plate again. This reading corresponds to the total number of cells.[12]
-
Data Analysis: Calculate the percentage of non-viable cells by dividing the first fluorescence reading by the second and multiplying by 100.[12]
Single-Molecule DNA Imaging
YOYO-1 is extensively used to visualize individual DNA molecules, for instance, in studies involving DNA curtains or optical tweezers.[11][13][14]
Materials:
-
Lambda DNA (λ-DNA) or other purified DNA
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., 10 mM phosphate buffer, pH 7.5)
-
Microscope slides and coverslips, potentially functionalized for DNA tethering
-
Fluorescence microscope (e.g., Total Internal Reflection Fluorescence (TIRF) microscope)
Procedure:
-
DNA Preparation: Prepare a dilute solution of DNA in the staining buffer (e.g., 0.56 ng/µl).[10]
-
Dye Dilution: Dilute the YOYO-1 stock solution in the staining buffer. The final concentration will depend on the desired staining ratio (dye to base pair). A common starting point is a 1:5 dye:base pair ratio.[15]
-
Staining: Mix the diluted YOYO-1 solution with the DNA solution. For homogeneous staining, incubation for at least 30 minutes to 2 hours at 50°C is often recommended.[10][15]
-
Immobilization: Introduce the stained DNA solution into a flow cell where the DNA molecules can be tethered to the surface.
-
Imaging: Visualize the individual, stretched DNA molecules using a fluorescence microscope. High illumination power may lead to photocleavage of the DNA. For super-resolution techniques like PAINT, photobleaching of the dye is a necessary step.[16]
Visualizations
The following diagrams illustrate the core mechanism of YOYO-1 and a typical experimental workflow.
Caption: Mechanism of YOYO-1 fluorescence enhancement upon DNA intercalation.
Caption: Experimental workflow for staining fixed and permeabilized cells with YOYO-1.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. YOYO-1 - Wikipedia [en.wikipedia.org]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring the Adsorption Cross-Section of YOYO-1 to Immobilized DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ screening assay for cell viability using a dimeric cyanine nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jixin Chen | Ohio University [ohio.edu]
YOYO-1 chemical structure and molecular weight.
An In-depth Technical Guide to YOYO-1: Properties, Applications, and Experimental Protocols
YOYO-1 is a high-affinity, cell-impermeant cyanine (B1664457) dye renowned for its utility in fluorescently labeling nucleic acids. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed protocols for its application in various research contexts, tailored for researchers, scientists, and drug development professionals.
Core Properties of YOYO-1
YOYO-1 is a homodimer of oxazole (B20620) yellow, existing as a tetraiodide salt. Its mechanism of action involves bis-intercalation, where both chromophores of the dye insert themselves between the base pairs of double-stranded DNA (dsDNA).[1] In its unbound state in aqueous solution, YOYO-1 exhibits minimal fluorescence. However, upon binding to dsDNA, it undergoes a dramatic conformational change that results in a fluorescence enhancement of over 1000-fold, with some reports indicating up to a 3200-fold increase.[1][2][3] This property makes it an exceptionally sensitive stain for DNA with a very low background signal.
Quantitative Data Summary
The key quantitative properties of YOYO-1 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄₉H₅₈I₄N₆O₂ | [1][2] |
| Molecular Weight | 1270.66 g/mol | [1] |
| CAS Number | 143413-85-8 (iodide) | [1] |
| Excitation Maximum (DNA-bound) | 491 nm | [2] |
| Emission Maximum (DNA-bound) | 509 nm | [2] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [2] |
| Binding Mode | Bis-intercalation | [2] |
| Cell Permeability | Impermeant | [2] |
Experimental Protocols
YOYO-1's cell impermeability makes it an ideal stain for selectively labeling necrotic or apoptotic cells with compromised plasma membranes, as well as for staining fixed and permeabilized cells. The following are detailed methodologies for its use in common laboratory applications.
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol is suitable for staining the nuclei of fixed cells for visualization by fluorescence microscopy.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to a final concentration of 0.1-1.0 µM in staining buffer. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with staining buffer to remove unbound dye.
-
Imaging: Mount the coverslips with an anti-fade mounting medium and image using a fluorescence microscope with a standard fluorescein (B123965) (FITC) filter set.
Protocol 2: Dead Cell Staining for Viability Assays
This protocol allows for the selective staining of dead cells in a population, which can be quantified using fluorescence microscopy or a microplate reader.
Materials:
-
Cell suspension or adherent cells
-
Cell culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture cells under desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium at a final concentration of 100 nM to 1 µM.
-
Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
-
Imaging: Image the cells directly without a wash step. Dead cells with compromised membranes will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.
Visualizing Experimental Workflows
To further clarify the application of YOYO-1, the following diagrams illustrate typical experimental workflows.
References
Spectral properties of YOYO-1: excitation and emission maxima.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of YOYO-1, a high-affinity cyanine (B1664457) dye widely used for fluorescent labeling of nucleic acids. The document details its excitation and emission maxima in various states, outlines experimental protocols for their determination, and illustrates the proposed mechanisms of its fluorescence enhancement upon binding to DNA.
Core Spectral Properties of YOYO-1
YOYO-1 is renowned for its remarkable fluorescence enhancement of over 1000-fold upon binding to double-stranded DNA (dsDNA), making it an exceptionally sensitive stain for nucleic acid visualization.[1] In its unbound state in aqueous solution, YOYO-1 is essentially non-fluorescent.[2] The spectral characteristics of YOYO-1 are highly dependent on its environment, particularly whether it is free in solution or bound to nucleic acids.
Quantitative Spectral Data
The following table summarizes the key spectral properties of YOYO-1 in different conditions.
| Condition | Excitation Maximum (λex) | Emission Maximum (λem) |
| Free in aqueous buffer | ~458 nm[3] | ~564 nm[3] |
| Bound to dsDNA | ~491 nm[1][2][4] | ~509 nm[1][2][4] |
| Bound to ssDNA | Similar to dsDNA at low dye:base ratios | Red-shifted emission at high dye:base ratios |
| Bound to RNA | Similar to dsDNA at low dye:base ratios | Red-shifted emission at high dye:base ratios |
Note: Specific quantitative excitation and emission maxima for YOYO-1 bound to single-stranded DNA (ssDNA) and RNA are not consistently reported in the literature. It is generally observed that at low dye-to-base pair ratios, the spectral properties are similar to those of dsDNA-bound YOYO-1. However, at higher concentrations, a red-shift in the emission spectrum is noted for both ssDNA and RNA complexes.
Mechanism of Fluorescence Enhancement
The dramatic increase in YOYO-1 fluorescence upon binding to DNA is attributed to the restriction of intramolecular motion. Two primary mechanisms have been proposed to explain this phenomenon:
-
Intramolecular Charge Transfer (Photoisomerization): In the unbound state, the YOYO-1 molecule can undergo photoisomerization, a non-radiative process where the molecule rotates around its methine bridge. This rotation dissipates the energy of the excited state without emitting light. When YOYO-1 intercalates between the base pairs of DNA, this rotation is sterically hindered, forcing the molecule to release the absorbed energy as fluorescence.[3]
-
Intermolecular Charge Transfer: A more recent theory suggests that in a polar solvent like water, an excited YOYO-1 molecule can engage in a Dexter-type electron transfer with the solvent molecules. This process quenches the fluorescence. Upon intercalation into the hydrophobic environment of the DNA double helix, this interaction with water is minimized, thus preserving the excited state and allowing for fluorescence emission.[3]
The following diagram illustrates the simplified workflow of YOYO-1 fluorescence upon binding to DNA.
Experimental Protocols
Determining the excitation and emission spectra of YOYO-1 with nucleic acids is a standard procedure in many molecular biology and biophysics laboratories. Below is a generalized protocol for using a fluorescence spectrophotometer.
Determining Excitation and Emission Spectra
Objective: To measure the fluorescence excitation and emission maxima of YOYO-1 when free in solution and when bound to dsDNA, ssDNA, or RNA.
Materials:
-
YOYO-1 iodide stock solution (e.g., 1 mM in DMSO)
-
Double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), or RNA of known concentration
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or another suitable buffer
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a working solution of YOYO-1 by diluting the stock solution in TE buffer to a final concentration of approximately 1 µM.
-
Prepare solutions of dsDNA, ssDNA, or RNA in TE buffer at a concentration that allows for a desired dye-to-base pair ratio (e.g., 1:10).
-
For the "unbound" sample, add a small volume of the YOYO-1 working solution to a cuvette containing only TE buffer.
-
For the "bound" samples, add the same amount of YOYO-1 working solution to cuvettes containing the respective nucleic acid solutions.
-
Incubate the mixtures at room temperature for at least 5 minutes to allow for complete binding.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Measuring the Emission Spectrum:
-
Place the cuvette with the YOYO-1-dsDNA complex into the sample holder.
-
Set the excitation wavelength to a value near the expected maximum (e.g., 490 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Repeat this procedure for the YOYO-1-ssDNA, YOYO-1-RNA, and free YOYO-1 samples, adjusting the excitation wavelength as necessary based on known properties (for free YOYO-1, excite at ~460 nm).
-
-
Measuring the Excitation Spectrum:
-
Keep the YOYO-1-dsDNA sample in the holder.
-
Set the emission wavelength to the determined emission maximum (e.g., 509 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
Repeat for the other samples, setting the emission monochromator to their respective emission maxima.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both the emission and excitation scans.
-
Identify the peak wavelengths for each condition and record them in a table.
-
The following diagram outlines the experimental workflow for determining the spectral properties of YOYO-1.
References
YOYO-1 Dye: A Comprehensive Technical Guide to its Quantum Yield and Extinction Coefficient
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye renowned for its application in DNA staining. A member of the oxazole (B20620) yellow homodimer family, it is virtually non-fluorescent in its free state in aqueous solutions but exhibits a dramatic increase in fluorescence intensity upon binding to double-stranded DNA (dsDNA).[1][2][3] This property, coupled with its high molar absorptivity, makes YOYO-1 an indispensable tool for researchers in molecular biology, genomics, and single-molecule studies.[4][5] This guide provides an in-depth look at two of its most critical photophysical properties: the fluorescence quantum yield and the molar extinction coefficient.
Core Photophysical Properties
The utility of YOYO-1 stems from the significant changes in its photophysical characteristics upon intercalation into the DNA double helix.[6] When unbound in an aqueous buffer, the dye has a very low fluorescence quantum yield, reported to be less than 0.1%.[1][3] However, upon bis-intercalation—where both chromophore units of the dye insert themselves between the base pairs of dsDNA—the quantum yield can increase by over 1000-fold, reaching values as high as 50%.[1][2][3] This remarkable enhancement is attributed to the rigidization of the dye's structure upon binding, which inhibits non-radiative decay pathways like photoisomerization that are prevalent in the free state.[1]
Similarly, the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is exceptionally high for YOYO-1, approaching 10^5 cm⁻¹M⁻¹.[1][3][5] This high value contributes to its brightness when bound to DNA. The absorption and emission maxima also shift upon binding, a key consideration for experimental setup.
The table below summarizes the key quantitative photophysical parameters for YOYO-1 dye.
| Property | Condition | Value | Reference |
| Molar Extinction Coefficient (ε) | DNA-Bound | ~1.0 x 10⁵ M⁻¹cm⁻¹ | [1][3][5] |
| Fluorescence Quantum Yield (Φ) | Free in Water | < 0.001 (< 0.1%) | [1][3] |
| DNA-Bound | up to 0.5 (50%) | [1][3][7] | |
| Dried on Glass Surface | 0.16 ± 0.04 (16 ± 4%) | [3][7] | |
| Absorption Maximum (λabs) | Free in Aqueous Buffer | 458 nm | [1] |
| DNA-Bound | 489 - 491 nm | [1][8] | |
| Emission Maximum (λem) | Free in Aqueous Buffer | 564 nm | [1] |
| DNA-Bound | 508 - 509 nm | [1][8] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence applications. The following sections detail the standard methodologies for these measurements.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.
Principle: The Beer-Lambert law is expressed as: A = εcl where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of several solutions of known concentration, a plot of absorbance versus concentration can be generated. The slope of this line is equal to the molar extinction coefficient when the path length is 1 cm.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of YOYO-1 bound to dsDNA in a suitable buffer (e.g., Tris-HCl). The concentration of the dye should be accurately known. To ensure complete binding, a high ratio of DNA to dye is recommended.
-
Serial Dilutions: Create a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Spectrophotometry:
-
Calibrate a UV-Vis spectrophotometer using the buffer as a blank.
-
Measure the full absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λmax). For DNA-bound YOYO-1, this is approximately 489 nm.[1]
-
Record the absorbance of each solution at this λmax.
-
-
Data Analysis:
-
Plot the measured absorbance (A) at λmax on the y-axis against the molar concentration (c) on the x-axis.
-
Perform a linear regression on the data points.
-
The slope of the resulting line is the molar extinction coefficient (ε).
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield (ΦST).[9]
Principle: When the standard and the unknown sample have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The calculation is performed using the following equation:[9]
Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (η_X^2 / η_{ST}^2)
where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η (eta) is the refractive index of the solvent.
-
Subscripts X and ST refer to the unknown sample and the standard, respectively.
Methodology:
-
Standard Selection: Choose a suitable quantum yield standard. For YOYO-1 (emits at ~509 nm), a standard like Rhodamine 6G in ethanol (B145695) (Φ = 0.95) could be appropriate.[3] The standard's absorption and emission spectra should overlap with YOYO-1's as much as possible.
-
Solution Preparation:
-
Absorbance Measurement:
-
Select an excitation wavelength at which both the sample and the standard absorb light, preferably near the absorption maximum of the sample.
-
Record the absorbance of each solution at this excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the unknown sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the gradient of the straight line for both plots (Grad_X and Grad_ST).
-
Calculate the quantum yield of the YOYO-1/DNA complex (Φ_X) using the equation above. If the same solvent is used for both sample and standard, the refractive index term (η_X^2 / η_{ST}^2) cancels out.
-
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. doylegroup.mit.edu [doylegroup.mit.edu]
- 3. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
The Photophysics of YOYO-1: A Technical Guide to its Fluorescent Properties and Interaction with DNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of YOYO-1, a widely used cyanine (B1664457) dye for DNA staining. YOYO-1's remarkable fluorescence enhancement upon binding to double-stranded DNA makes it an invaluable tool in molecular biology, single-molecule studies, and high-throughput screening. This document details the underlying mechanisms of its fluorescence, provides quantitative data on its photophysical parameters, and outlines key experimental protocols for its characterization.
Core Photophysical Properties of YOYO-1
YOYO-1 is a homodimer of oxazole (B20620) yellow, existing as a tetracationic salt.[1] In its free state in aqueous solution, YOYO-1 is virtually non-fluorescent. However, upon intercalation into the DNA double helix, its fluorescence quantum yield increases by over a thousandfold, leading to a bright green fluorescence.[1][2] This dramatic enhancement is the cornerstone of its utility as a DNA stain.
Quantitative Photophysical Data
The key photophysical parameters of YOYO-1 in its free and DNA-bound states are summarized in the tables below for easy comparison.
| Parameter | Free YOYO-1 (in aqueous buffer) | YOYO-1-DNA Complex |
| Absorption Maximum (λmax,abs) | 458 nm | 489 nm |
| Emission Maximum (λmax,em) | 564 nm | 509 nm |
| Molar Extinction Coefficient (ε) | ~105 M-1cm-1 | 98,900 M-1cm-1 (in DNA) |
| Fluorescence Quantum Yield (ΦF) | < 0.001 (<0.1%) | ~0.5 (up to 50%) |
| Fluorescence Lifetime (τ) | Very short | 2-5 ns |
Table 1: Spectroscopic and Photophysical Properties of YOYO-1. [1][2][3][4]
| Parameter | Value |
| Binding Mode | Bis-intercalation |
| Binding Site Size | ~3-4 base pairs per YOYO-1 molecule |
| Binding Constant (Ka) | 108–109 M−1 (mono-intercalation), 105 M−1 (bis-intercalation step 2) |
| DNA Elongation per Dye | ~0.5 nm |
| DNA Untwisting Angle per Dye | ~24° |
Table 2: DNA Binding Characteristics of YOYO-1. [5][6][7][8][9]
Mechanism of Fluorescence Enhancement
The profound increase in YOYO-1 fluorescence upon DNA binding is attributed to the restriction of non-radiative decay pathways. Two primary mechanisms have been proposed to explain this phenomenon:
-
Intramolecular Charge Transfer (Photoisomerization): In the free state, upon photoexcitation, YOYO-1 can undergo a photoisomerization reaction involving rotation around the methine bridge connecting its two chromophores. This rotation provides a non-radiative pathway for the excited state to relax back to the ground state, thus quenching fluorescence.[1] When intercalated between DNA base pairs, this rotational motion is sterically hindered, forcing the excited state to decay radiatively via fluorescence.[1]
-
Intermolecular Charge Transfer: A more recent proposal suggests that in polar solvents like water, an intermolecular charge transfer occurs between the photo-excited YOYO-1 and solvent molecules.[1] This process leads to the formation of radical ions and a non-radiative decay pathway. The hydrophobic environment within the DNA base-pair stack shields the intercalated YOYO-1 from the surrounding solvent, thereby inhibiting this intermolecular charge transfer and promoting fluorescence.[1]
Caption: Mechanisms of YOYO-1 fluorescence quenching and enhancement.
Experimental Protocols
Accurate characterization of the photophysical properties of YOYO-1 is crucial for its effective application. Below are detailed methodologies for key experiments.
Sample Preparation for Fluorescence Measurements
-
Stock Solutions: Prepare a stock solution of YOYO-1 (e.g., 1 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) and store it protected from light at -20°C. Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).[10]
-
DNA Staining: To prepare the YOYO-1-DNA complex, dilute the YOYO-1 stock solution in the assay buffer. Add the DNA solution to achieve the desired dye-to-base-pair ratio (e.g., 1:5).[10]
-
Incubation: Incubate the mixture for at least 30 minutes at room temperature, or for more homogeneous staining, at 50°C for 2-3 hours, to allow for binding equilibrium to be reached.[3][10][11] Protect the sample from light during incubation.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample relative to a known standard.[12]
-
Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with YOYO-1. For green-emitting dyes like YOYO-1, fluorescein (B123965) in 0.1 M NaOH (ΦF = 0.92) is a suitable standard.[12]
-
Preparation of Dilute Solutions: Prepare a series of solutions of both the YOYO-1-DNA complex and the fluorescein standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 480 nm).
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the YOYO-1-DNA complex and the fluorescein standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the YOYO-1-DNA complex (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent (if different for sample and standard).[12]
-
Caption: Experimental workflow for relative quantum yield measurement.
Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][6]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica (B1680970) nanoparticles) in place of the sample. The IRF represents the time response of the instrument itself.
-
Sample Measurement: Replace the scattering solution with the YOYO-1-DNA sample and acquire the fluorescence decay data. The experiment records the time difference between the laser pulse and the arrival of the first photon of fluorescence at the detector over many excitation cycles.
-
Data Analysis:
-
The collected data is compiled into a histogram of photon counts versus time.
-
The fluorescence lifetime (τ) is determined by fitting the experimental decay curve with a multi-exponential decay model, after deconvolution of the IRF. The decay is often modeled by the following function: I(t) = Σ αi * exp(-t/τi) where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.
-
Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.
Conclusion
The unique photophysical properties of YOYO-1, characterized by a dramatic fluorescence enhancement upon DNA intercalation, have established it as a vital tool in the life sciences. A thorough understanding of its photophysics, including the mechanisms of fluorescence enhancement and its quantitative photophysical parameters, is essential for its optimal use in research and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of YOYO-1 and other fluorescent probes, enabling researchers to harness their full potential in a variety of applications.
References
- 1. Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. horiba.com [horiba.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Advantages and limitations of using YOYO-1 for DNA staining.
For Researchers, Scientists, and Drug Development Professionals
YOYO-1 iodide is a high-affinity, cell-impermeant, dimeric cyanine (B1664457) dye renowned for its utility in fluorescently labeling nucleic acids. Its exceptional brightness and low background fluorescence upon binding to DNA make it a valuable tool in a multitude of molecular and cellular biology applications. This technical guide provides an in-depth overview of the advantages and limitations of YOYO-1, detailed experimental protocols, and a summary of its key characteristics.
Core Principles of YOYO-1 Staining
YOYO-1 is a tetracationic homodimer of Oxazole Yellow, which exists with a very low fluorescence quantum yield in aqueous solutions.[1] Upon binding to double-stranded DNA (dsDNA), the dye undergoes a conformational change and exhibits a dramatic increase in fluorescence intensity, reportedly over 1000-fold.[1][2][3] This property is central to its application, ensuring a high signal-to-noise ratio in imaging and quantification experiments. The primary binding mode of YOYO-1 to dsDNA is bis-intercalation, where the two cyanine monomer units insert themselves between the planar base pairs of the DNA.[2][4]
Advantages of YOYO-1
-
Exceptional Brightness: Upon intercalation with DNA, YOYO-1 becomes one of the brightest fluorescent organic dyes, with a quantum yield that can reach up to 0.5.[1][2][3] This high quantum yield allows for the detection of minute quantities of DNA.
-
High Affinity: YOYO-1 exhibits a very strong binding affinity for DNA, with a binding constant (Ka) in the range of 10⁸–10⁹ M⁻¹.[5][6] This ensures stable staining and retention of the dye on the DNA molecule during experimental manipulations.
-
Low Background Fluorescence: In its unbound state in aqueous solution, YOYO-1 is essentially non-fluorescent.[1][2][3] This results in a very low background signal, providing excellent contrast and sensitivity in imaging applications.
-
Versatility: It is suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and DNA analysis in electrophoretic gels.[7][8]
Limitations and Technical Considerations
-
Cell Impermeability: YOYO-1 does not cross the membranes of live cells, limiting its use to the staining of fixed and permeabilized cells or cells with compromised membranes (e.g., apoptotic or necrotic cells).[2]
-
Photobleaching and Phototoxicity: Like many fluorescent dyes, YOYO-1 is susceptible to photobleaching upon prolonged exposure to excitation light.[1][6][9] More significantly, the photobleaching process is believed to generate reactive free radicals that can lead to photocleavage of the DNA backbone.[1]
-
Alteration of DNA Structure: As an intercalating agent, YOYO-1 unwinds and elongates the DNA duplex.[10][11] This can affect the migration of DNA in gels and may influence the interaction of DNA with binding proteins. Studies have shown a significant increase in the contour length of DNA upon YOYO-1 binding.[11]
-
Sensitivity to Ionic Strength: The binding of YOYO-1 to DNA is highly dependent on the ionic strength of the buffer.[5][7][10][12] High salt concentrations can lead to the dissociation of the dye from the DNA.[5]
-
Slow Equilibration: Achieving homogeneous staining of DNA with YOYO-1 can be a slow process, sometimes requiring incubation at elevated temperatures to ensure an even distribution of the dye along the DNA molecules.[10][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative properties of YOYO-1 iodide.
Table 1: Photophysical and Binding Properties of YOYO-1
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-bound) | 491 nm | [2] |
| Emission Maximum (DNA-bound) | 509 nm | [2] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [2][6] |
| Fluorescence Quantum Yield (in water) | < 0.1% | [1][3] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [1][2][3] |
| Fluorescence Enhancement upon DNA binding | >1000-fold | [1][2][3] |
| Binding Mode | Bis-intercalation | [2] |
| Binding Affinity (Ka) | 10⁸–10⁹ M⁻¹ | [5][6] |
Table 2: Physical Effects of YOYO-1 on Double-Stranded DNA
| Property | Observation | Reference(s) |
| Contour Length Increase | Up to a 38% increase at a staining ratio of 1 dye molecule per 4 base pairs. | [11] |
| DNA Elongation per Dye Molecule | Approximately 0.5 nm per bound YOYO-1 molecule. | [11] |
| DNA Untwisting | Insertion of YOYO-1 locally unwinds the DNA helix. | [10] |
| Saturated Binding Site Ratio | Approximately 1 YOYO-1 molecule per 3-4 base pairs. | [11][15] |
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy
This protocol is suitable for staining the nuclei of fixed cells.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution in staining buffer to a final concentration of 0.1-1.0 µM. Add the diluted staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with staining buffer to remove unbound dye.
-
Imaging: Mount the coverslips and image using a fluorescence microscope with a standard FITC filter set.
Protocol 2: Staining of Dead Cells in a Mixed Population
This protocol selectively stains the nuclei of cells with compromised plasma membranes.
Materials:
-
Cell suspension or adherent cells in culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Staining: Directly add YOYO-1 stock solution to the cell culture medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
-
Imaging: Image the cells directly without a wash step. Dead cells will exhibit bright green nuclear fluorescence, while live cells will show minimal to no fluorescence.[2]
Protocol 3: Staining DNA for Gel Electrophoresis
Materials:
-
DNA sample
-
YOYO-1 stock solution (1 mM in DMSO)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or TBE buffer (45 mM Tris-borate, 1 mM EDTA, pH 8.0)
Procedure:
-
Dilution of Dye: Prepare a working solution of YOYO-1 by diluting the 1 mM stock solution 10,000-fold in TE or TBE buffer to a final concentration of 0.1 µM.[16]
-
Staining: Add the DNA sample to the diluted YOYO-1 solution. The recommended ratio is a minimum of 5 base pairs of DNA to 1 molecule of dye.[16] It is important to add the DNA to the dye solution, not the other way around, to ensure optimal electrophoretic resolution.[16]
-
Incubation: Incubate the mixture for at least 30 minutes at room temperature, protected from light. For more homogeneous staining, incubation at 50°C for 2 hours can be performed.[10]
-
Electrophoresis: Load the stained DNA onto an agarose (B213101) or polyacrylamide gel and perform electrophoresis as usual.
-
Visualization: Visualize the DNA bands using a standard UV or blue-light transilluminator.
Visualizations
Caption: Experimental workflow for staining cells with YOYO-1.
Caption: Mechanism of YOYO-1 fluorescence and potential for phototoxicity.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Effects and Competitive Mechanisms of YOYO-1 on the Binding Characteristics of DOX and DNA Molecules Based on Surface-Enhanced Raman Spectroscopy and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daniel-vaulot.fr [daniel-vaulot.fr]
- 8. The best DNA stains and probes [lubio.ch]
- 9. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doylegroup.mit.edu [doylegroup.mit.edu]
- 12. Application of the novel nucleic acid dyes YOYO-1, YO-PRO-1, and PicoGreen for flow cytometric analysis of marine prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Core Principles of YOYO-1 in Fluorescence Microscopy: A Technical Guide
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye renowned for its utility in fluorescence microscopy for staining nucleic acids.[1] Its exceptional brightness and low background fluorescence upon binding to DNA make it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of YOYO-1.
Mechanism of Action and Fluorescence Enhancement
YOYO-1 is a tetracationic homodimer of Oxazole Yellow (YO).[2] In an aqueous solution, the free YOYO-1 dye has a very low fluorescence quantum yield (<0.1%).[2][3] This is attributed to two primary proposed mechanisms: intramolecular charge transfer leading to photoisomerization and intermolecular charge transfer with solvent molecules, both of which result in non-radiative energy relaxation.[2]
Upon binding to double-stranded DNA (dsDNA), YOYO-1 undergoes a dramatic conformational change. The dye intercalates its two aromatic rings between the DNA base pairs, a process known as bis-intercalation.[2][4] This rigid fixation within the DNA helix restricts the rotational freedom of the molecule, inhibiting the non-radiative decay pathways.[2] Consequently, the fluorescence quantum yield increases by over 1000-fold, reaching up to 50%, resulting in a bright green fluorescence signal.[2][3] The binding process can occur in two modes: mono-intercalation, where one end of the dye intercalates while the other is electrostatically bound, and the more stable bis-intercalation.[5]
Quantitative Data Summary
The key photophysical and binding properties of YOYO-1 are summarized in the tables below for easy reference and comparison.
Table 1: Spectral Properties of YOYO-1
| Property | Free YOYO-1 in Aqueous Buffer | YOYO-1 Bound to dsDNA |
| Excitation Maximum (λex) | 458 nm[2] | 491 nm[6][7] |
| Emission Maximum (λem) | 564 nm[2] | 509 nm[2][7] |
| Molar Extinction Coefficient (ε) | ~105 cm-1M-1[3] | Not specified |
| Fluorescence Quantum Yield (Φ) | < 0.1%[2][3] | Up to 50%[2][3] |
| Fluorescence Enhancement | - | >1000 to 3200-fold[2][5] |
Table 2: DNA Binding Properties of YOYO-1
| Property | Value |
| Binding Mode | Bis-intercalation[2][4] |
| Binding Affinity (Ka) | 108–109 M−1[8][9] |
| Equilibrium Constants (K) | K1 (mono-intercalation) = 3.36 ± 0.43 × 107 M−1[5]K2 (bis-intercalation) = 1.90 ± 0.61 × 105 M−1[5] |
| Binding Stoichiometry | ~1 dye molecule per 3.5 base pairs[5] |
Experimental Protocols
YOYO-1 is a versatile stain suitable for various applications, including staining fixed cells, identifying dead cells, and visualizing DNA in solution.
Staining of Fixed and Permeabilized Cells
This protocol is designed for staining the nuclei of fixed cells for visualization via fluorescence microscopy.[10]
Materials:
-
Cells grown on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., HBSS with 20 mM HEPES)
Methodology:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of YOYO-1 in staining buffer at a final concentration of 1-10 µM. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.[10]
-
Washing: Remove the staining solution and wash the cells two to three times with staining buffer.
-
Imaging: Mount the coverslips with an appropriate mounting medium or image the cells directly in the staining buffer using a standard FITC filter set.[10]
Dead Cell Staining for Viability Assays
YOYO-1 is cell-impermeant and therefore can be used to selectively stain dead cells with compromised plasma membranes.[1][10]
Materials:
-
Cell suspension or adherent cells
-
Cell culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Methodology:
-
Cell Preparation: Culture cells under the desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.[10]
-
Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the specific cell type, ensuring protection from light.[10]
-
Imaging: Image the cells directly without a wash step. Dead cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.[10]
Applications in Research and Drug Development
The unique properties of YOYO-1 lend it to a wide array of applications:
-
DNA Quantification: Used in real-time PCR and for visualizing DNA in gel electrophoresis.[11]
-
Cell Biology: As a nuclear counterstain in multicolor fluorescence experiments and for studying mitosis.[11]
-
Flow Cytometry: For labeling DNA within cells to analyze cell cycle and viability.[1][11]
-
Single-Molecule Studies: Visualizing individual DNA molecules to study their conformation and interactions with other molecules.[12][13][14]
-
Super-Resolution Microscopy: Employed in techniques like Point Accumulation for Imaging in Nanoscale Topography (PAINT) to achieve nanoscale resolution of DNA structures.[9][12]
-
Drug-DNA Interaction Studies: To investigate the competitive binding mechanisms between DNA-targeting drugs and the dye.[4][15]
Important Considerations and Troubleshooting
-
Photostability: Like all fluorophores, YOYO-1 is susceptible to photobleaching. Minimize light exposure during experiments.[9][10]
-
Safety: As a high-affinity DNA binding agent, YOYO-1 should be handled as a potential mutagen. Appropriate personal protective equipment should be used.[11]
-
Homogeneous Staining: For applications requiring uniform DNA staining, incubation at 50°C for at least two hours may be necessary to reach binding equilibrium.[11][16]
-
RNA Staining: YOYO-1 can also bind to RNA. For specific DNA visualization in cells, treatment with RNase may be required to reduce background fluorescence.[11]
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Dye concentration is too high. | Optimize concentration through titration. |
| Incomplete washing (fixed cells). | Ensure thorough washing steps.[10] | |
| Weak or No Signal | Dye concentration is too low. | Increase dye concentration. |
| Inadequate cell permeabilization. | Increase permeabilization time or change agent.[10] | |
| Incorrect filter set. | Verify filters are appropriate for YOYO-1 (FITC set).[10] | |
| Photobleaching | Excessive light exposure. | Minimize exposure time and intensity.[10] |
References
- 1. biotium.com [biotium.com]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studying the Effects and Competitive Mechanisms of YOYO-1 on the Binding Characteristics of DOX and DNA Molecules Based on Surface-Enhanced Raman Spectroscopy and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
YOYO-1: A Comprehensive Technical Guide for Nucleic Acid Visualization
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of YOYO-1, a high-affinity, dimeric cyanine (B1664457) dye renowned for its exceptional utility in visualizing nucleic acids. This document details the core principles of YOYO-1, its mechanism of action, quantitative performance data, and detailed protocols for its application in various research contexts.
Core Principles and Mechanism of Action
YOYO-1 is a cell-impermeant, green-fluorescent dye that exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA (dsDNA) and, to a lesser extent, RNA.[1][2] Structurally, it is a homodimer of Oxazole Yellow (YO), possessing four positive charges that facilitate its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.[3]
The primary mode of binding is bis-intercalation , where the two planar aromatic ring systems of the YOYO-1 molecule insert themselves between the base pairs of the DNA double helix.[1][4][5] In its unbound state in aqueous solution, YOYO-1 is virtually non-fluorescent, with a very low quantum yield (<0.1%).[3][6] This is attributed to the ability of the molecule to undergo photoisomerization, a non-radiative energy relaxation pathway.[3] Upon intercalation into the DNA, the molecule becomes conformationally constrained, inhibiting this rotation and forcing the excited state to relax via fluorescence emission.[3] This restriction of molecular movement leads to a dramatic fluorescence enhancement of over 1000-fold.[1][3][6][7]
Quantitative Data and Physicochemical Properties
The performance and characteristics of YOYO-1 are summarized in the tables below, providing a clear comparison of its key attributes.
Table 1: Physicochemical and Spectral Properties of YOYO-1
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₈I₄N₆O₂ | [1] |
| Molecular Weight | 1270.66 g/mol | [1] |
| Unbound in Aqueous Buffer | ||
| Excitation Maximum (λmax) | 458 nm | [3] |
| Emission Maximum (λmax) | 564 nm | [3] |
| Bound to dsDNA | ||
| Excitation Maximum (λmax) | 491 nm | [8][9][10] |
| Emission Maximum (λmax) | 509 nm | [3][8][9][10] |
Table 2: Performance Characteristics of YOYO-1
| Parameter | Value | Reference |
| Fluorescence Enhancement (upon binding to dsDNA) | >1000-fold | [1][3][6][7] |
| Quantum Yield (unbound in water) | < 0.1% | [3][6] |
| Quantum Yield (bound to dsDNA) | up to 0.5 | [1][3][6][11][12] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [1][6] |
| Binding Affinity (Ka) to dsDNA | 10⁸–10⁹ M⁻¹ | [11][13] |
| Binding Site Size | 1 dye molecule per 4-5 base pairs | [2][5] |
Experimental Protocols
Detailed methodologies for common applications of YOYO-1 are provided below. Note that optimal concentrations and incubation times may vary depending on the specific cell type, DNA concentration, and experimental conditions, and should be determined empirically.
Staining of Fixed and Permeabilized Cells
This protocol is suitable for visualizing the nuclei of fixed cells in applications such as fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution in staining buffer to a final concentration of 0.1-1.0 µM. Add the diluted stain to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with staining buffer to remove unbound dye.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set).
Staining of Dead or Apoptotic Cells in a Live Cell Population
YOYO-1 is cell-impermeant and therefore can be used to selectively stain cells with compromised plasma membranes.
Materials:
-
Cell suspension or adherent cells in culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture cells under desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Incubate for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
-
Imaging: Image the cells directly without a wash step. Dead cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.[1]
Staining of DNA in Solution for Single-Molecule Imaging
This protocol is adapted for the visualization of individual DNA molecules.
Materials:
-
DNA solution (e.g., lambda DNA)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Dilution buffer (e.g., 0.5x TBE buffer: 45 mM Tris-borate, 1 mM EDTA, pH 8.2)
-
β-mercaptoethanol (β-ME) (optional, as an antioxidant to reduce photobleaching)
Procedure:
-
Stock Preparation: Prepare a working solution of YOYO-1 (e.g., 1 x 10⁻⁵ M) by diluting the stock in the chosen buffer.[2]
-
Staining: Mix the DNA solution with the YOYO-1 working solution to achieve the desired dye-to-base-pair ratio (e.g., 1:5).[2][11] For homogeneous staining, incubate the mixture overnight at 4°C or for at least 2 hours at 50°C.[2][14]
-
Dilution: For single-molecule observation, dilute the stained DNA solution significantly (e.g., 1000-fold) in a buffer, which may contain an antioxidant like β-ME (e.g., 2% v/v).[2]
-
Imaging: Introduce the diluted sample into a flow cell or onto a coverslip for visualization using a fluorescence microscope, often employing techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving YOYO-1.
Caption: Mechanism of YOYO-1 fluorescence enhancement upon binding to DNA.
Caption: Experimental workflow for staining fixed and permeabilized cells with YOYO-1.
Caption: Workflow for selective staining of dead cells in a live population using YOYO-1.
Troubleshooting and Considerations
-
Photobleaching: YOYO-1 is susceptible to photobleaching, especially under intense or prolonged light exposure.[3][13][15] Minimize light exposure and use antifade mounting media or antioxidants like β-mercaptoethanol in the imaging buffer.
-
High Background: If high background fluorescence is observed, consider reducing the dye concentration or increasing the number and duration of wash steps for fixed-cell staining.[1]
-
Weak Signal: A weak or absent signal may indicate insufficient dye concentration, inadequate cell permeabilization (for fixed cells), or the use of incorrect microscope filter sets.[1]
-
Effect on DNA Structure: Intercalation of YOYO-1 increases the contour length of DNA by approximately 38% at saturation.[5] However, studies have shown that it does not significantly alter the persistence length (bending rigidity) of the DNA molecule.[5][14][16] This is a critical consideration for single-molecule studies involving DNA mechanics.
-
Ionic Strength: The binding of YOYO-1 to DNA is sensitive to ionic strength. High salt concentrations (e.g., >0.25 M) can lead to the dissociation of the dye from the DNA.[11][14]
This guide provides a foundational understanding and practical protocols for the effective use of YOYO-1 in nucleic acid visualization. For specific applications, further optimization of the provided protocols may be necessary to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. YOYO-1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. doylegroup.mit.edu [doylegroup.mit.edu]
- 6. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invitrogen Dimeric Cyanine Nucleic Acid Stains BOBO-1 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. biotium.com [biotium.com]
- 11. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJNANO - Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging [beilstein-journals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Jixin Chen | Ohio University [ohio.edu]
- 16. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
YOYO-1 Dye: A Comprehensive Technical Guide to Safety and Handling for New Users
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YOYO-1 dye, a high-affinity nucleic acid stain widely used in molecular and cellular biology. This document outlines the core principles of YOYO-1, its mechanism of action, detailed experimental protocols, and critical safety and handling precautions to ensure its effective and safe use in the laboratory.
Introduction to YOYO-1 Dye
YOYO-1 is a green-fluorescent, cell-impermeant dimeric cyanine (B1664457) dye. It is renowned for its exceptionally high affinity for double-stranded DNA (dsDNA) and a dramatic increase in fluorescence quantum yield upon binding.[1][2] Unbound YOYO-1 in an aqueous solution is essentially non-fluorescent, which results in a very low background signal and an excellent signal-to-noise ratio in staining applications.[1][3] This property makes it an invaluable tool for a variety of highly sensitive fluorescence imaging techniques, including fluorescence microscopy, flow cytometry, and single-molecule studies.[4][5]
Mechanism of Action: DNA Intercalation
YOYO-1 binds to dsDNA through a process called bis-intercalation. The molecule consists of two identical fluorophore units linked by a flexible chain.[6] This structure allows one fluorophore to insert itself between DNA base pairs (mono-intercalation), followed by the second fluorophore intercalating at a nearby site.[6][7] This dual intercalation rigidly holds the dye in place, leading to a significant enhancement of its fluorescence.[3]
The fluorescence of free YOYO-1 is quenched by the rotation of its molecular components.[3] Upon intercalation into the DNA helix, this rotation is restricted, forcing the excited state to decay via fluorescence emission.[3] This mechanism is responsible for the greater than 1000-fold increase in fluorescence upon binding to dsDNA.[1][2]
Quantitative Data
The following tables summarize key quantitative data for YOYO-1 dye to facilitate experimental design and comparison.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C49H58I4N6O2 | [4] |
| CAS Number | 143413-85-8 | [4][8] |
| Excitation Maximum (Bound to dsDNA) | 491 nm | [4][5] |
| Emission Maximum (Bound to dsDNA) | 509 nm | [4][5] |
| Fluorescence Enhancement (upon binding dsDNA) | >1000-fold | [1][2] |
| Quantum Yield (Bound to dsDNA) | ~0.5 | [3] |
Table 2: Binding Characteristics and Staining Conditions
| Parameter | Value | Reference |
| Binding Mode | Bis-intercalation | [6][7] |
| Binding Site Size | 3.2 ± 0.6 base pairs/dye | [9] |
| Equilibrium Constant (K1, mono-intercalation) | 3.36 ± 0.43 × 107 M-1 | [6] |
| Equilibrium Constant (K2, bis-intercalation) | 1.90 ± 0.61 × 105 M-1 | [6] |
| Typical Staining Concentration (Fixed Cells) | 100 nM - 1 µM | [1] |
| Typical Staining Concentration (DNA in solution) | 1 dye molecule per 4-12 base pairs | [10] |
Experimental Protocols
Detailed methodologies for common applications of YOYO-1 are provided below.
Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy
This protocol is suitable for staining the nuclei of fixed cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to a final concentration of 100 nM to 1 µM in staining buffer. Add the diluted staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP).
Staining of DNA in Solution for Microplate Assays
This protocol is suitable for quantifying dsDNA in solution.
Materials:
-
dsDNA standards and samples
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Black, clear-bottom microplate
Procedure:
-
Prepare DNA Standards: Prepare a dilution series of a known concentration of dsDNA in TE buffer.
-
Prepare Samples: Dilute unknown DNA samples in TE buffer to fall within the range of the standard curve.
-
Prepare YOYO-1 Staining Solution: Dilute the YOYO-1 stock solution in TE buffer to a final working concentration (e.g., 1:10,000 dilution). This should be optimized for the specific assay.[11]
-
Plate Loading: Add DNA standards and samples to the microplate wells.
-
Staining: Add an equal volume of the YOYO-1 staining solution to each well.
-
Incubation: Incubate for 2-5 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~510 nm.
-
Data Analysis: Generate a standard curve from the DNA standards and calculate the concentration of the unknown samples.
Safety and Handling Precautions
YOYO-1 is a potent DNA intercalating agent and must be handled with care as it is a potential mutagen.[8] Adherence to the following safety precautions is mandatory.
5.1. Personal Protective Equipment (PPE)
-
Gloves: Always wear nitrile gloves when handling YOYO-1 solutions. Change gloves immediately if they become contaminated.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
5.2. Handling
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Avoid Inhalation: Avoid breathing mist or vapor. Handle in a well-ventilated area or in a chemical fume hood.[8]
-
Avoid Ingestion: Do not ingest. If swallowed, wash out the mouth with water if the person is conscious and seek immediate medical attention.[8]
-
Storage: Store the YOYO-1 stock solution at -20°C, desiccated, and protected from light.[11]
5.3. Disposal
-
Waste Treatment: All YOYO-1 containing solutions and contaminated materials should be treated as hazardous chemical waste.
-
Regulations: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8]
Conclusion
YOYO-1 is a powerful and sensitive tool for nucleic acid staining in a wide range of applications. Its unique properties of high DNA affinity and significant fluorescence enhancement upon binding provide researchers with exceptional signal-to-noise ratios. However, as a potent DNA intercalator, it is imperative that all users are thoroughly familiar with and strictly adhere to the safety and handling precautions outlined in this guide. By understanding its mechanism of action and following established protocols and safety measures, researchers can confidently and safely leverage the capabilities of YOYO-1 in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. YOYO-1 - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Rise of a Fluorophore: A Technical Guide to the Discovery and Development of Thiazole Orange-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) orange (TO) is an asymmetric cyanine (B1664457) dye that has become an indispensable tool in molecular biology, diagnostics, and cell analysis. Its renown stems from a remarkable 'turn-on' fluorescence mechanism: the dye is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.[1] This property provides an excellent signal-to-noise ratio, making it a highly sensitive reporter for the presence and quantification of DNA and RNA.[1] Over the past three decades, the foundational scaffold of thiazole orange has been extensively modified, leading to a diverse palette of derivatives with tailored photophysical properties and specificities for various biomolecular targets, cementing its role in applications ranging from gel electrophoresis to live-cell imaging and advanced diagnostics.[1][2]
Core Principle: A Twist of Light
The defining characteristic of thiazole orange and its derivatives is their environment-sensitive fluorescence. The molecule consists of two heterocyclic ring systems, a benzothiazole (B30560) and a quinoline (B57606), connected by a methine bridge.[1] In solution, the molecule is flexible, and upon excitation, it rapidly dissipates energy through non-radiative decay pathways facilitated by the torsional (twisting) motion around this central bridge.[1]
When the dye binds to a target, such as intercalating between the base pairs of double-stranded DNA (dsDNA), this intramolecular rotation is sterically hindered. The constrained, more planar conformation prevents non-radiative decay, forcing the excited-state molecule to release its energy as fluorescence.[1] This restriction of movement is the key to the dye's 'light-up' properties, leading to fluorescence enhancements of over 1,000-fold.[1]
Synthesis of Thiazole Orange and Derivatives
The synthesis of thiazole orange dyes typically involves the condensation of a benzothiazolium salt with a quinolinium salt.[3][4] Various derivatives have been created by introducing different substitutional groups on either the benzothiazole or quinoline rings to tune the dye's spectral properties, binding affinity, and specificity.[3][5] Both liquid-phase and solid-phase synthesis strategies have been developed.[4][5]
Solid-phase synthesis offers advantages in purification and modification, making it an effective method for preparing libraries of TO derivatives. A common approach utilizes a Merrifield resin to which one of the heterocyclic precursors is attached, followed by reaction with the second precursor and subsequent cleavage from the resin.[5]
Quantitative Data on Thiazole Orange Derivatives
The development of TO derivatives has been driven by the need to optimize their photophysical properties for specific applications. Modifications to the core structure can significantly alter the absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield. The table below summarizes key quantitative data for the parent thiazole orange and some of its notable derivatives.
| Dye Name | λ_abs (nm) (Bound) | λ_em (nm) (Bound) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (dsDNA-Bound) | Fluorescence Enhancement (Fold) |
| Thiazole Orange (TO) | 509[6] | 532[6] | ~68,000[3] | ~0.0002[7] | 0.1 - 0.4[7] | >3000[1] |
| CH₃O-TO | 512[3] | 545[3] | 68,600[3] | 0.009[3] | - | - |
| TO-CF₃ | 516[3] | 547[3] | 65,000[3] | 0.009[3] | - | - |
| CH₃O-TO-CF₃ | 526[3] | 560[3] | 58,000[3] | 0.007[3] | - | - |
| TOB-tric | ~518 | - | ~91,000 | - | up to 0.53 | up to 19 |
| TO3-3PEG-Biotin | 637[8] | 648[8] | 66,800[8] | Low[8] | - | up to 61 (with RNA Mango)[8] |
Note: Values can vary depending on the specific nucleic acid sequence, buffer conditions, and measurement technique.
Applications in Research and Diagnostics
The primary application of thiazole orange-based dyes is the detection and quantification of nucleic acids. Their high sensitivity and low background fluorescence make them superior to older dyes like ethidium (B1194527) bromide.[9]
-
Gel Electrophoresis: TO and its analogs are widely used as safer and sensitive alternatives to ethidium bromide for visualizing DNA and RNA in agarose (B213101) gels.[9][10] They can be excited with blue light, which avoids UV-induced damage to the DNA, a critical advantage for downstream applications like cloning.[9][10]
-
Flow Cytometry: Thiazole orange is the standard fluorochrome for reticulocyte counting. Reticulocytes, being immature red blood cells, contain residual RNA that is stained by TO, allowing them to be distinguished from mature, anucleated erythrocytes.[11] This method is fast, precise, and automatable.
-
Quantitative PCR (qPCR): Derivatives like SYBR Green, which are based on the thiazole orange scaffold, are extensively used in real-time PCR to monitor the amplification of DNA in real-time.[2]
-
Cell Imaging: Membrane-permeable TO derivatives are used for nuclear staining in live and fixed cells.[4] Furthermore, advanced probes have been developed for imaging specific RNA molecules within living cells.
Advanced Developments: Engineering Specificity
While parent TO binds non-specifically to any dsDNA or dsRNA, recent research has focused on creating derivatives with high specificity for particular nucleic acid structures or sequences.
-
Forced Intercalation Probes (FIT-Probes): In this innovative design, a TO molecule is covalently attached within a Peptide Nucleic Acid (PNA) or oligonucleotide probe, effectively serving as a surrogate nucleobase.[12] Upon hybridization of the probe to its complementary DNA or RNA target, the TO moiety is forced to intercalate into the newly formed duplex, leading to a significant fluorescence signal. These probes can be designed to be highly sensitive to single-base mismatches.[12]
-
G-Quadruplex Probes: G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions. They are implicated in gene regulation and are potential targets for cancer therapeutics. Researchers have modified the TO scaffold by introducing styryl or other bulky groups to create probes that selectively bind to and report the presence of G4 structures over canonical duplex DNA.[1][2][5] These probes are valuable tools for studying the biological roles of G-quadruplexes.[4][5]
Experimental Protocols
Protocol 1: DNA Staining in Agarose Gels
This protocol describes the pre-casting method for staining DNA in agarose gels, which is common, simple, and sensitive.[9][10]
-
Prepare Stock Solution: Dissolve thiazole orange powder in dimethyl sulfoxide (B87167) (DMSO) to create a 10,000x stock solution (e.g., 13 mg/mL).[3][9] Store this solution in the dark at room temperature for short-term use or in frozen aliquots for long-term storage.[9]
-
Prepare Agarose Gel:
-
Measure the required amount of agarose powder and add it to the appropriate volume of electrophoresis buffer (e.g., 1x TAE or 1x TBE).
-
Microwave the mixture until the agarose is completely dissolved.[9]
-
Allow the solution to cool for 1-2 minutes until it is safe to handle.
-
-
Add Thiazole Orange: Add the 10,000x TO stock solution to the molten agarose to a final concentration of 1.3 µg/mL.[9][13] Swirl the flask gently to mix without creating air bubbles.
-
Cast Gel: Pour the agarose solution into a gel casting tray with the appropriate comb and allow it to solidify completely (typically 20-30 minutes at room temperature).[3]
-
Run Electrophoresis:
-
Visualize DNA:
-
Carefully remove the gel from the apparatus.
-
Place the gel on a UV or blue-light transilluminator.[9][14] Blue-light excitation (~470 nm) is recommended to prevent DNA damage.[9]
-
Use an amber or orange emission filter (~560 nm longpass) to visualize the fluorescent DNA bands against the background.[9]
-
Protocol 2: Reticulocyte Counting by Flow Cytometry
This protocol provides a general method for the quantification of reticulocytes in whole blood.[11]
-
Prepare Staining Solution: Prepare a working solution of thiazole orange by diluting a stock solution in a buffered saline solution (e.g., phosphate-buffered saline).[15] The exact concentration and dilution factor may vary based on the specific reagent kit and instrument.
-
Sample Preparation:
-
Collect whole blood in a tube containing dipotassium (B57713) EDTA as an anticoagulant. Samples are generally stable for over 24 hours at 4°C.
-
Add a small volume of the whole blood sample (e.g., 2-5 µL) to 0.5-1 mL of the TO working solution in a test tube.[15]
-
-
Staining Incubation:
-
Mix the sample gently.
-
Incubate at room temperature (20-25°C) for a minimum of 30 minutes, protected from light. Incubation times can often be extended for several hours without affecting results.[11]
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with a 488 nm laser for excitation.
-
Configure the detectors to measure forward scatter (FSC), side scatter (SSC), and green fluorescence (FL1, typically ~530 nm).
-
Run a control (unstained) blood sample to set the fluorescence threshold (gate) that distinguishes background fluorescence from the positive signal of stained reticulocytes.
-
Acquire data for the stained sample, collecting at least 10,000-25,000 events within the red blood cell gate defined by FSC and SSC.
-
-
Data Analysis:
-
Analyze the FL1 histogram of the gated red blood cell population.
-
The brightly fluorescent population represents the reticulocytes containing RNA, while the dim population represents mature erythrocytes.
-
Calculate the percentage of reticulocytes based on the number of events in the positive gate relative to the total number of red blood cells analyzed.
-
Conclusion
From its initial discovery as a nucleic acid stain, thiazole orange has evolved into a versatile and powerful class of fluorophores. The fundamental principle of its 'turn-on' fluorescence, governed by intramolecular rotation, provides a robust platform for the development of sensitive probes. Through targeted chemical modifications, researchers have expanded the utility of TO-based dyes far beyond simple DNA visualization to include sequence-specific detection, live-cell imaging of RNA, and the study of complex DNA secondary structures. As research continues, the rational design of new thiazole orange derivatives promises to yield even more sophisticated tools for interrogating biological systems and advancing molecular diagnostics.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. TO3-3PEG-Biotin Fluorophore | ITSBio [itsbio.co.kr]
- 14. PhotochemCAD | Thiazole Orange [photochemcad.com]
- 15. researchgate.net [researchgate.net]
The Influence of YOYO-1 on DNA: A Technical Examination of Structural and Flexibility Changes
For Researchers, Scientists, and Drug Development Professionals
YOYO-1, a member of the cyanine (B1664457) dye family, is a widely utilized fluorescent marker for DNA visualization in a multitude of biophysical and molecular biology applications. Its high binding affinity and significant fluorescence enhancement upon intercalation make it an invaluable tool for single-molecule studies. However, the binding of YOYO-1 to the DNA duplex is not a passive process; it induces significant alterations to the structure and mechanical properties of the DNA molecule. This technical guide provides an in-depth analysis of these changes, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
YOYO-1 Binding Mechanism: Bis-Intercalation
YOYO-1 is a tetracationic homodimer of oxazole (B20620) yellow, and its primary mode of binding to double-stranded DNA (dsDNA) is through a process known as bis-intercalation.[1][2] In this mechanism, the two planar aromatic ring systems of the YOYO-1 molecule insert themselves between adjacent base pairs of the DNA double helix.[3] This dual intercalation is a key feature of YOYO-1 and is responsible for its high binding affinity and the significant structural changes it imparts to the DNA. The binding process is also influenced by ionic strength, with higher salt concentrations reducing the stability of the YOYO-1-DNA complex.[4]
Two distinct binding modes have been proposed: mono-intercalation, where one end of the YOYO-1 molecule intercalates while the other remains electrostatically bound to the DNA groove, and bis-intercalation, where both ends are inserted into the helix.[2] Bis-intercalation is the predominant and more stable binding mode, particularly at lower dye concentrations.[2]
Caption: YOYO-1 binding to DNA via bis-intercalation.
Effects on DNA Structure and Flexibility
The intercalation of YOYO-1 molecules induces significant and measurable changes to the physical properties of the DNA duplex. These alterations are critical considerations for the interpretation of experimental data where YOYO-1 is used as a fluorescent label.
Contour Length Elongation
A consensus exists across numerous studies that YOYO-1 binding elongates the contour length of DNA.[1][5] This increase is a direct consequence of the physical insertion of the dye molecules between the DNA base pairs, which forces the base pairs apart and straightens the sugar-phosphate backbone. The extent of this elongation is dependent on the staining ratio of YOYO-1 to DNA base pairs. At saturation, which is typically around one YOYO-1 molecule per four to five base pairs, the contour length can increase by as much as 47%.[4]
| Study (Year) | Technique | Staining Ratio (Dye:bp) | Contour Length Increase (%) | Reference |
| Murade et al. (2010) | Magnetic Tweezers | Saturation | ~47% | [4] |
| Kundukad et al. (2014) | Atomic Force Microscopy | 1:4 | ~38% | [1][6] |
| Reuter & Dryden (2010) | Total Internal Reflection Fluorescence Microscopy | Saturation | ~36% | [7] |
| Sischka et al. (2005) | Not specified | Not specified | ~36% | [1] |
| Maaloum et al. (2013) | Atomic Force Microscopy | 1:1 | ~46% | [1] |
Helical Unwinding and Supercoiling
The insertion of YOYO-1 between base pairs leads to a localized unwinding of the DNA double helix. This unwinding has been measured to be approximately 24° per bound YOYO-1 molecule.[4] In topologically constrained DNA, such as relaxed closed circular DNA, this unwinding introduces negative supercoiling.[1][6]
Persistence Length: A Matter of Debate
The effect of YOYO-1 on the flexibility of DNA, quantified by its persistence length, has been a subject of considerable debate in the scientific literature. The persistence length is a measure of the stiffness of a polymer; a higher persistence length indicates a more rigid molecule.
Several studies have reported a significant decrease in the persistence length of DNA upon YOYO-1 binding, suggesting that the dye makes the DNA more flexible.[1] Conversely, a number of other studies, utilizing different experimental techniques, have concluded that the persistence length of DNA remains largely unaffected by YOYO-1 intercalation.[1][4][6][8] This discrepancy may arise from differences in experimental conditions, such as ionic strength and the specific techniques employed for measurement and analysis.
| Study (Year) | Technique | Finding on Persistence Length | Reference |
| Kundukad et al. (2014) | Atomic Force Microscopy | Unaffected | [1][6] |
| Murade et al. (2010) | Magnetic Tweezers | Unaffected | [4][8] |
| Sischka et al. (2005) | Not specified | Decreased by 70% | [1] |
| Murade et al. (2010) | Tweezing experiments | Decreased by 71% | [1] |
| Maaloum et al. (2013) | Atomic Force Microscopy | Decreased by 44% | [1] |
Experimental Protocols for Studying YOYO-1-DNA Interactions
The investigation of the effects of YOYO-1 on DNA relies on a variety of single-molecule and imaging techniques. Below are generalized protocols for some of the key experimental approaches.
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of individual DNA molecules on a surface, enabling the measurement of contour length and the analysis of bending angles to determine persistence length.
Methodology:
-
DNA Preparation: Linearized DNA (e.g., plasmid DNA digested with a restriction enzyme) is diluted in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
YOYO-1 Staining: A stock solution of YOYO-1 in DMSO is diluted and added to the DNA solution at the desired dye-to-base-pair ratio. The mixture is incubated in the dark for at least 30 minutes to ensure equilibrium binding.
-
Surface Deposition: A small volume of the DNA-YOYO-1 solution is deposited onto a freshly cleaved mica surface. The surface is often pre-treated with a divalent cation (e.g., MgCl2) to promote DNA adhesion.
-
Washing and Drying: After a brief incubation period, the mica surface is gently rinsed with deionized water to remove unbound molecules and salts, and then dried with a stream of inert gas (e.g., nitrogen).
-
Imaging: The sample is imaged using an atomic force microscope in tapping mode in air.
-
Data Analysis: The contour length of individual DNA molecules is measured using image analysis software. The persistence length can be calculated by analyzing the mean square end-to-end distance of DNA segments or by fitting the tangent-tangent correlation function.
Magnetic Tweezers
Magnetic tweezers are a powerful single-molecule technique that allows for the precise application of force and torque to a DNA molecule, enabling the measurement of its mechanical properties.
Methodology:
-
DNA Tethering: A long DNA molecule (e.g., lambda-DNA) is functionalized with biotin (B1667282) on one end and digoxigenin (B1670575) on the other. The DNA is then tethered between a streptavidin-coated glass surface and an anti-digoxigenin-coated magnetic bead.
-
Flow Cell Assembly: The tethered DNA-bead construct is introduced into a flow cell.
-
YOYO-1 Introduction: A buffer solution containing the desired concentration of YOYO-1 is flowed into the cell.
-
Force-Extension Measurements: A pair of magnets is used to apply a controlled stretching force to the magnetic bead. The extension of the DNA molecule is measured by tracking the position of the bead using video microscopy. Force-extension curves are generated by measuring the extension at various applied forces.
-
Twisting Experiments: The magnets can be rotated to apply a specific number of turns to the DNA molecule, allowing for the measurement of torsional properties and the unwinding angle per bound dye molecule.
-
Data Analysis: The persistence length and contour length are determined by fitting the force-extension data to the worm-like chain model of polymer elasticity.
Caption: Generalized workflow for studying YOYO-1-DNA interactions.
Conclusion
The binding of YOYO-1 to DNA is a complex interaction that significantly alters the molecule's structural and mechanical properties. While there is a clear consensus on the elongation of the DNA contour length and the induction of helical unwinding, the effect on DNA flexibility remains an area of active investigation with conflicting reports. Researchers and scientists utilizing YOYO-1 as a fluorescent probe must be cognizant of these effects to ensure the accurate interpretation of their experimental results. The choice of experimental technique and conditions, particularly ionic strength, can influence the observed effects of YOYO-1 on DNA. A thorough understanding of these interactions is paramount for the robust application of this powerful tool in molecular biology and drug development.
References
- 1. doylegroup.mit.edu [doylegroup.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of YOYO-1 on the mechanical properties of DNA - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical and structural properties of YOYO-1 complexed DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of YOYO-1's Interaction with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical binding models of YOYO-1 to DNA, a cornerstone of modern molecular biology and biophysics. YOYO-1, a homodimer of oxazole (B20620) yellow, is a high-affinity fluorescent dye renowned for its dramatic fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1] This property has made it an indispensable tool for DNA visualization in a multitude of applications, from single-molecule studies to genomics. Understanding the nuanced mechanisms of its interaction with DNA is paramount for the accurate interpretation of experimental data and for the development of novel therapeutic agents that target DNA.
Core Theoretical Binding Models
The interaction of YOYO-1 with dsDNA is predominantly characterized by two distinct binding modes: bis-intercalation and mono-intercalation. These models are not mutually exclusive, and the prevalence of each is dependent on factors such as the dye-to-DNA base pair ratio and ionic strength.[1][2]
Bis-Intercalation: The High-Affinity Mode
The primary and most stable mode of YOYO-1 binding is bis-intercalation . In this configuration, both of the planar aromatic chromophores of the YOYO-1 molecule insert themselves between adjacent base pairs of the DNA double helix.[3] This "molecular stitching" of the DNA backbone by the dye molecule results in significant structural changes to the DNA, including localized unwinding and a substantial increase in its contour length.[4] The high positive charge (+4) of the YOYO-1 molecule also contributes to its strong affinity for the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions.[3]
Mono-Intercalation: A Secondary Binding State
At higher dye-to-DNA ratios, a secondary binding mode, mono-intercalation , becomes more prevalent.[1] In this state, only one of the two chromophores of the YOYO-1 molecule intercalates between DNA base pairs. The second chromophore is thought to remain in the DNA groove, interacting electrostatically with the phosphate backbone.[2] This mode of binding is characterized by a lower binding affinity compared to bis-intercalation.
The transition between these two states can be conceptualized as a two-step process, where the initial mono-intercalation is followed by the second intercalation event to achieve the more stable bis-intercalated state.[1]
Quantitative Analysis of YOYO-1 DNA Binding
The binding of YOYO-1 to DNA has been extensively quantified using various biophysical techniques. The following tables summarize key parameters from the literature, providing a comparative overview for researchers.
| Parameter | Value | Experimental Conditions | Technique | Reference |
| Association Constant (Ka) | 1.4 x 109 M-1 | Not specified | Magnetic Tweezers | [5] |
| 3.36 ± 0.43 × 107 M-1 (K1 for mono-intercalation) | Not specified | Brightness Analysis | [1] | |
| 1.90 ± 0.61 × 105 M-1 (K2 for second intercalation) | Not specified | Brightness Analysis | [1] | |
| Dissociation Constant (Kd) | 12.1 ± 3.4 nM | 40mM NaHCO3 (pH 8.0) | Total Internal Reflection Fluorescence (TIRF) Microscopy | [6] |
| Binding Site Size (n) | 3.2 ± 0.6 bp/dye | Not specified | Magnetic Tweezers | [5] |
| ~3.0 bp/dye | Not specified | Fluorescence Microscopy | [5] | |
| 3.5 bp/dye | Not specified | Brightness Analysis | [1] | |
| Second-Order Rate Constant | 3.8 ± 0.7 × 105 s-1M-1 | 40mM NaHCO3 (pH 8.0) | Total Internal Reflection Fluorescence (TIRF) Microscopy | [6] |
| Parameter | Value | Experimental Conditions | Technique | Reference |
| Maximum DNA Elongation | 36 ± 4% | 40mM NaHCO3 (pH 8.0) | Total Internal Reflection Fluorescence (TIRF) Microscopy | [6] |
| 38% | 1 YOYO-1 per 4 bp | Atomic Force Microscopy (AFM) | [4] | |
| 47 ± 2% | Not specified | Magnetic Tweezers | [5] | |
| Elongation per Bound Molecule | 0.5 nm | 1 YOYO-1 per 4 bp | Atomic Force Microscopy (AFM) | [4] |
| 1.6 ± 0.4 bp (0.54 nm) | Not specified | Magnetic Tweezers | [5] | |
| Untwisting Angle per Molecule | 24° ± 8° | Not specified | Magnetic Tweezers | [5] |
Visualizing the Binding Models and Experimental Workflows
To further elucidate the theoretical models and the experimental approaches used to study them, the following diagrams are provided.
References
- 1. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doylegroup.mit.edu [doylegroup.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
YOYO-1 as a Probe for DNA Conformation Changes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye renowned for its utility in nucleic acid staining.[1] A homodimer of Oxazole Yellow (YO), it is a tetracationic molecule that exhibits minimal fluorescence in aqueous solution but becomes intensely fluorescent upon binding to DNA.[1][2] This property, characterized by a fluorescence enhancement of over 1000-fold, provides an exceptional signal-to-noise ratio, making it a cornerstone tool for DNA visualization and quantification in a multitude of applications, from fluorescence microscopy to single-molecule studies.[1][3][4]
The mechanism behind this dramatic fluorescence enhancement is primarily attributed to its mode of binding. YOYO-1 binds to double-stranded DNA (dsDNA) via bis-intercalation, where its two planar aromatic ring systems insert between adjacent base pairs of the DNA double helix.[5][6] This rigid immobilization restricts the photoisomerization and intramolecular rotation that otherwise quenches fluorescence in the unbound state, leading to a high quantum yield (up to 50%) when complexed with DNA.[1] While bis-intercalation is the predominant mode, mono-intercalation (where only one of the two dye moieties is inserted) can occur at higher dye concentrations.[7][8] This interaction not only illuminates the DNA but also induces significant, measurable conformational changes, such as lengthening and unwinding of the duplex. These characteristics make YOYO-1 a sensitive probe for investigating the structural dynamics of DNA and its interactions with other molecules.
Probing DNA Conformation with YOYO-1
The fluorescence and binding characteristics of YOYO-1 are exquisitely sensitive to the local structure and conformation of DNA. This sensitivity allows researchers to detect and quantify various conformational states.
-
B-DNA Intercalation: In its canonical B-form, dsDNA provides readily accessible sites for YOYO-1 bis-intercalation. This results in a strong, stable fluorescent signal that is proportional to the amount of DNA present, forming the basis for its use in DNA quantification and visualization.[1]
-
DNA Condensation: The process of DNA compaction, induced by agents such as polycations (e.g., poly-L-lysine) or cellular proteins, alters the accessibility of intercalation sites. This can lead to the displacement of bound YOYO-1 or fluorescence self-quenching due to the close proximity of dye molecules in the condensed state, resulting in a measurable decrease in fluorescence intensity.[9][10] Interestingly, under moderately acidic conditions (pH 5.7), YOYO-1 itself can act as a condensing agent, inducing λ-DNA to form toroidal structures.[11]
-
Non-B Form DNA (G-Quadruplexes): YOYO-1 exhibits a different binding affinity for non-canonical DNA structures. For instance, its binding to G-quadruplexes—four-stranded structures formed in guanine-rich sequences—is significantly weaker than its binding to dsDNA.[12] This differential affinity, reflected in a lower fluorescence enhancement, enables YOYO-1 to be used as a tool to distinguish between duplex and quadruplex conformations.[12][13]
Quantitative Data
The photophysical and binding properties of YOYO-1 are summarized below.
Table 1: Spectroscopic Properties of YOYO-1
| Property | Free YOYO-1 (in aqueous buffer) | DNA-Bound YOYO-1 |
|---|---|---|
| Absorption Max (λmax) | 458 nm | 489 nm |
| Emission Max (λmax) | 564 nm | 509 nm |
| Molar Extinction Coefficient (ε) | ~1 x 105 M-1cm-1 | Not specified |
| Fluorescence Quantum Yield (QY) | < 0.1% | up to 50% |
| Fluorescence Enhancement | - | >1000-fold |
Data sourced from Wikipedia.[1]
Table 2: Binding and Kinetic Parameters of YOYO-1 with dsDNA
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Binding Mode | Bis-intercalation (dominant) Mono-intercalation (at high dye:bp ratios) | - |
| Association Constant (Ka) | 108–109 M-1 | Highly stable binding.[3][6] |
| Dissociation Constant (Kd) | 12.1 ± 3.4 nM | Determined from single-molecule kinetics.[14] |
| Binding Site Size | 3.2 - 4 base pairs (bp) per dye molecule | -[15][16] |
| Equilibrium Constant (K1 - Mono-intercalation) | 3.36 ± 0.43 × 107 M-1 | First binding step.[7] |
| Equilibrium Constant (K2 - Bis-intercalation) | 1.90 ± 0.61 × 105 M-1 | Second binding step.[7] |
| Second-Order Rate Constant (Binding) | 3.8 ± 0.7 × 105 M-1s-1 | In 40mM NaHCO3 buffer.[14] |
Note: Binding constants are sensitive to ionic strength; binding is weaker at higher salt concentrations.[6][15][16]
Table 3: DNA Structural Changes Induced by YOYO-1 Binding
| Parameter | Value | Method / Notes |
|---|---|---|
| Maximum Contour Length Increase | 36% - 47% | Single-molecule stretching, AFM.[14][15][16][17] |
| Elongation per YOYO-1 Molecule | ~0.5 nm | Atomic Force Microscopy (AFM).[18] |
| DNA Untwisting Angle | 24° ± 8° per dye molecule | Magnetic Tweezers.[15][16] |
| Persistence Length | Remains constant | Several studies using magnetic tweezers and AFM conclude the persistence length (a measure of stiffness) is largely unaffected by YOYO-1 binding.[15][17][18][19] |
Key Experimental Protocols
Protocol 1: General Staining of DNA for Fluorescence Microscopy
This protocol is suitable for staining purified DNA or the nuclei of fixed and permeabilized cells.
Materials:
-
YOYO-1 stock solution (1 mM in DMSO)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or PBS
-
DNA sample or fixed/permeabilized cells on a slide
-
Incubation chamber, protected from light
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM YOYO-1 stock solution in TE buffer or PBS. A final concentration of 0.1 µM to 1 µM is a good starting point for purified DNA. For cells, a final concentration of 100 nM to 1 µM in the cell culture medium or staining buffer is recommended.[20]
-
Staining:
-
For Purified DNA: Add the DNA to the diluted dye solution. The order of addition (DNA to dye) is important for achieving homogeneous staining and good electrophoretic resolution.[21] A dye-to-base pair ratio between 1:4 and 1:10 is commonly used.
-
For Fixed Cells: After fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100), apply the staining solution to cover the sample.[20]
-
-
Incubation: Incubate the sample for at least 15-30 minutes at room temperature, protected from light. For homogeneous staining of long DNA molecules, incubation at 50°C for 2 hours may be required.[15]
-
Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC/GFP filters). For stained cells or purified DNA adhered to a surface, a wash step is typically not required due to the low fluorescence of unbound dye.[2][20]
Protocol 2: Fluorescence Quenching Assay for DNA Condensation
This assay measures the decrease in YOYO-1 fluorescence as DNA is compacted by a condensing agent.
Materials:
-
Purified DNA (e.g., plasmid DNA)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Assay buffer (e.g., HEPES or Tris buffer at physiological pH)
-
Condensing agent (e.g., poly-L-lysine, cationic lipid, or protein of interest)
-
Fluorometer or plate reader
Procedure:
-
Label DNA: Prepare a complex of DNA and YOYO-1 in the assay buffer. A dye-to-base pair ratio of 1:50 to 1:100 is often used to ensure the dye is not saturating and to minimize effects on condensation. Incubate for 30 minutes to allow binding to equilibrate.
-
Measure Initial Fluorescence: Measure the baseline fluorescence of the DNA-YOYO-1 complex (Excitation: ~490 nm, Emission: ~510 nm). This represents the 100% (uncondensed) signal.
-
Induce Condensation: Add the condensing agent to the DNA-YOYO-1 solution at various concentrations or ratios (e.g., N/P ratios for cationic polymers).
-
Incubate: Allow the condensation reaction to proceed for a defined period (e.g., 15-30 minutes) at room temperature.
-
Measure Final Fluorescence: Measure the fluorescence intensity of the samples after the addition of the condensing agent.
-
Data Analysis: Calculate the percentage of fluorescence quenching relative to the initial signal of the DNA-YOYO-1 complex alone. A decrease in fluorescence indicates DNA condensation.[9][10]
Visualizations: Workflows and Mechanisms
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. BJNANO - Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interaction of YOYO-1 with guanine-rich DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Interaction of YOYO-1 with guanine-rich DNA" by Shohini Ghosh Datta, Christopher Reynolds et al. [bearworks.missouristate.edu]
- 14. The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effect of YOYO-1 on the mechanical properties of DNA - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. doylegroup.mit.edu [doylegroup.mit.edu]
- 19. Mechanical and structural properties of YOYO-1 complexed DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
YOYO-1 DNA Staining: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, cell-impermeant cyanine (B1664457) dye renowned for its utility in fluorescently labeling nucleic acids. As a member of the monomethine cyanine dye family, YOYO-1 is a tetracationic homodimer of Oxazole Yellow.[1] A key feature of YOYO-1 is its dramatic increase in fluorescence quantum yield upon binding to DNA. In an aqueous buffer, the free dye exhibits very low fluorescence; however, its fluorescence intensity can increase by over 1000 to 3200 times upon bis-intercalation with double-stranded DNA (dsDNA).[1][2] This substantial fluorescence enhancement, coupled with a low background signal from the unbound dye, makes YOYO-1 an exceptional tool for sensitive DNA detection in various applications.[2][3] Its cell-impermeant nature makes it particularly suitable for selectively staining necrotic or apoptotic cells with compromised plasma membranes, or for staining fixed and permeabilized cells.[2][4]
Physicochemical and Spectral Properties
YOYO-1's utility in fluorescence microscopy is defined by its spectral characteristics and high affinity for DNA. The dye is essentially non-fluorescent in the absence of nucleic acids, ensuring a high signal-to-noise ratio.[2]
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₈I₄N₆O₂ | [2] |
| Molecular Weight | 1270.66 g/mol | [2] |
| Excitation Maximum (DNA-bound) | 491 nm | [2][5][6] |
| Emission Maximum (DNA-bound) | 509 nm | [1][2][6] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [2][7] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [2] |
| Binding Mode | Bis-intercalation | [2] |
| Cell Permeability | Impermeant | [2] |
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol is designed for staining the nuclei of fixed cells for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES or TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of YOYO-1 in the desired staining buffer. A final concentration between 0.1 µM and 1.0 µM is generally recommended. Incubate the cells with the YOYO-1 working solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Mounting: Mount the coverslip with an appropriate mounting medium, preferably containing an antifade reagent.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard fluorescein (B123965) (FITC) filter set (Excitation/Emission: ~490/510 nm).[8]
Protocol 2: Dead Cell Staining for Viability Assays
This protocol leverages the cell-impermeant property of YOYO-1 to identify and quantify dead cells within a population.
Materials:
-
Cell suspension or adherent cells in culture
-
Cell culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture cells under the desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.[2]
-
Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the specific cell type, ensuring protection from light.[2]
-
Imaging: Image the cells directly without a wash step. Dead cells will exhibit bright green fluorescence in the nucleus, while live cells will show minimal to no fluorescence.
Visualizations
Caption: Experimental workflow for YOYO-1 staining of fixed and permeabilized cells.
Caption: Mechanism of YOYO-1 bis-intercalation into the DNA double helix.
Troubleshooting and Considerations
-
Photostability: Like all fluorescent dyes, YOYO-1 is susceptible to photobleaching. Minimize light exposure to preserve the fluorescent signal. The use of an antifade mounting medium is highly recommended.[2]
-
Buffer Composition: The binding of YOYO-1 to DNA is sensitive to ionic strength. High salt concentrations can reduce the binding affinity of the dye.[3][9]
-
Toxicity: YOYO-1 is a potent mutagen and should be handled with appropriate safety precautions. Due to its DNA-binding properties, it can interfere with cellular processes in living cells.
-
Live-Cell Imaging: YOYO-1 is generally not suitable for staining live cells due to its inability to cross intact cell membranes. However, this property is advantageous for distinguishing between live and dead cell populations. For live-cell DNA staining, consider membrane-permeant dyes.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for using YOYO-1 in single-molecule imaging.
Application Notes: YOYO-1 for Single-Molecule Imaging
Introduction
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye renowned for its utility in staining nucleic acids for fluorescence imaging.[1][2][3] It belongs to a class of dyes that are virtually non-fluorescent in solution but exhibit a dramatic increase in fluorescence quantum yield—over 1,000-fold—upon binding to double-stranded DNA (dsDNA).[1][2][4] This property results in an exceptionally high signal-to-noise ratio, making YOYO-1 an ideal probe for single-molecule studies where background fluorescence must be minimized.[5] The dye binds to dsDNA via bis-intercalation, where its two fluorescent moieties insert between adjacent base pairs.[1][3][4] This robust binding and bright fluorescence enable the direct visualization of individual DNA molecules, facilitating research into DNA mechanics, DNA-protein interactions, and high-throughput genomic mapping.[4][6][7]
Physicochemical and Spectroscopic Properties
YOYO-1's utility is defined by its distinct spectral characteristics when free in solution versus when intercalated into DNA. Upon binding, it undergoes a significant enhancement in fluorescence intensity and a shift in its excitation and emission maxima. These properties are crucial for designing imaging experiments.
| Property | Value (Free in Aqueous Buffer) | Value (Bound to dsDNA) | Reference |
| Excitation Maximum (λmax) | ~458 nm | ~491 nm | [1][8] |
| Emission Maximum (λmax) | ~564 nm | ~508 nm | [1][8] |
| Quantum Yield | < 0.001 | ~0.5 | [1][9] |
| Fluorescence Enhancement | - | >1000-fold | [1][4] |
| Molar Attenuation Coefficient | - | ~1 x 105 cm-1M-1 | [1] |
| CAS Number | 143413-85-8 | 143413-85-8 | [1][8] |
Effects of YOYO-1 Intercalation on DNA Structure
The intercalation of YOYO-1 into the DNA double helix alters its native mechanical and structural properties. These changes must be considered when interpreting experimental results, particularly in studies involving DNA topology or protein binding kinetics. The primary effects are an increase in contour length and an unwinding of the DNA helix. However, studies have shown that the persistence length, a measure of bending rigidity, remains largely unaffected.[4][5]
| Parameter | Value / Observation | Reference |
| Binding Mode | Bis-intercalation | [1][3][9] |
| Binding Site Size | 3.2 - 4 base pairs per YOYO-1 molecule | [4][5] |
| Contour Length Increase | ~36% - 47% at saturation | [3][4][5] |
| Persistence Length | Remains largely unaffected | [4][5] |
| Topological Change | Induces underwinding and supercoiling | [4] |
| Dissociation Constant (Kd) | ~12.1 nM | [3] |
Applications in Drug Development
In the field of drug development, single-molecule imaging provides a powerful platform for elucidating the mechanisms of DNA-targeting therapeutics. YOYO-1 serves as a tool to visualize the DNA substrate, allowing researchers to directly observe the binding, dissociation, and diffusion of drug molecules or to monitor drug-induced changes in DNA conformation.[6][7] It is important to note that because YOYO-1 is an intercalator, it can competitively inhibit the binding of other intercalating drugs.[6][7] This necessitates careful experimental design, such as using sub-saturating dye concentrations or characterizing the competitive dynamics between YOYO-1 and the compound of interest.
Experimental Protocols
Protocol 1: Homogeneous Staining of DNA with YOYO-1
This protocol describes the steps for achieving uniform and stable staining of DNA, which is critical for quantitative single-molecule analysis. The incubation at an elevated temperature helps to ensure an equilibrium distribution of the dye along the DNA molecules.[5]
Materials:
-
Double-stranded DNA (e.g., λ-DNA)
-
YOYO-1 Iodide (1 mM stock in DMSO)
-
Staining Buffer (e.g., 10 mM Phosphate Buffer, pH 7.5 or TE Buffer)
-
Nuclease-free water
Procedure:
-
Dilute DNA: Prepare a working solution of DNA in the staining buffer. The final concentration will depend on the specific application (e.g., 0.56 ng/µL for magnetic tweezers experiments).[5]
-
Dilute YOYO-1: Prepare a fresh, dilute working solution of YOYO-1 from the DMSO stock into the staining buffer. The final concentration should be calculated based on the desired dye-to-base pair ratio (e.g., from 1:100 to 1:4 dye:bp).
-
Note: YOYO-1 concentrations of 10-40 nM are often used for kinetic studies.[3]
-
-
Combine and Mix: Add the diluted YOYO-1 solution to the DNA solution. Mix gently by pipetting, avoiding vigorous vortexing which can shear long DNA molecules.
-
Incubate: For homogeneous staining, incubate the DNA-dye mixture at 50°C for at least 2 hours.[5] This step is crucial for achieving an equilibrium binding distribution.
-
Cool Down: Allow the solution to cool slowly to room temperature before use.
-
Storage: Store the stained DNA protected from light at 4°C. For long-term storage, consider adding an anti-photobleaching agent if compatible with the downstream application.
Protocol 2: Preparation of DNA Curtains for High-Throughput Imaging
DNA curtains are a powerful technique where many individual DNA molecules are aligned by fluid flow and anchored to a lipid bilayer within a microfluidic flowcell.[10] This protocol provides a general workflow for their assembly.
Materials:
-
Microfluidic flowcell
-
Lipid solution (e.g., containing biotinylated lipids)
-
Streptavidin solution (0.02 mg/ml)
-
YOYO-1 stained, biotinylated DNA (from Protocol 1)
-
Imaging Buffer (e.g., 40 mM Tris-HCl pH 7.8, 1 mM DTT, 1 mM MgCl₂, 0.2 mg/ml BSA)[10]
Procedure:
-
Flowcell Assembly: Assemble the microfluidic flowcell according to the manufacturer's instructions.
-
Lipid Bilayer Formation: Introduce the lipid solution into the flowcell to form a supported lipid bilayer on the glass surface.
-
Surface Passivation: Rinse the flowcell with buffer and incubate with a blocking agent like BSA to passivate any exposed surfaces and reduce non-specific binding.
-
Streptavidin Coating: Inject streptavidin solution into the chamber and incubate for ~10 minutes. The streptavidin will bind to the biotinylated lipids, creating anchor points for the DNA.[10]
-
DNA Anchoring: Thoroughly rinse the chamber with imaging buffer. Inject the biotinylated, YOYO-1 stained DNA (~10 pM) into the chamber and incubate for ~10 minutes to allow the biotinylated ends to bind to the streptavidin-coated surface.[10]
-
Curtain Formation: Initiate a gentle, continuous buffer flow. The hydrodynamic force will stretch the anchored DNA molecules, aligning them in the direction of flow to form the "DNA curtain."
-
Verification: Image the flowcell using fluorescence microscopy. The DNA molecules should appear as long, parallel strands aligned by the flow. Verify that the molecules are anchored at only one end by briefly stopping the flow; they should relax into random coils and then re-align when flow is resumed.[10]
Protocol 3: Single-Molecule Imaging and Data Acquisition
This protocol outlines general considerations for imaging YOYO-1 stained DNA using a method like Total Internal Reflection Fluorescence (TIRF) microscopy.
Procedure:
-
Microscope Setup: Power on the laser (e.g., 488 nm), camera, and microscope. Ensure proper alignment for TIRF illumination to minimize background fluorescence from out-of-focus dye molecules.
-
Sample Loading: Mount the flowcell containing the stained DNA onto the microscope stage.
-
Locate Focus: Bring the sample into focus on the surface where the DNA is immobilized.
-
Optimize Imaging Conditions:
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. High illumination power can lead to photobleaching and DNA photocleavage.[1][11]
-
Exposure Time: Adjust the camera exposure time to balance signal intensity with temporal resolution. Typical exposure times range from 50 to 200 ms.
-
Acquisition Rate: Choose an acquisition rate (frames per second) appropriate for the biological process being studied.
-
-
Data Acquisition: Begin recording a time-lapse movie of the single molecules. For studies involving protein interactions, the fluorescently-tagged protein of interest can be introduced into the flowcell at this stage.
-
Controls:
-
Photobleaching Control: Image a field of view continuously to determine the photobleaching rate under your specific conditions.
-
Negative Control: Image a surface with no DNA to quantify background signal levels.
-
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doylegroup.mit.edu [doylegroup.mit.edu]
- 5. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. biotium.com [biotium.com]
- 9. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Curtains for High-Throughput Single-Molecule Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
YOYO-1 for Cell Cycle Analysis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate analysis of the cell cycle is fundamental to understanding cellular proliferation, development, and the mechanisms of various diseases, including cancer. Flow cytometry offers a high-throughput method for cell cycle analysis by measuring the DNA content of individual cells within a population. YOYO-1 is a high-affinity, dimeric cyanine (B1664457) nucleic acid stain that exhibits a large fluorescence enhancement upon binding to double-stranded DNA. As a bis-intercalator, YOYO-1 stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This property makes it an excellent candidate for resolving cell populations in different phases of the cell cycle (G0/G1, S, and G2/M). YOYO-1 is excited by the 488 nm blue laser and emits green fluorescence, making it compatible with most standard flow cytometers. This document provides a detailed protocol for using YOYO-1 for cell cycle analysis in mammalian cells.
Principle of the Assay
The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells in the G0/G1 phase have a normal diploid (2N) DNA content. During the S phase, DNA is replicated, and the DNA content steadily increases. In the G2 and M phases, cells have a tetraploid (4N) DNA content. By staining cells with a fluorescent DNA-binding dye like YOYO-1, the distribution of cells in these phases can be quantified based on their fluorescence intensity. A critical step in this process is the treatment of cells with Ribonuclease A (RNase A) to degrade RNA, ensuring that the dye specifically stains DNA and reduces background fluorescence.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| YOYO-1 Iodide (1 mM in DMSO) | Thermo Fisher Scientific | Y3601 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Ethanol (B145695), 70% (ice-cold) | Sigma-Aldrich | E7023 |
| Ribonuclease A (RNase A), DNase-free | QIAGEN | 19101 |
| Propidium Iodide (for comparison/control) | Sigma-Aldrich | P4170 |
| Flow cytometry tubes | Falcon | 352054 |
| Centrifuge | ||
| Flow Cytometer (e.g., BD FACSCanto™ II) | BD Biosciences |
Experimental Protocol
This protocol is optimized for the analysis of approximately 1 x 10^6 mammalian cells per sample.
Cell Preparation and Fixation
-
Harvest Cells: For suspension cells, pellet by centrifugation at 300 x g for 5 minutes. For adherent cells, detach using trypsin-EDTA, neutralize with complete medium, and then pellet.
-
Wash: Wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.
-
Incubate: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
Staining
-
Wash: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Carefully aspirate the supernatant. Wash the cell pellet with 1 mL of PBS.
-
RNase A Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure the degradation of RNA.[1]
-
YOYO-1 Staining: Add YOYO-1 dye to the cell suspension. The optimal concentration of YOYO-1 may vary depending on the cell type and should be determined empirically. A starting concentration of 30 nM is recommended.[2]
-
Incubate: Incubate the cells for 30 minutes at room temperature, protected from light.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Fluorescence Detection: Detect YOYO-1 fluorescence in the green channel (e.g., FITC channel, ~530/30 nm). Set the fluorescence parameter to a linear scale for optimal visualization of the cell cycle histogram.
-
Data Acquisition: Acquire data for at least 10,000 events within the single-cell gate.
-
Doublet Discrimination: To exclude cell aggregates that can be mistaken for G2/M cells, create a plot of fluorescence pulse height (FL-H) versus pulse area (FL-A). Gate on the diagonal population of single cells.
Data Analysis
-
Gating Strategy:
-
Gate on the main cell population in the FSC vs. SSC plot to exclude debris.
-
From the cell gate, use the FL-A vs. FL-H plot to gate on single cells.
-
-
Cell Cycle Histogram: Generate a histogram of the YOYO-1 fluorescence intensity for the single-cell population.
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software will typically fit Gaussian curves to the G0/G1 and G2/M peaks and model the S phase population between them.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Number | 1 x 10^6 cells/sample | |
| Fixation | 70% Ethanol (ice-cold) | Minimum 2 hours at 4°C |
| RNase A Concentration | 100 µg/mL | [1] |
| RNase A Incubation | 30 minutes at 37°C | [1] |
| YOYO-1 Concentration | 30 nM (optimization recommended) | [2] |
| YOYO-1 Incubation | 30 minutes at room temperature | |
| Excitation Wavelength | 488 nm | |
| Emission Wavelength | ~530 nm |
Visualizations
Caption: Experimental workflow for YOYO-1 cell cycle analysis.
Caption: Relationship between cell cycle phases and the resulting histogram.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak (>5%) | - Uneven staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining.- Filter cell suspension before analysis.- Use a low flow rate during acquisition. |
| Broad S-phase or indistinct peaks | - Incomplete RNase digestion- Suboptimal dye concentration | - Ensure RNase A is active and incubation is sufficient.- Titrate YOYO-1 concentration. |
| High background fluorescence | - Presence of RNA- Excess dye | - Confirm RNase A treatment.- Wash cells after staining. |
| Shift in G0/G1 peak position | - Instrument settings drift- Different staining conditions | - Use consistent instrument settings.- Prepare and stain all samples identically. |
Conclusion
YOYO-1 is a robust and sensitive dye for the analysis of cellular DNA content by flow cytometry. Its stoichiometric binding to DNA allows for clear resolution of cell cycle phases. By following this detailed protocol, researchers can obtain high-quality, reproducible data for their studies on cell proliferation, drug effects, and other cellular processes. As with any assay, optimization of certain parameters, particularly the dye concentration, for the specific cell type and experimental conditions is recommended for achieving the best results.
References
Application Notes: YOYO-1 Staining for Nuclear Visualization in Fixed Cells
Introduction
YOYO-1 is a high-affinity, intercalating cyanine (B1664457) dye used for the fluorescent labeling of nucleic acids. It exhibits a dramatic fluorescence enhancement of over 1000-fold upon binding to double-stranded DNA, making it an exceptionally sensitive stain for nuclear visualization in fixed cells.[1] In its unbound state in aqueous buffers, YOYO-1 is virtually non-fluorescent.[2] Due to its cell-impermeant nature, YOYO-1 is suitable for staining fixed and permeabilized cells, where it brightly labels the nucleus.[3][4] This protocol provides a detailed methodology for the use of YOYO-1 for nuclear staining in fluorescence microscopy applications.
Data Presentation
The following table summarizes the key quantitative parameters for the use of YOYO-1 in fixed-cell staining applications.
| Parameter | Value | Notes |
| Excitation Maximum (DNA-bound) | 491 nm[3][5][6] | - |
| Emission Maximum (DNA-bound) | 509 nm[3][5][6] | - |
| Stock Solution Concentration | 1 mM in DMSO[7] | Store at -20°C, protected from light. |
| Working Concentration Range | 10 nM - 5 µM[6] | Optimal concentration should be determined by titration for specific cell types and applications.[7] |
| Fixative | 4% Paraformaldehyde in PBS[7] | Other fixatives like methanol (B129727) or acetone (B3395972) can also be used and may simultaneously permeabilize the cells.[8] |
| Permeabilization Agent | 0.1% - 0.2% Triton X-100 in PBS[7][9] | Saponin is another alternative permeabilization agent.[9] |
| RNase A Concentration | 100 µg/mL | To ensure DNA-specific staining and reduce background from RNA binding.[10] |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the YOYO-1 staining protocol for fixed cells.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the staining of fixed and permeabilized cells with YOYO-1 for nuclear visualization.
Materials and Reagents:
-
Cells cultured on coverslips or in imaging-grade plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
RNase A Solution: 100 µg/mL in PBS
-
YOYO-1 Stock Solution: 1 mM in DMSO
-
Staining Buffer: PBS or a low ionic strength buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[7]
-
Antifade mounting medium
-
Microscope slides
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency on sterile glass coverslips or in an appropriate imaging vessel.
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
-
Fixation:
-
Add the 4% PFA fixative solution to the cells, ensuring complete coverage.
-
Incubate for 15-20 minutes at room temperature.[7]
-
Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the 0.1% Triton X-100 permeabilization buffer to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.[7]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
RNase Treatment (Optional but Recommended):
-
To ensure that staining is specific to DNA, treat the cells with RNase A.
-
Add the 100 µg/mL RNase A solution to the permeabilized cells.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the RNase A solution and wash the cells twice with PBS.
-
-
YOYO-1 Staining:
-
Final Washes:
-
Aspirate the YOYO-1 staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
If using coverslips, carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for YOYO-1 (Excitation/Emission: ~491/509 nm).[3][5]
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Dye concentration is too low. | Increase the YOYO-1 concentration. |
| Inadequate permeabilization. | Increase the permeabilization time or try a different agent.[7] | |
| Incorrect filter set. | Verify that the excitation and emission filters are appropriate for YOYO-1.[7] | |
| High Background Fluorescence | Dye concentration is too high. | Perform a titration to determine the optimal, lower concentration.[7] |
| Incomplete washing. | Ensure thorough washing after the staining step.[7] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use a lower light intensity, and use an anti-fade mounting medium.[7] |
References
- 1. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
YOYO-1 Staining Protocol for DNA Gel Electrophoresis: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, intercalating cyanine (B1664457) dye used for the fluorescent labeling of nucleic acids. It exhibits a dramatic fluorescence enhancement of over 1000-fold upon binding to double-stranded DNA (dsDNA), making it an exceptionally sensitive stain for applications such as DNA gel electrophoresis.[1][2][3] YOYO-1 is virtually non-fluorescent in the absence of nucleic acids, which results in a very low background signal and high signal-to-noise ratios.[1][3] This cell-impermeant dye is particularly advantageous for visualizing minute quantities of DNA, offering a significantly lower limit of detection compared to conventional stains like ethidium (B1194527) bromide.[4]
Chemical and Physical Properties
YOYO-1 is a homodimer of Oxazole Yellow (YO) and belongs to the family of monomethine cyanine dyes.[1] Its key properties are summarized in the table below, providing a quick reference for experimental setup and imaging.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | 491 nm | [3][5][6][7] |
| Emission Maximum (DNA-bound) | 509 nm | [3][5][6][7] |
| Molecular Weight | 1270.66 g/mol | [3] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [2][3] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [2][3] |
| Binding Mode | Bis-intercalation | [3] |
| Cell Permeability | Impermeant | [3][7] |
Experimental Protocols
Proper handling and dilution of YOYO-1 are crucial for successful and reproducible staining. The following protocols provide detailed methodologies for stock solution preparation, working solution dilution, and two common staining methods: pre-staining and post-staining.
Stock and Working Solution Preparation
YOYO-1 is typically supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[3][7][8]
1. Stock Solution Handling:
-
Upon receipt, store the 1 mM YOYO-1 stock solution at -20°C, protected from light.
-
Before use, allow the vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect the DMSO solution at the bottom.
2. Working Solution Preparation:
-
Prepare fresh aqueous dilutions of YOYO-1 immediately before use, as aqueous solutions of the dye are less stable.[9]
-
For a typical 0.1 µM working solution, perform a 1:10,000 dilution of the 1 mM stock solution in an appropriate buffer (e.g., TBE or TAE buffer).[9]
Pre-Staining Protocol (Staining DNA Before Electrophoresis)
In this method, the DNA is incubated with YOYO-1 prior to loading onto the agarose (B213101) gel.
Methodology:
-
Prepare the Staining Solution: Dilute the 1 mM YOYO-1 stock solution in 40 mM Tris-acetate, 2 mM EDTA, pH 8.0 (TAE buffer) to a final concentration of 0.1 µM.[9]
-
DNA Incubation: Add the DNA sample to the YOYO-1 staining solution. It is critical to add the DNA to the dye solution and not the other way around to ensure optimal electrophoretic resolution.[9]
-
Dye-to-DNA Ratio: Maintain a minimum ratio of 5 base pairs of DNA to 1 molecule of YOYO-1 dye. For example, add 1 ng of DNA to 3 µL of the 0.1 µM dye solution.[9] A dye-to-base pair ratio of 1:14 has also been used to minimize potential effects on DNA mechanical properties.[10]
-
Incubation: Incubate the DNA-dye mixture for at least 30 minutes at room temperature, protected from light. For more homogeneous staining, incubation at 50°C for 2 hours can be performed.[8][11]
-
Gel Electrophoresis: Add the appropriate loading buffer to the stained DNA and load the samples onto an agarose gel. Run the gel in a buffer that does not contain any stain.
-
Visualization: Visualize the DNA bands using a standard UV transilluminator or a laser-based gel scanner with an appropriate filter set for fluorescein.
Post-Staining Protocol (Staining DNA in the Gel)
This is the more traditional method where the agarose gel is stained after electrophoresis.
Methodology:
-
Gel Electrophoresis: Load the unstained DNA samples mixed with loading buffer onto an agarose gel. Run the gel until the desired separation is achieved.
-
Prepare Staining Solution: Dilute the 1 mM YOYO-1 stock solution to a final concentration of 0.1 µM to 1 µM in TBE or TAE buffer. The volume should be sufficient to fully submerge the gel.
-
Staining: Carefully place the gel in the staining solution. Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
Destaining (Optional): To reduce background fluorescence, a destaining step can be performed by incubating the gel in fresh TBE or TAE buffer for 5-15 minutes.
-
Visualization: Visualize the DNA bands using a standard UV transilluminator or a laser-based gel scanner with an appropriate filter set.
Data Presentation
| Parameter | YOYO-1 | Ethidium Bromide (for comparison) |
| Excitation Wavelength (nm) | 491 (DNA-bound)[5][6][7] | 518 (DNA-bound) |
| Emission Wavelength (nm) | 509 (DNA-bound)[5][6][7] | 605 (DNA-bound) |
| Sensitivity | Picogram range (approx. 4 pg)[4] | Nanogram range |
| Mutagenicity | Weak mutagen[12] | Known mutagen[12][13] |
| Cell Permeability | Impermeant[3][7] | Permeant |
Diagrams
Caption: Experimental workflow for YOYO-1 staining of DNA gels.
Caption: Comparison of pre-staining and post-staining methods.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Dye concentration is too low. | Increase the working concentration of YOYO-1. |
| Insufficient incubation time. | Increase the incubation time during staining. | |
| Incorrect filter set for imaging. | Ensure the excitation and emission filters are appropriate for YOYO-1 (Ex/Em: 491/509 nm).[3] | |
| High Background | Dye concentration is too high. | Decrease the working concentration of YOYO-1. |
| Incomplete destaining (post-staining). | Increase the duration of the destaining step. | |
| Altered DNA Migration | High dye-to-DNA ratio in pre-staining. | Optimize and potentially lower the dye concentration or the amount of DNA. |
| Heterogeneous staining. | Ensure homogeneous mixing and consider incubation at 50°C to improve uniform staining.[8][14] |
Safety Precautions
While YOYO-1 is considered less mutagenic than ethidium bromide, it is still a nucleic acid binding agent and should be handled with care.[12] Always wear appropriate personal protective equipment (PPE), including gloves and lab coat, when handling the dye and stained gels. Dispose of all waste according to your institution's guidelines for chemical waste.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. biotium.com [biotium.com]
- 8. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 13. biotium.com [biotium.com]
- 14. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to YOYO-1 for Live-Cell DNA Imaging: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a nuclear stain is critical for generating reliable and reproducible data. While YOYO-1 has been utilized for its high affinity for DNA, its cytotoxicity presents a significant limitation for long-term experiments. This document provides a detailed overview of superior alternatives to YOYO-1, focusing on probes that offer reduced toxicity, improved photostability, and enhanced performance in live-cell DNA imaging.
Introduction: The Need for Gentler DNA Stains
Long-term live-cell imaging is a powerful tool for studying dynamic cellular processes such as cell division, differentiation, and response to therapeutic agents. A key requirement for such studies is the ability to visualize the nucleus and its DNA content without perturbing the natural behavior of the cells. YOYO-1, a cyanine (B1664457) dye, while exhibiting bright fluorescence upon binding to DNA, is largely cell-impermeant and highly toxic to living cells, making it unsuitable for extended time-lapse microscopy. The ideal live-cell DNA stain should possess the following characteristics:
-
High Cell Permeability: Efficiently crosses the plasma membrane of living cells.
-
Low Cytotoxicity: Does not induce cell death, cell cycle arrest, or other cellular stresses.
-
High Photostability: Resists photobleaching during prolonged or repeated exposure to excitation light.
-
Low Phototoxicity: The combination of the dye and excitation light does not generate reactive oxygen species (ROS) or other phototoxic effects that can damage cells.[1]
-
High Signal-to-Noise Ratio: Provides bright and specific nuclear staining with minimal background fluorescence.
-
Spectral Compatibility: Possesses excitation and emission spectra that are compatible with other fluorophores used in multi-color imaging experiments.
This guide explores a selection of modern DNA stains that have been developed to meet these stringent requirements, offering viable and effective alternatives to YOYO-1 for live-cell imaging.
Comparative Analysis of Live-Cell DNA Stains
The following table summarizes the key quantitative and qualitative properties of several popular alternatives to YOYO-1. This allows for a direct comparison to aid in the selection of the most appropriate stain for your specific experimental needs.
| Feature | YOYO-1 (for comparison) | Hoechst 33342 | SiR-DNA (SiR-Hoechst) | NucSpot® Live Stains | SYTO™ Dyes (Live-Cell Permeant) | DRAQ5™ |
| Excitation Max (nm) | 491 | ~350 | 652[2] | 488: 503, 650: 655 | Green: ~480-510, Red: ~540-620[3][4] | 647[5] |
| Emission Max (nm) | 509 | ~461 | 672[2] | 488: 518, 650: 681 | Green: ~500-530, Red: ~570-640[3][4] | >665 |
| Cell Permeability | Very Low | High[6] | High[7] | High[8] | High[9] | High |
| Cytotoxicity | High | Low to Moderate[10][11] | Low, but can induce DNA damage at higher concentrations[7] | Low[8][12] | Variable, some can be neurotoxic[13] | Moderate, can cause G2/M arrest[14] |
| Phototoxicity | High | High (UV excitation)[15][16] | Low (far-red excitation)[15] | Low[17] | Dependent on dye and illumination[18] | Low |
| Binding Target | dsDNA | A-T rich regions of dsDNA[10] | A-T rich regions of dsDNA[15] | DNA | DNA and RNA[19] | dsDNA[20] |
| Quantum Yield | High (bound) | Good | Good (fluorogenic)[2] | N/A | >0.4 (bound)[9] | N/A |
| Key Advantages | Very bright | Well-established, good for cell cycle | Far-red spectra minimizes phototoxicity, compatible with GFP[15] | No-wash, low toxicity, green and far-red options[8] | Wide range of colors available[19] | Far-red, rapid staining, compatible with FITC/GFP[20] |
| Key Disadvantages | Highly toxic, cell-impermeant | UV excitation can cause phototoxicity[16] | Can affect chromosome segregation at high concentrations[7] | May require verapamil (B1683045) for optimal staining in some cell lines[8] | Can stain cytoplasm (RNA binding)[19] | Can be cytotoxic and affect cell cycle[14] |
Detailed Application Notes and Protocols
This section provides detailed protocols for the most recommended alternatives to YOYO-1. It is crucial to optimize the staining concentration and incubation time for each specific cell type and experimental setup.
SiR-DNA (SiR-Hoechst) Staining
SiR-DNA is a far-red, fluorogenic, and cell-permeant DNA probe.[2] Its excitation and emission in the far-red spectrum significantly reduce phototoxicity and autofluorescence, making it an excellent choice for long-term live-cell imaging and for use in combination with green and red fluorescent proteins.[2][15]
Materials:
-
SiR-DNA stock solution (e.g., 1 mM in DMSO)
-
Verapamil stock solution (optional, 100 mM in DMSO). Verapamil is an efflux pump inhibitor that can improve dye retention in some cell types.[21][22]
-
Complete cell culture medium
-
Live-cell imaging vessel (e.g., glass-bottom dish)
Protocol for Live-Cell Staining:
-
Cell Preparation: Culture cells on a suitable imaging vessel to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Prepare the staining solution by diluting the SiR-DNA stock solution in complete cell culture medium to a final concentration of 100 nM to 1 µM. For sensitive cells or long-term imaging, start with the lowest effective concentration. If using verapamil, add it to the staining solution at a final concentration of 1-10 µM.
-
Staining: Replace the existing culture medium with the SiR-DNA staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Optimal incubation time may vary depending on the cell type.
-
Imaging: The cells can be imaged directly in the staining solution. For long-term imaging, it is recommended to replace the staining solution with fresh, pre-warmed culture medium to minimize any potential long-term effects of the dye.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 640/20 nm, Emission: 690/50 nm).
Caution: Recent studies have shown that SiR-DNA can induce DNA damage and affect cell cycle progression at concentrations as low as 1 µM, and may impact chromosome segregation during mitosis.[7][23] It is therefore crucial to use the lowest possible concentration and light exposure that provides an adequate signal.
NucSpot® Live Cell Nuclear Stains
NucSpot® Live Cell Nuclear Stains are cell-permeant DNA dyes with low toxicity, making them suitable for real-time and long-term live-cell imaging.[8][12] They are available in green (NucSpot® Live 488) and far-red (NucSpot® Live 650) fluorescence.[8]
Materials:
-
NucSpot® Live Dye stock solution (1000X in DMSO)
-
Verapamil stock solution (optional, 100 mM in DMSO)
-
Complete cell culture medium
-
Live-cell imaging vessel
Protocol for Live-Cell Staining:
-
Cell Preparation: Culture cells on an imaging-compatible vessel to the desired confluency.
-
Staining Solution Preparation: Prepare the staining solution by diluting the NucSpot® Live Dye stock solution 1:1000 in complete cell culture medium. If using, add verapamil to a final concentration of 1-10 µM.
-
Staining: Add the staining solution directly to the cells in their culture medium.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Imaging: Image the cells directly without a wash step.
-
Microscopy:
-
NucSpot® Live 488: Use a standard FITC filter set (e.g., Excitation: 488/20 nm, Emission: 525/50 nm).
-
NucSpot® Live 650: Use a standard Cy5 filter set (e.g., Excitation: 640/20 nm, Emission: 690/50 nm).
-
Hoechst 33342 Staining
Hoechst 33342 is a classic blue-fluorescent DNA stain that is cell-permeant and has relatively low cytotoxicity at appropriate concentrations.[10][24] However, its UV excitation can induce phototoxicity, so careful optimization of imaging parameters is essential for live-cell studies.[11][16]
Materials:
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
Complete cell culture medium or PBS
-
Live-cell imaging vessel
Protocol for Live-Cell Staining:
-
Cell Preparation: Grow cells to the desired confluency in an appropriate imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a final concentration of 0.1-1 µg/mL in complete culture medium or PBS. For long-term imaging, use the lowest possible concentration.
-
Staining: Replace the culture medium with the Hoechst 33342 staining solution.
-
Incubation: Incubate for 5-15 minutes at 37°C, protected from light.[25]
-
Washing (Optional): To reduce background fluorescence, the cells can be washed once with pre-warmed medium or PBS. However, for many applications, imaging can be performed directly in the staining solution.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and image using a fluorescence microscope equipped with a DAPI filter set (e.g., Excitation: 350/50 nm, Emission: 460/50 nm).
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provide a satisfactory signal. For time-lapse experiments, increase the interval between acquisitions as much as possible.
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and concepts related to the use of live-cell DNA stains.
Conclusion
The selection of an appropriate DNA stain is a critical step in the design of successful live-cell imaging experiments. While YOYO-1 is a potent DNA stain, its toxicity limits its utility for observing living cells over time. The alternatives presented here, particularly those with far-red spectral properties like SiR-DNA and NucSpot® Live 650, offer significant advantages in terms of reduced phototoxicity and improved cell viability. Hoechst 33342 remains a viable option for shorter-term imaging, provided that illumination parameters are carefully controlled. By understanding the properties of these different dyes and implementing optimized staining and imaging protocols, researchers can generate high-quality, reliable data that accurately reflects the dynamic nature of living cells.
References
- 1. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]
- 21. Effect of drug efflux blockers on vital staining of cellular DNA with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Application of YOYO-1 for studying DNA condensation by proteins.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation of DNA is a fundamental biological process essential for packaging genetic material within the confines of cells and viral capsids. This process is mediated by various proteins, including histones, protamines, and viral packaging proteins. Understanding the mechanisms of DNA condensation is crucial for fields ranging from basic cell biology to the development of novel gene therapies and antimicrobial agents. The fluorescent intercalating dye YOYO-1 provides a sensitive and convenient method for studying DNA condensation in vitro. This document provides detailed application notes and protocols for utilizing YOYO-1 to investigate protein-induced DNA condensation.
YOYO-1 is a high-affinity cyanine (B1664457) dye that is virtually non-fluorescent in solution but exhibits a greater than 1000-fold increase in fluorescence upon intercalation into the DNA double helix. The principle of the DNA condensation assay is based on the self-quenching of YOYO-1 fluorescence that occurs when DNA is compacted. As a protein or other agent induces DNA condensation, the intercalated YOYO-1 molecules are brought into close proximity, leading to a decrease in fluorescence intensity. This change in fluorescence can be monitored to quantify the extent and kinetics of DNA condensation.
Principle of the YOYO-1 DNA Condensation Assay
The YOYO-1 DNA condensation assay relies on the phenomenon of fluorescence quenching. When YOYO-1 molecules intercalated within a DNA strand are brought close to one another due to DNA compaction, their fluorescence is quenched.[1][2][3] This self-quenching is a result of electronic interactions between the dye molecules in their excited state.[1] The degree of fluorescence quenching is directly proportional to the extent of DNA condensation. By measuring the decrease in fluorescence intensity, one can quantify the ability of a protein or other molecule to condense DNA.
Experimental Protocols
Materials
-
YOYO-1 Iodide (1 mM in DMSO)
-
High-quality, purified DNA (e.g., plasmid DNA, linear DNA fragments, or oligonucleotides)
-
Purified protein of interest
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)[4]
-
Nuclease-free water
-
Black, flat-bottom 96-well microplates (for fluorescence plate reader assays)
-
Fluorescence microplate reader with excitation and emission filters for YOYO-1 (Excitation: ~485 nm, Emission: ~520 nm)[5] or a spectrofluorometer.
Protocol for 96-Well Plate-Based DNA Condensation Assay
This protocol is designed for a high-throughput screening format using a 96-well plate reader.
-
Preparation of Reagents:
-
YOYO-1 Stock Solution: Thaw the 1 mM YOYO-1 stock solution at room temperature, protected from light.
-
YOYO-1 Working Solution: Prepare a fresh dilution of YOYO-1 in the assay buffer. A common starting point is a 1:50 dye-to-DNA base pair ratio.[2] For example, for a final DNA concentration of 1 µM (in base pairs), the YOYO-1 concentration would be 20 nM.
-
DNA Solution: Dilute the DNA stock to the desired final concentration in the assay buffer. The optimal DNA concentration may vary depending on the DNA type and protein being tested, but a starting point of 1-5 µM (in base pairs) is common.
-
Protein Solutions: Prepare a serial dilution of the protein of interest in the assay buffer. The concentration range should span from well below to well above the expected effective concentration for DNA condensation.
-
-
Assay Procedure:
-
DNA-YOYO-1 Complex Formation: In a microcentrifuge tube, mix the DNA solution with the YOYO-1 working solution to achieve the desired dye-to-DNA ratio. Incubate the mixture for at least 30 minutes at room temperature, protected from light, to ensure complete intercalation of the dye.
-
Plate Setup:
-
Pipette a fixed volume (e.g., 50 µL) of the DNA-YOYO-1 complex into each well of the 96-well plate.
-
Add a corresponding volume (e.g., 50 µL) of the serially diluted protein solutions to the wells.
-
Include control wells:
-
DNA + YOYO-1 only (No Protein): This serves as the 0% condensation control (maximum fluorescence).
-
Buffer only: This serves as the background control.
-
-
-
Incubation: Incubate the plate at room temperature for a desired period (e.g., 30-60 minutes), protected from light, to allow for protein-induced DNA condensation to reach equilibrium. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for YOYO-1 (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer-only wells) from all other readings.
-
Calculate the percentage of fluorescence quenching for each protein concentration using the following formula: % Quenching = [1 - (F / F₀)] * 100 Where:
-
F is the fluorescence intensity of the sample with the protein.
-
F₀ is the fluorescence intensity of the DNA-YOYO-1 complex without the protein.
-
-
Plot the % Quenching as a function of the protein concentration.
-
The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the protein required to achieve 50% of the maximum fluorescence quenching.[6]
-
Quantitative Data Presentation
The following table summarizes quantitative data from studies using the YOYO-1 assay to measure DNA condensation by various proteins and polycations. It is important to note that experimental conditions such as buffer composition, DNA type, and dye-to-DNA ratio can significantly influence the results.
| Condensing Agent | DNA Substrate | Dye:DNA bp Ratio | Maximum Fluorescence Quenching (%) | EC₅₀ | Reference(s) |
| Prion Protein (α-PrP) | gcDNA | 1:50 | ~65 | Not Reported | [2] |
| Prion Protein (α-PrP) | Mixed-sequence DNA | 1:50 | ~55 | Not Reported | [2] |
| Poly-L-lysine (PLL) | Plasmid DNA | Not Specified | >98 | Not Reported | [1] |
| HPMA-oligolysine copolymers | Plasmid DNA | Not Specified | Varies with polymer composition | Not Reported | [1] |
| HIV-1 Nucleocapsid Protein (NC) | λ-DNA | 1:50 | Not explicitly quantified as quenching | Not Reported | [7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Free YOYO-1 in solution.- Contaminated buffer or reagents. | - Ensure the dye-to-DNA ratio is optimized to minimize unbound dye.- Use high-purity, nuclease-free water and fresh buffers. |
| Low fluorescence signal | - Insufficient DNA or YOYO-1 concentration.- Photobleaching of YOYO-1. | - Increase the concentration of the DNA-YOYO-1 complex.- Minimize exposure of samples to light during preparation and incubation. |
| Inconsistent results | - Pipetting errors.- Incomplete mixing.- Temperature fluctuations. | - Use calibrated pipettes and ensure thorough mixing of reagents.- Maintain a constant temperature during incubation and measurement. |
| No fluorescence quenching observed | - Protein is not a DNA condensing agent under the tested conditions.- Protein concentration is too low.- Assay conditions (pH, ionic strength) are not optimal for protein activity. | - Test a positive control known to condense DNA (e.g., poly-L-lysine).- Increase the protein concentration range.- Optimize buffer conditions (pH, salt concentration) for the specific protein.[8] |
| Precipitation of protein or DNA | - High protein or DNA concentration.- Inappropriate buffer conditions. | - Reduce the concentrations of protein and/or DNA.- Adjust the buffer composition (e.g., ionic strength, pH). |
Concluding Remarks
The YOYO-1 DNA condensation assay is a robust and versatile tool for studying the interactions between proteins and DNA that lead to DNA compaction. Its high sensitivity, ease of use, and adaptability to a high-throughput format make it an invaluable technique for researchers in molecular biology, drug discovery, and nanotechnology. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively utilize this assay to gain quantitative insights into the mechanisms of protein-induced DNA condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sequence-Dependent DNA Condensation Induced by Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. biotium.com [biotium.com]
- 8. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Viral DNA within Host Cells using YOYO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, intercalating nucleic acid stain belonging to the cyanine (B1664457) dye family.[1] It exhibits a remarkable fluorescence enhancement of over 1000-fold upon binding to double-stranded DNA (dsDNA), making it an exceptionally sensitive tool for DNA visualization.[1] In its unbound state, YOYO-1 is virtually non-fluorescent, which contributes to a very low background signal and high signal-to-noise ratio in imaging applications.[1] This dye is characterized by its tetracationic nature, which facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.[1] YOYO-1 is generally considered cell-impermeant, making it a primary choice for staining DNA in fixed and permeabilized cells or for identifying cells with compromised membrane integrity.[2][3] These characteristics make YOYO-1 a valuable probe for studying viral infections, where the detection and quantification of viral DNA within the host cell are crucial for understanding the viral life cycle and the efficacy of antiviral therapies.
Data Presentation
Table 1: Spectral and Physicochemical Properties of YOYO-1
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-bound) | 491 nm | [2] |
| Emission Maximum (DNA-bound) | 509 nm | [2] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.52 | [4] |
| Molar Extinction Coefficient (ε) | ~98,900 cm⁻¹M⁻¹ | [4] |
| Fluorescence Enhancement upon DNA binding | >1000-fold | [1] |
| Binding Mode | Bis-intercalation | [5] |
| Cell Permeability | Impermeant | [2][3] |
Table 2: Comparison of YOYO-1 with Other Common DNA Stains for Viral DNA Imaging
| Feature | YOYO-1 | PicoGreen | SYBR Green I | DAPI |
| Excitation (nm) | 491 | 480 | 497 | 358 |
| Emission (nm) | 509 | 520 | 520 | 461 |
| Cell Permeability | Impermeant | Impermeant | Permeant (some formulations) | Permeant |
| Primary Application | Fixed/dead cells, high-sensitivity DNA quantification | dsDNA quantification in solution | qPCR, gel staining, some cell staining | Nuclear counterstaining |
| Relative Sensitivity | Very High | Very High | High | Moderate |
| Reference(s) | [2][3] | [6][7][8] | [7][8] | [2] |
Table 3: Cytotoxicity Data for YOYO-1
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| HeLa | MTT Assay | Not specified for YOYO-1, but related compounds show dose-dependent cytotoxicity. | YOYO-1 is generally used to identify dead cells due to membrane impermeability. | [9][10] |
| A549 | MTT Assay | Not specified for YOYO-1, but related compounds show dose-dependent cytotoxicity. | YOYO-1 is generally used to identify dead cells due to membrane impermeability. | [10][11][12][13] |
| General | Viability Assays | 100 nM - 1 µM | Stains cells with compromised membranes. Considered non-cytotoxic for short-term viability monitoring of intact cells. | [2][3] |
Experimental Protocols
Protocol 1: Imaging Viral DNA in Fixed and Permeabilized Host Cells
This protocol is suitable for the visualization of viral DNA within host cells after infection, fixation, and permeabilization. This method is applicable to a variety of DNA viruses such as Adenovirus and Herpes Simplex Virus (HSV).
Materials:
-
Host cells cultured on glass coverslips or imaging-grade plates
-
Virus stock (e.g., Adenovirus, HSV-1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
RNase A solution (100 µg/mL in PBS) (Optional)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer: PBS or a suitable imaging buffer
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture and Infection:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
RNase Treatment (Optional):
-
To ensure that the staining is specific to DNA, you can treat the cells with RNase A.
-
Incubate the cells with RNase A solution for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
-
YOYO-1 Staining:
-
Prepare a fresh working solution of YOYO-1 in PBS at a final concentration of 50 nM to 1 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the YOYO-1 staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for YOYO-1 (Excitation/Emission: ~491/509 nm). Viral DNA may appear as distinct foci within the nucleus or cytoplasm, depending on the virus and stage of infection.
-
Protocol 2: Live-Cell Imaging of Viral DNA (Advanced)
Live-cell imaging of viral DNA with YOYO-1 is challenging due to its membrane impermeability. However, methods involving transient membrane disruption or encapsulation for delivery have been explored. This protocol outlines a general approach using vesicle-mediated delivery.
Materials:
-
Host cells cultured in imaging-grade dishes
-
Virus stock
-
YOYO-1 encapsulated in liposomes or other delivery vesicles
-
Live-cell imaging medium
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation and Infection:
-
Plate cells in imaging dishes and infect with the virus as described in Protocol 1.
-
-
Delivery of YOYO-1:
-
Prepare or obtain YOYO-1 encapsulated in a suitable delivery vehicle (e.g., liposomes).[3][17]
-
Incubate the infected cells with the YOYO-1-containing vesicles according to the manufacturer's protocol or established methods. This step will require optimization for your specific cell type and delivery system.
-
-
Washing and Imaging:
-
Gently wash the cells with pre-warmed live-cell imaging medium to remove extracellular vesicles.
-
Immediately begin imaging using a live-cell microscope equipped with an environmental chamber.
-
Acquire images at regular intervals to track the localization and dynamics of the viral DNA.
-
Note: This is an advanced technique and may require significant optimization. The efficiency of YOYO-1 delivery and potential cytotoxicity of the delivery vehicle must be carefully evaluated.
Visualizations
Caption: Experimental workflow for imaging viral DNA in host cells.
Caption: cGAS-STING signaling pathway activated by viral DNA.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Application of the novel nucleic acid dyes YOYO-1, YO-PRO-1, and PicoGreen for flow cytometric analysis of marine prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daniel-vaulot.fr [daniel-vaulot.fr]
- 7. biotium.com [biotium.com]
- 8. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods [mdpi.com]
- 9. Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]
- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 14. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
Application Notes: YOYO-1 Staining for Chromosome Visualization and Karyotyping
Introduction
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye renowned for its utility in staining nucleic acids.[1] As a tetracationic homodimer of Oxazole Yellow, it is virtually non-fluorescent in solution but exhibits a fluorescence enhancement of over 1000-fold upon binding to double-stranded DNA (dsDNA).[1][2][3] This property provides an exceptionally high signal-to-noise ratio, making YOYO-1 an ideal probe for sensitive applications such as chromosome visualization and karyotyping in fixed cells.[4][5] Its mechanism of action involves bis-intercalation, where the two dye monomers insert themselves between the base pairs of the DNA double helix.[1][6][7] Due to its four positive charges, YOYO-1 is cell-impermeant, restricting its use in live cells to those with compromised membranes, and making it perfectly suited for staining fixed and permeabilized specimens.[1][8][9][10]
Chemical and Physical Properties
The key characteristics of YOYO-1 are summarized below, providing essential data for experimental setup and imaging.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₈I₄N₆O₂ | [1] |
| Molecular Weight | 1270.66 g/mol | [1] |
| Binding Mode | Bis-intercalation | [1][6] |
| Cell Permeability | Impermeant | [1][8] |
| Absorption Max (DNA-bound) | 491 nm | [1][11][12] |
| Emission Max (DNA-bound) | 509 nm | [1][11][12] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [1][2] |
| Fluorescence Enhancement (upon DNA binding) | >1000-fold | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [1][2][13] |
| Stock Solution | Typically 1 mM in DMSO | [4][8] |
Principle of Action and Experimental Considerations
YOYO-1's utility is rooted in its dramatic fluorescence increase upon DNA intercalation. In aqueous solution, the dye is non-fluorescent due to the internal rotational motion of its chromophores, which provides a non-radiative energy relaxation pathway.[2][14] When YOYO-1 binds to DNA, this rotation is sterically hindered, forcing the excited molecule to relax by emitting fluorescence, resulting in a bright green signal.[2][14]
Key Experimental Considerations:
-
RNase Treatment : For specific visualization of chromosomes (DNA), it is advisable to treat samples with RNase to eliminate background fluorescence from RNA, as YOYO-1 can also bind to RNA.[5]
-
Photostability : While YOYO-1 provides a strong initial signal, it is susceptible to photobleaching upon prolonged exposure to excitation light.[1][2] Use of an anti-fade mounting medium is recommended, and exposure time should be minimized.[15] Under illumination, YOYO-1 can also cause photocleavage of DNA, which may be a concern in experiments involving subsequent analysis of the stained DNA.[2][16]
-
Homogeneous Staining : To avoid heterogeneous staining that can result in artifacts like double bands in gel electrophoresis, it is recommended to incubate the dye-DNA complex for a sufficient duration (e.g., at least 10-20 minutes) or to heat the sample (e.g., 50°C for 2 hours) to ensure binding equilibrium is reached.[4][5][15]
-
Ionic Strength : The binding affinity of YOYO-1 to DNA is sensitive to ionic strength.[4][17] High salt concentrations can reduce binding, a factor to consider when preparing staining buffers.[4]
Protocols for Chromosome Visualization
Protocol 1: Staining Chromosomes in Fixed and Permeabilized Cells
This protocol is designed for staining the nuclei and mitotic chromosomes of cells grown on coverslips or in imaging dishes.
Materials:
-
Cells cultured on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS
-
RNase A solution (optional, 100 µg/mL in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining Buffer (e.g., PBS or HBSS)
-
Antifade mounting medium
Procedure:
-
Wash: Gently wash cells twice with PBS to remove culture medium.
-
Fix: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Wash: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilize: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
RNase Treatment (Optional): Incubate with RNase A solution for 30 minutes at 37°C to degrade RNA. Wash three times with PBS.
-
Stain: Dilute the 1 mM YOYO-1 stock solution to a final working concentration of 50-200 nM in Staining Buffer. Cover the cells with the diluted YOYO-1 solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with Staining Buffer to reduce background from unbound dye.[1]
-
Mount: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Image: Visualize using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set (Excitation/Emission ~490/515 nm).[10][15]
Protocol 2: Counterstaining of Prepared Chromosome Spreads
This protocol is optimized for staining metaphase chromosome spreads that have been prepared on microscope slides, for applications like karyotyping or Fluorescence In Situ Hybridization (FISH).[5]
Materials:
-
Microscope slides with prepared chromosome spreads
-
YOYO-1 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antifade mounting medium (e.g., SlowFade™, or a p-phenylenediamine (B122844) (PPD)-containing medium)
-
Coverslips (24 x 50 mm)
Procedure:
-
Preparation: Start with prepared chromosome spreads on microscope slides that have been rinsed briefly with water.[15]
-
Staining Solution:
-
Method A (Separate Staining & Mounting): Dilute the YOYO-1 stock solution to 2.4 nM in PBS.[15]
-
Method B (Combined Staining & Mounting): Dilute the YOYO-1 stock solution to a final concentration of 0.1 µM directly in a PPD-containing mounting medium.[15] Use this solution immediately as it oxidizes rapidly.[15]
-
-
Staining:
-
Washing & Mounting:
-
For Method A: Briefly rinse the slide with water to remove unbound dye and PBS.[15] Remove excess liquid. Apply two drops of antifade reagent (e.g., SlowFade™) and allow it to disperse.[15] For an improved signal, you can allow the sample to incubate in the antifade solution for 30 minutes before visualization.[15] Place a coverslip over the sample.
-
For Method B: Proceed directly to placing a coverslip over the drop of YOYO-1/mounting medium.
-
-
Seal and Store: Seal the edges of the coverslip with nail polish or wax.[15] Slides can be stored at room temperature or 4°C, protected from light.[15]
-
Image: View the sample with a fluorescence microscope equipped with a standard fluorescein filter set.[15]
Quantitative Data and Troubleshooting
Effects of YOYO-1 Intercalation on DNA Structure
Binding of YOYO-1 alters the physical properties of the DNA molecule, which can be a critical consideration in single-molecule studies but is less impactful for standard karyotyping.
| Parameter | Effect of YOYO-1 Binding | Reference |
| Contour Length | Increases; maximum elongation of 47 ± 2% | [4][6] |
| Persistence Length | Remains constant, independent of dye amount | [4] |
| Helical Pitch | Unwinds the DNA; untwisting angle of 24° ± 8° per molecule | [4] |
| Binding Site Size | 3.2 ± 0.6 base pairs per dye molecule | [4] |
| Electrophoretic Mobility | Decreases overall charge and slows migration | [6] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | Dye concentration is too low. | Increase YOYO-1 concentration. Perform a titration to find the optimal concentration. | [1] |
| Inadequate cell permeabilization. | Increase incubation time in permeabilization buffer or try a different detergent. | [1] | |
| Incorrect microscope filter set. | Ensure filters are appropriate for YOYO-1 (Ex/Em: 491/509 nm). | [1] | |
| High Background | Dye concentration is too high. | Decrease YOYO-1 concentration. | [1][18] |
| Incomplete washing after staining. | Ensure thorough washing with buffer after the staining step to remove unbound dye. | [1] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use neutral density filters, and use an antifade mounting medium. | [1][13] |
| Heterogeneous Staining | Insufficient incubation time. | Increase incubation time to allow the dye binding to reach equilibrium. | [5] |
| Low incubation temperature. | For DNA in solution, incubate at 50°C for at least two hours to ensure homogeneity. | [4][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the Effects and Competitive Mechanisms of YOYO-1 on the Binding Characteristics of DOX and DNA Molecules Based on Surface-Enhanced Raman Spectroscopy and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. In situ screening assay for cell viability using a dimeric cyanine nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Dimeric Cyanine Nucleic Acid Stains YOYO-1 Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 13. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Single- and double-strand photocleavage of DNA by YO, YOYO and TOTO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daniel-vaulot.fr [daniel-vaulot.fr]
- 18. ethosbiosciences.com [ethosbiosciences.com]
Application Notes and Protocols for Labeling High-Molecular-Weight DNA with YOYO-1 for Optical Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optical mapping is a powerful technique for the large-scale genomic analysis of structural variations, genome assembly, and comparative genomics. A critical step in this process is the uniform and efficient labeling of high-molecular-weight (HMW) DNA. YOYO-1 is a high-affinity, intercalating cyanine (B1664457) dye that exhibits a dramatic increase in fluorescence upon binding to double-stranded DNA, making it an excellent choice for visualizing single DNA molecules.[1][2] Upon binding, YOYO-1 is largely non-fluorescent in solution, which results in a high signal-to-noise ratio, crucial for single-molecule imaging.[1] This document provides a detailed protocol for the labeling of HMW DNA with YOYO-1 for optical mapping applications, including quantitative data, a step-by-step experimental protocol, and troubleshooting guidance.
Principle of YOYO-1 Labeling
YOYO-1 is a homodimer of oxazole (B20620) yellow that binds to DNA through a process called bis-intercalation, where both cyanine dye units insert themselves between the base pairs of the DNA double helix.[3] This binding mode is responsible for the significant increase in the contour length of the DNA molecule and the substantial enhancement of its fluorescence. The tetracationic nature of the YOYO-1 molecule promotes a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA, leading to a high binding affinity.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the labeling of DNA with YOYO-1.
Table 1: Physical and Spectroscopic Properties of YOYO-1
| Property | Value | Reference |
| Molecular Weight | 1270.66 g/mol | [3] |
| Excitation Maximum (DNA-bound) | 491 nm | [3] |
| Emission Maximum (DNA-bound) | 509 nm | [3] |
| Fluorescence Quantum Yield (DNA-bound) | up to 0.5 | [3] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [3] |
| Fluorescence Enhancement upon Binding | >1000-fold | [2] |
Table 2: Effects of YOYO-1 Intercalation on DNA Properties
| Parameter | Value/Effect | Reference |
| Binding Site Size | ~3-4 base pairs per YOYO-1 molecule | [4] |
| Increase in Contour Length (at saturation) | Approximately 38% | [5][6] |
| DNA Elongation per Bound YOYO-1 Molecule | ~0.5 nm | [5] |
| Effect on Persistence Length | Remains largely unaffected | [5][7] |
| Association Constant (Ka) | Highly salt dependent; in the range of 10⁸–10⁹ M⁻¹ in low salt buffers | [7][8] |
Experimental Protocol
This protocol is designed for labeling purified HMW DNA (>150 kbp) for optical mapping applications. Gentle handling is critical throughout the procedure to prevent DNA shearing.
Materials:
-
Purified High-Molecular-Weight (HMW) DNA
-
YOYO-1 Iodide (1 mM in DMSO)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Phosphate Buffer (10 mM, pH 7.5)
-
Wide-bore pipette tips
-
Microcentrifuge tubes (low-binding)
-
Heating block or water bath at 50°C
-
Dialysis tubing (appropriate molecular weight cut-off) or spin columns for purification
Procedure:
-
DNA Quantification and Preparation:
-
Accurately quantify the concentration of the HMW DNA solution using a fluorometric method (e.g., Qubit).
-
Dilute the HMW DNA to a final concentration of 0.5-1.0 ng/µL in TE buffer. Handle the DNA solution exclusively with wide-bore pipette tips to minimize mechanical shearing.
-
-
YOYO-1 Dilution:
-
Prepare a fresh working solution of YOYO-1 by diluting the 1 mM stock solution in an appropriate buffer. Low ionic strength buffers, such as 10 mM phosphate buffer (pH 7.5), are recommended for stable staining.[3][7]
-
The final concentration of the YOYO-1 working solution will depend on the desired dye-to-base pair ratio. A common starting point is a 1:5 to 1:10 dye-to-base pair ratio.
-
-
Calculating Staining Ratio:
-
To calculate the volume of YOYO-1 solution needed, first determine the total number of base pairs in your DNA sample. The average molecular weight of a base pair is approximately 650 g/mol .
-
Example Calculation for a 1:5 Dye:Base Pair Ratio:
-
Assume you have 1 µg of DNA.
-
Moles of base pairs = (1 x 10⁻⁶ g) / (650 g/mol/bp ) ≈ 1.54 x 10⁻⁹ moles of bp
-
Moles of YOYO-1 needed = (1.54 x 10⁻⁹ moles of bp) / 5 = 3.08 x 10⁻¹⁰ moles
-
If using a 1 µM YOYO-1 working solution (1 x 10⁻⁶ mol/L), the volume needed would be (3.08 x 10⁻¹⁰ mol) / (1 x 10⁻⁶ mol/L) = 3.08 x 10⁻⁴ L or 0.308 µL.
-
-
-
Staining Reaction:
-
In a low-binding microcentrifuge tube, add the calculated volume of the diluted YOYO-1 working solution to the appropriate volume of buffer.
-
Gently add the HMW DNA solution to the diluted YOYO-1. Mix by very gentle flicking or by slow pipetting up and down with a wide-bore tip. Do not vortex.
-
Incubate the mixture at 50°C for at least 2 hours to ensure homogeneous staining and to allow the dye to equilibrate along the DNA molecules.[1][7][8] For very long DNA, overnight incubation at room temperature can also be effective.
-
-
Purification of Labeled DNA (Optional but Recommended):
-
To remove unbound YOYO-1 and reduce background fluorescence, purify the labeled DNA.
-
Dialysis: Dialyze the sample against TE buffer using a dialysis membrane with a molecular weight cut-off that retains the HMW DNA but allows the smaller YOYO-1 molecules to pass through.[9]
-
Spin Column Chromatography: Use a size-exclusion spin column designed for the purification of large DNA fragments.[9] Follow the manufacturer's instructions, ensuring gentle handling.
-
-
Storage:
-
Store the labeled HMW DNA at 4°C, protected from light. For long-term storage, consult recommendations for HMW DNA, which may include storage at -20°C.
-
Visualization and Workflow
Experimental Workflow for YOYO-1 Labeling of HMW DNA
Caption: Workflow for labeling HMW DNA with YOYO-1.
Mechanism of YOYO-1 Intercalation and Fluorescence
Caption: YOYO-1 fluorescence enhancement upon DNA binding.
Troubleshooting
Table 3: Troubleshooting Guide for YOYO-1 Labeling of HMW DNA
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | DNA degradation | Handle HMW DNA with wide-bore tips and avoid vortexing.[10] |
| Incorrect dye concentration | Perform a titration to find the optimal YOYO-1 concentration.[3] | |
| Insufficient incubation | Ensure incubation at 50°C for at least 2 hours for homogeneous staining.[1][7][8] | |
| High ionic strength buffer | Use a low ionic strength buffer (e.g., 10 mM Phosphate Buffer) for staining.[3][7] | |
| High Background Fluorescence | Excess unbound YOYO-1 | Purify the labeled DNA using dialysis or a spin column to remove free dye.[9] |
| Dye precipitation | Ensure the dye is fully dissolved in the buffer before adding DNA. Do not use a dye-to-base pair ratio of less than 5:1.[11] | |
| Heterogeneous/Uneven Staining | Incomplete mixing | Mix gently but thoroughly by slow pipetting with a wide-bore tip. |
| Insufficient equilibration time | Increase incubation time or temperature (50°C) to promote even distribution of the dye along the DNA molecules.[12] | |
| Evidence of DNA Breakage/Shearing | Mechanical stress | Handle the DNA solution with extreme care, using wide-bore pipette tips and avoiding vigorous mixing.[10] |
| Photodamage | Minimize exposure of the labeled DNA to excitation light during handling and imaging.[4] |
References
- 1. Shining a Spotlight on DNA: Single-Molecule Methods to Visualise DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Mg2+ and ATP on YOYO-1 labeling of genomic DNA in single molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doylegroup.mit.edu [doylegroup.mit.edu]
- 6. Stretching DNA to twice the normal length with single-molecule hydrodynamic trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. takarabio.com [takarabio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YOYO-1 in Combination with Other Fluorescent Probes for Multicolor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, cell-impermeant cyanine (B1664457) dye that exhibits a dramatic increase in fluorescence upon binding to nucleic acids.[1] This property makes it an exceptional probe for staining the nuclei of dead or fixed cells with compromised plasma membranes, offering a bright green signal with a very low background.[1][2] Its utility extends significantly when used as a counterstain in multicolor fluorescence imaging, allowing for the simultaneous visualization of nuclear morphology alongside other cellular components.
These application notes provide detailed protocols for using YOYO-1 in conjunction with other fluorescent probes to label mitochondria, the actin cytoskeleton, and the plasma membrane. The information provided is intended to guide researchers in designing and executing robust multicolor imaging experiments.
Spectral Properties and Filter Selection
Successful multicolor imaging hinges on the careful selection of fluorescent probes with minimal spectral overlap and the use of appropriate filter sets to isolate the emission from each dye. YOYO-1 is optimally excited by the 488 nm argon-ion laser line and emits maximally at approximately 509 nm.[3] When combining YOYO-1 with other fluorophores, it is crucial to consider their excitation and emission spectra to minimize bleed-through.
Table 1: Spectral Characteristics of YOYO-1 and Commonly Paired Fluorescent Probes
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |
| YOYO-1 | Nucleic Acids (Dead/Fixed Cells) | 491 | 509 | 488 |
| Hoechst 33342 | Nucleic Acids (Live/Fixed Cells) | 350 | 461 | 405 |
| MitoTracker Red CMXRos | Mitochondria (Live Cells) | 579 | 599 | 561 |
| Alexa Fluor 594 Phalloidin (B8060827) | F-Actin (Fixed Cells) | 590 | 617 | 561 |
| CellMask™ Deep Red | Plasma Membrane | 649 | 666 | 633/640 |
Table 2: Recommended Filter Sets for Multicolor Imaging with YOYO-1
| Probe Combination | YOYO-1 Filter Set (Green Channel) | Hoechst 33342 Filter Set (Blue Channel) | MitoTracker Red / Alexa Fluor 594 Filter Set (Red Channel) | CellMask™ Deep Red Filter Set (Far-Red Channel) |
| YOYO-1 & Hoechst 33342 | Ex: 485/20 nm, DC: 505 nm, Em: 525/30 nm | Ex: 375/28 nm, DC: 415 nm, Em: 460/50 nm | - | - |
| YOYO-1 & MitoTracker Red | Ex: 485/20 nm, DC: 505 nm, Em: 525/30 nm | - | Ex: 560/40 nm, DC: 595 nm, Em: 630/60 nm | - |
| YOYO-1, Hoechst 33342 & Alexa Fluor 594 Phalloidin | Ex: 485/20 nm, DC: 505 nm, Em: 525/30 nm | Ex: 375/28 nm, DC: 415 nm, Em: 460/50 nm | Ex: 560/40 nm, DC: 595 nm, Em: 630/60 nm | - |
| YOYO-1 & CellMask™ Deep Red | Ex: 485/20 nm, DC: 505 nm, Em: 525/30 nm | - | - | Ex: 620/60 nm, DC: 660 nm, Em: 700/75 nm |
Note: Ex = Excitation filter (center wavelength/bandwidth), DC = Dichroic mirror (cutoff wavelength), Em = Emission filter (center wavelength/bandwidth). Filter specifications may vary between microscope manufacturers. It is recommended to use a spectral viewer to confirm compatibility and minimize crosstalk.
Experimental Protocols
Protocol 1: Distinguishing Apoptotic and Necrotic Cells with YOYO-1 and Annexin V-FITC
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by combining a phosphatidylserine-binding probe (Annexin V) with a membrane-impermeant nucleic acid stain (YOYO-1 can be used as an alternative to Propidium Iodide in this context).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Binding Buffer)
-
YOYO-1 Iodide (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer or fluorescence microscope
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for the desired time. Prepare a negative control of untreated cells.
-
Harvest Cells: Collect suspension cells by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation.
-
Wash: Wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of a 1 µM YOYO-1 working solution (prepare by diluting the 1 mM stock 1:1000 in PBS).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[4][5]
-
Live cells: Annexin V-FITC negative, YOYO-1 negative.
-
Early apoptotic cells: Annexin V-FITC positive, YOYO-1 negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, YOYO-1 positive.
-
Protocol 2: Multicolor Staining of Fixed Cells: Nucleus (YOYO-1), F-Actin (Phalloidin), and Mitochondria (MitoTracker)
This protocol describes the sequential staining of fixed and permeabilized cells to visualize the nucleus, actin cytoskeleton, and mitochondria. MitoTracker staining is performed on live cells before fixation.
Materials:
-
Adherent cells grown on coverslips
-
MitoTracker™ Red CMXRos (1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Alexa Fluor™ 594 Phalloidin (or other spectrally distinct phalloidin conjugate)
-
YOYO-1 Iodide (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Mitochondria Staining (Live Cells): a. Prepare a working solution of MitoTracker™ Red CMXRos (e.g., 100-500 nM) in pre-warmed cell culture medium. b. Remove the existing medium from the cells and add the MitoTracker™ working solution. c. Incubate for 15-45 minutes at 37°C.[6] d. Remove the staining solution and wash the cells twice with pre-warmed medium.
-
Fixation and Permeabilization: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. d. Wash the cells three times with PBS.
-
F-Actin Staining: a. Prepare a working solution of Alexa Fluor™ 594 Phalloidin (e.g., 1:100 to 1:1000 dilution from stock) in PBS. b. Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.[7] c. Wash the cells three times with PBS.
-
Nuclear Staining: a. Prepare a working solution of YOYO-1 (e.g., 100 nM to 1 µM) in PBS. b. Incubate the cells with the YOYO-1 solution for 15-30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the samples using a confocal microscope with the appropriate laser lines and filter sets for each fluorophore (see Table 2). Acquire images sequentially to minimize bleed-through.
Protocol 3: Live/Dead Cell Discrimination with YOYO-1 and a Plasma Membrane Stain
This protocol is designed to visualize the plasma membrane of live cells while simultaneously identifying dead cells within the same population.
Materials:
-
Live cells cultured in an imaging-compatible dish (e.g., glass-bottom dish)
-
CellMask™ Deep Red Plasma Membrane Stain (or other spectrally distinct membrane stain)
-
YOYO-1 Iodide (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing both CellMask™ Deep Red (e.g., 1X final concentration) and YOYO-1 (e.g., 100 nM final concentration) in pre-warmed live-cell imaging medium.[8][9]
-
Staining: Remove the existing culture medium from the cells and add the combined staining solution.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
Wash: Gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Live cells: Will show a distinct plasma membrane stain (far-red fluorescence) with no nuclear YOYO-1 signal.
-
Dead cells: Will exhibit both the plasma membrane stain and a bright green fluorescent nucleus from YOYO-1.
-
Troubleshooting and Considerations
-
Spectral Bleed-through: If significant spectral overlap is observed, ensure that narrow-bandpass emission filters are being used. Sequential image acquisition is highly recommended. For advanced applications, spectral unmixing algorithms can be employed to computationally separate the signals.[9][10]
-
Phototoxicity: Minimize light exposure to live cells to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio.
-
Dye Concentration: The optimal working concentration for each dye can vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the optimal concentration that provides bright staining with minimal background.
-
Staining Order: For protocols involving fixation, it is generally best to stain with probes that require live cells (like MitoTracker) before fixation. Probes that stain fixed cells can then be applied sequentially.
-
RNase Treatment: For applications requiring highly specific DNA staining with YOYO-1, pretreatment with RNase may be necessary to reduce background fluorescence from RNA.[11]
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize YOYO-1 in combination with a variety of other fluorescent probes to generate high-quality, multi-color images for a deeper understanding of cellular structure and function.
References
- 1. In situ screening assay for cell viability using a dimeric cyanine nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. korambiotech.com [korambiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. a.storyblok.com [a.storyblok.com]
- 11. glenspectra.co.uk [glenspectra.co.uk]
YOYO-1 for High-Throughput Screening Assays Involving DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YOYO-1 is a high-affinity, intercalating cyanine (B1664457) dye that exhibits a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[1][2] This property makes it an exceptional tool for the sensitive detection and quantification of DNA. In the realm of drug discovery and biomedical research, YOYO-1 has been effectively employed in various high-throughput screening (HTS) assays to identify and characterize compounds that interact with DNA or modulate the activity of DNA-associated enzymes. Its robust signal-to-noise ratio and suitability for microplate-based formats make it an ideal choice for screening large compound libraries.
This document provides detailed application notes and protocols for the utilization of YOYO-1 in HTS assays, focusing on competitive binding assays for the discovery of DNA-binding molecules and inhibition assays for DNA-modifying enzymes.
Principle of YOYO-1 Based HTS Assays
The core principle behind the most common YOYO-1 based HTS assays is the displacement of the dye from DNA by a test compound. In its unbound state in aqueous solution, YOYO-1 is virtually non-fluorescent.[1] Upon intercalation into the DNA double helix, its fluorescence increases by over 1000-fold.[1] An HTS assay can be designed where a test compound that binds to DNA will compete with YOYO-1 for binding sites. This competition leads to the displacement of YOYO-1 from the DNA, resulting in a measurable decrease in fluorescence intensity. The degree of fluorescence quenching is proportional to the affinity and concentration of the test compound, allowing for the identification and characterization of potential DNA-binding agents or inhibitors of DNA-protein interactions.
Data Presentation: Properties of YOYO-1
For effective assay design, a clear understanding of YOYO-1's properties is crucial. The following table summarizes its key spectral and binding characteristics.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | 489 nm | [3] |
| Emission Maximum (DNA-bound) | 509 nm | [3] |
| Fluorescence Enhancement upon DNA binding | >1000-fold | [1] |
| Quantum Yield (DNA-bound) | up to 0.5 | [1] |
| Binding Mode | Bis-intercalation | [4] |
| Association Constant (Ka) for dsDNA | 10^8 - 10^9 M⁻¹ | [5] |
| Binding Site Size | ~4 base pairs per YOYO-1 molecule | [3] |
High-Throughput Screening Assays: Protocols and Methodologies
Competitive DNA Binding Assay
This assay is designed to screen for compounds that bind to dsDNA by measuring their ability to displace pre-bound YOYO-1. A decrease in fluorescence intensity indicates a potential DNA-binding compound.
Experimental Protocol:
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA, plasmid DNA, or a specific oligonucleotide)
-
YOYO-1 Iodide (1 mM stock solution in DMSO)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.5)
-
Test compounds dissolved in DMSO
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of DNA-YOYO-1 Complex:
-
Dilute the dsDNA to a final concentration of 1 µg/mL in the assay buffer.
-
Add YOYO-1 to the diluted DNA solution to achieve a dye-to-base pair ratio of 1:10.
-
Incubate the mixture at room temperature for 30 minutes, protected from light, to allow for stable YOYO-1 intercalation.
-
-
Assay Plate Preparation:
-
Dispense 45 µL of the DNA-YOYO-1 complex into each well of the microplate.
-
Add 5 µL of the test compound at various concentrations (e.g., from a 10-point serial dilution) to the respective wells. For negative controls, add 5 µL of DMSO. For positive controls, a known DNA intercalator such as ethidium (B1194527) bromide can be used.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the competitive binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 520 nm, respectively.
-
Data Analysis:
The percentage of YOYO-1 displacement can be calculated using the following formula:
% Displacement = [1 - (F_sample - F_blank) / (F_control - F_blank)] * 100
Where:
-
F_sample is the fluorescence of the well with the test compound.
-
F_control is the fluorescence of the well with DMSO (no compound).
-
F_blank is the fluorescence of a well containing only the assay buffer.
From a dose-response curve, the IC50 value (the concentration of the compound that displaces 50% of YOYO-1) can be determined.
Quantitative Data Example (IC50 Values for known DNA Binders):
| Compound | Binding Mode | Typical IC50 Range (µM) |
| Ethidium Bromide | Intercalator | 1 - 10 |
| Doxorubicin | Intercalator | 0.5 - 5 |
| Netropsin | Minor Groove Binder | 5 - 20 |
| Mitoxantrone | Intercalator | 1 - 15[6] |
| Suramin | DNA Gyrase Inhibitor | ~80[6] |
Note: These values are illustrative and can vary depending on the specific assay conditions.
DNA Gyrase Inhibition Assay
This assay identifies inhibitors of DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA. The assay measures the supercoiling activity of the enzyme, which can be monitored by the change in YOYO-1 fluorescence. Relaxed plasmid DNA has a lower affinity for YOYO-1 compared to supercoiled DNA. Therefore, as the gyrase supercoils the DNA, the fluorescence of YOYO-1 increases. Inhibitors of this process will result in a lower fluorescence signal.
Experimental Protocol:
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA Gyrase
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
YOYO-1 Iodide (1 mM stock solution in DMSO)
-
Test compounds dissolved in DMSO
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In each well of the microplate, prepare a reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 25 ng/µL), and the test compound at various concentrations.
-
Include positive controls (known gyrase inhibitor like novobiocin) and negative controls (DMSO).
-
-
Enzyme Addition:
-
Initiate the reaction by adding DNA gyrase (e.g., 1-2 units) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Staining:
-
Stop the reaction and stain the DNA by adding YOYO-1 to each well to a final dye-to-base pair ratio of 1:10.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at Ex/Em of ~485/520 nm.
-
Data Analysis:
The percentage of inhibition is calculated as:
% Inhibition = [1 - (F_sample - F_min) / (F_max - F_min)] * 100
Where:
-
F_sample is the fluorescence in the presence of the test compound.
-
F_max is the fluorescence of the reaction with active enzyme (DMSO control).
-
F_min is the fluorescence of the reaction without the enzyme or with a potent inhibitor.
IC50 values can be determined from the dose-response curves.
Quantitative Data Example (IC50 Values for DNA Gyrase Inhibitors):
| Compound | Target | Typical IC50 Range (µM) |
| Novobiocin | DNA Gyrase B | 0.02 - 0.1[7] |
| Ciprofloxacin | DNA Gyrase A | 0.5 - 5 |
| Mitoxantrone | DNA Gyrase | ~12[6] |
Visualizations
The following diagrams illustrate the workflows and principles of the described HTS assays.
Caption: Workflow for a YOYO-1 competitive DNA binding HTS assay.
References
- 1. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Imaging of YOYO-1 Stained DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability of YOYO-1 stained DNA for imaging applications. Included are key data on the dye's properties, detailed experimental protocols, and a discussion of factors influencing staining stability.
I. Introduction to YOYO-1
YOYO-1 is a high-affinity dimeric cyanine (B1664457) dye widely used for fluorescently labeling nucleic acids.[1] Upon binding to double-stranded DNA (dsDNA) through bis-intercalation, its fluorescence quantum yield increases by over 1000-fold, resulting in a bright green signal with very low background.[1][2] This characteristic, combined with its strong binding affinity, makes YOYO-1 an excellent choice for a variety of sensitive imaging applications, including single-molecule studies and long-term visualization of DNA.[3][4]
II. Quantitative Data on YOYO-1-DNA Interaction
The stability and brightness of YOYO-1 staining are governed by several key photophysical and binding parameters. The following tables summarize these properties for easy reference.
Table 1: Photophysical and Binding Properties of YOYO-1
| Property | Value | References |
| Excitation Maximum (DNA-bound) | 491 nm | [1][2] |
| Emission Maximum (DNA-bound) | 509 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~1 x 10⁵ cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (DNA-bound) | Up to 0.5 | [1] |
| Fluorescence Enhancement upon DNA binding | >1000-fold | [1][3] |
| Binding Mode | Bis-intercalation | [1] |
| Binding Constant (Ka) | 10⁸–10⁹ M⁻¹ | [3][4] |
| Cell Permeability | Impermeant | [1] |
Table 2: Factors Influencing the Stability of YOYO-1-DNA Complex
| Factor | Effect on Stability | Observations | References |
| Ionic Strength | Decreases stability with increasing concentration | At salt concentrations above 0.25 M, the fluorescence intensity of the YOYO-1-DNA complex drops. Low ionic strength (<100 mM) supports more stable and quantitative binding.[4][5] | [4][5] |
| Temperature | Can improve staining homogeneity | Incubation at 50°C helps to achieve more homogeneous staining, suggesting it can overcome kinetic barriers to uniform binding.[3][5][6] | [3][5][6] |
| Photobleaching | Intensity dependent; can be significant | The rate of photobleaching is dependent on the excitation laser power density. For super-resolution techniques like PAINT, photobleaching is a necessary step.[3][7] | [3][7] |
| Flow Rate (in microfluidics) | Can increase dissociation | Higher flow rates can increase the dissociation rate of YOYO-1 from DNA, particularly at higher ionic strengths.[4] | [4] |
III. Experimental Protocols
A. Protocol for Staining Purified DNA for Single-Molecule Imaging
This protocol is adapted for preparing YOYO-1 stained DNA for applications such as optical mapping or single-molecule stretching experiments.
Materials:
-
λ-DNA or other purified DNA
-
YOYO-1 stock solution (1 mM in DMSO)
-
TBE buffer (0.5x) or a low ionic strength phosphate (B84403) buffer (e.g., 10 mM, pH 7.5)[5]
-
Microcentrifuge tubes
-
Water bath or incubator at 50°C
Procedure:
-
Dilution of YOYO-1: Prepare a working solution of YOYO-1 by diluting the 1 mM stock in the chosen buffer. The final concentration will depend on the desired dye-to-base pair ratio.
-
DNA Preparation: Dilute the DNA stock to a final concentration of approximately 0.56 ng/µL (860 nM in base pairs) in the same buffer.[5]
-
Staining Reaction: Add the diluted YOYO-1 to the DNA solution to achieve the desired dye-to-base pair ratio (e.g., 1:5 or 1:10).[3][4] It is recommended to add the DNA to the dye solution to improve electrophoretic resolution.[8]
-
Incubation: For homogeneous staining, incubate the mixture at 50°C for at least 2 hours.[3][5][6] For some applications, incubation at 4°C for 48 hours can also be effective.[9]
-
Imaging: The stained DNA is now ready for immobilization on a surface for imaging. For microfluidic experiments, the stained DNA solution can be introduced into the flow cell.
B. Protocol for Staining Fixed and Permeabilized Cells
This protocol is suitable for visualizing nuclear DNA in fixed cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., PBS)
Procedure:
-
Cell Fixation: Wash cells twice with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Staining: Dilute the YOYO-1 stock solution in staining buffer to a final concentration of 100 nM to 1 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with staining buffer.[1]
-
Imaging: Mount the coverslip and image the cells using appropriate filter sets for green fluorescence.
C. Protocol for Identifying Dead Cells in a Live Cell Population
This protocol leverages the cell-impermeant nature of YOYO-1 to selectively stain cells with compromised plasma membranes.
Materials:
-
Cell suspension or adherent cells in culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Staining: Directly add YOYO-1 to the cell culture medium to a final concentration of 100 nM to 1 µM.[1]
-
Incubation: Incubate for 15-30 minutes at the appropriate temperature for the cell type, protected from light.[1]
-
Imaging: Image the cells directly without a wash step. Dead or dying cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.[1]
IV. Factors Influencing Long-Term Stability
The longevity of the YOYO-1 signal in imaging experiments is influenced by several interconnected factors. Understanding these can help optimize experiments for long-term observation.
-
Ionic Strength: The electrostatic interactions that contribute to YOYO-1 binding are shielded at high salt concentrations, leading to increased dissociation.[5] For long-term stability, it is advisable to use buffers with low ionic strength.[5]
-
Photobleaching: YOYO-1 is susceptible to photobleaching, especially under high-intensity illumination.[3] To minimize photobleaching during long-term imaging, use the lowest possible excitation power and exposure times that provide an adequate signal-to-noise ratio. The use of antifade mounting media can also be beneficial. In some super-resolution techniques, however, controlled photobleaching is integral to the imaging process.[3][10]
-
Temperature: While elevated temperatures (50°C) are used to achieve homogeneous staining, the long-term stability of the stained DNA at various temperatures during imaging has not been extensively quantified in the provided literature.[3][5] Standard imaging is typically performed at room temperature.
-
Mechanical Forces: In single-molecule experiments involving flow, the mechanical shear can contribute to the dissociation of the dye.[4] This is particularly relevant in microfluidic devices where stained DNA is subjected to continuous buffer flow.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Dye concentration too low- Inadequate permeabilization (fixed cells)- Incorrect filter sets | - Increase dye concentration- Optimize permeabilization time or agent- Verify excitation/emission filters match YOYO-1's spectrum[1] |
| High Background | - Dye concentration too high- Incomplete washing (fixed cells) | - Titrate to a lower, optimal dye concentration- Ensure thorough washing after staining[1] |
| Photobleaching | - Excessive exposure to excitation light | - Reduce laser power and/or exposure time- Use an antifade reagent in the mounting medium |
| Heterogeneous Staining | - Insufficient incubation time or temperature | - Increase incubation time and/or incubate at 50°C to promote equilibrium binding[6] |
By carefully considering the principles and protocols outlined in these notes, researchers can achieve stable and bright YOYO-1 staining for reliable and reproducible long-term DNA imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Jixin Chen | Ohio University [ohio.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating YOYO-1 Photobleaching in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of YOYO-1 during extended fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for YOYO-1 imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, YOYO-1, upon exposure to excitation light. This process leads to a loss of fluorescent signal over time, which is particularly problematic for long-term imaging studies that require consistent signal intensity to track dynamic cellular processes. The interaction of excited YOYO-1 molecules with oxygen creates reactive oxygen species (ROS) that can damage the dye, rendering it non-fluorescent.[1][2][3]
Q2: What are the primary factors that contribute to YOYO-1 photobleaching?
A2: Several factors accelerate the photobleaching of YOYO-1:
-
High Excitation Light Intensity: Higher laser power or illumination intensity increases the rate at which YOYO-1 molecules are excited, leading to faster photobleaching.[4][5][6]
-
Prolonged Exposure Time: Continuous or repeated exposure to excitation light over long durations increases the cumulative light dose received by the fluorophore, enhancing the probability of photobleaching.
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching. Excited fluorophores can transfer energy to molecular oxygen, generating highly reactive singlet oxygen that can chemically degrade the dye.[2][3]
Q3: Can I completely eliminate photobleaching?
A3: While it is not possible to completely eliminate photobleaching, its effects can be significantly minimized by optimizing imaging parameters, using antifade reagents, and employing oxygen scavenging systems.[4][5][6]
Troubleshooting Guide: Reducing YOYO-1 Photobleaching
This guide provides practical strategies to address common issues related to YOYO-1 photobleaching during long-term imaging experiments.
Issue 1: Rapid loss of YOYO-1 fluorescence signal.
Cause: High excitation light intensity and/or prolonged exposure.
Solutions:
-
Reduce Laser Power/Illumination Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[4] This is the most straightforward way to reduce photobleaching.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. For time-lapse experiments, increase the interval between acquisitions to reduce the total light exposure.
-
Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light without changing its spectral properties.
-
Optimize Imaging Modality: For 3D imaging, consider using techniques like light-sheet fluorescence microscopy (LSFM) or two-photon excitation microscopy, which reduce out-of-focus excitation and consequently, phototoxicity and photobleaching.
Issue 2: Significant photobleaching despite optimized imaging parameters.
Cause: Presence of molecular oxygen and generation of reactive oxygen species (ROS).
Solutions:
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging medium. These reagents are typically free radical scavengers that reduce the damaging effects of ROS.
-
Employ an Oxygen Scavenging System (OSS): An OSS enzymatically removes dissolved oxygen from the imaging medium, thereby inhibiting the primary pathway of photobleaching.
Quantitative Data on Photobleaching Reduction Strategies
While direct quantitative comparisons of antifade reagents specifically for YOYO-1 are limited in the literature, the following table provides a general overview of the effectiveness of common antifade agents on other green fluorophores, which can serve as a starting point for optimization with YOYO-1.
| Antifade Reagent | Target Fluorophore(s) | Reported Improvement in Photostability | Reference(s) |
| n-Propyl gallate (NPG) | Fluorescein (B123965), Rhodamine | Reduces fading by a factor of 10. | [7] |
| p-Phenylenediamine (PPD) | Fluorescein, Rhodamine, Coumarin | Generally considered one of the more effective antifading reagents. | [8][9] |
| Vectashield® | Fluorescein, Rhodamine, Coumarin | Half-life of fluorescein increased from 9s to 96s. | [8] |
| Trolox | General purpose antioxidant | Reduces photobleaching and blinking. | [10][11] |
Photostable Alternatives to YOYO-1
For extremely long-term imaging, consider using alternative DNA-binding dyes with higher intrinsic photostability.
| Dye | Excitation (nm) | Emission (nm) | Key Features | Reference(s) |
| SYTOX™ Green | 504 | 523 | Binds DNA with high affinity, exhibits low photobleaching and induces lower light-induced DNA degradation compared to YOYO-1. | [2][12] |
| PicoGreen™ | 480 | 520 | Very stable to photobleaching, allowing for longer exposure times. Highly sensitive for dsDNA. | [4][13] |
| GelGreen™ | 500 | 530 | Photostable, especially with blue-light illumination, reducing photobleaching associated with UV exposure. | [14] |
| SiR-DNA | 652 | 674 | Far-red excitation reduces phototoxicity. Suitable for long-term live-cell imaging. | [15] |
Experimental Protocols
Protocol 1: Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a glycerol-based mounting medium containing n-propyl gallate.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Using Trolox as an Antifade Reagent for Live-Cell Imaging
Trolox is a water-soluble antioxidant that can be added to live-cell imaging media.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol
-
Live-cell imaging medium (e.g., DMEM, HBSS)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in ethanol.
-
Dilute the Trolox stock solution into your live-cell imaging medium to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.[11]
-
Equilibrate your cells with the Trolox-containing medium for at least 15-30 minutes before starting the imaging session.
Protocol 3: Setting up an Oxygen Scavenging System (Glucose Oxidase/Catalase)
This enzymatic system, often referred to as "GODCAT," removes dissolved oxygen from the imaging buffer.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging Buffer (e.g., PBS or a specialized imaging buffer)
Procedure:
-
Prepare stock solutions:
-
Glucose Oxidase: 10 mg/mL in imaging buffer.
-
Catalase: 1 mg/mL in imaging buffer.
-
D-glucose: 20% (w/v) in imaging buffer.
-
-
Immediately before imaging, prepare the final imaging medium:
-
To your imaging buffer, add D-glucose to a final concentration of 0.5-1%.
-
Add Glucose Oxidase to a final concentration of 20-50 µg/mL.
-
Add Catalase to a final concentration of 10-20 µg/mL.
-
-
Gently mix and add to your sample. The oxygen scavenging reaction will begin immediately.
Note: The concentrations of the enzymes may need to be optimized for your specific experimental setup.
Visualizing Key Concepts
Signaling Pathways of Phototoxicity
Photobleaching and phototoxicity are intimately linked through the generation of Reactive Oxygen Species (ROS). The following diagram illustrates the general pathways leading to cellular damage upon light excitation of a fluorophore like YOYO-1.
Caption: Phototoxicity pathway initiated by fluorophore excitation.
Experimental Workflow for Long-Term Live-Cell Imaging
This workflow outlines the key steps for setting up a long-term imaging experiment designed to minimize photobleaching.
Caption: Workflow for minimizing photobleaching in long-term imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJNANO - Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging [beilstein-journals.org]
- 7. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Trolox protects rat hepatocytes against oxyradical damage and the ischemic rat liver from reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fluorescence properties and binding mechanism of SYTOX green, a bright, low photo-damage DNA intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PicoGreen | AAT Bioquest [aatbio.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting uneven staining and artifacts with YOYO-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YOYO-1 nucleic acid stain. Find solutions to common issues such as uneven staining and artifacts to ensure high-quality, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is YOYO-1 and how does it work?
YOYO-1 is a high-affinity, cell-impermeant cyanine (B1664457) dye used for fluorescently labeling nucleic acids.[1] It belongs to the family of monomethine cyanine dyes and is a tetracationic homodimer of Oxazole Yellow.[2] YOYO-1 itself is non-fluorescent in solution but exhibits a fluorescence enhancement of over 1,000-fold upon binding to DNA.[2][3][4] The binding mechanism is bis-intercalation, where both planar aromatic regions of the dye molecule insert between the base pairs of the DNA double helix.[1][5] This rigidifies the dye molecule, leading to a dramatic increase in its fluorescence.[1]
Q2: Is YOYO-1 cell-permeant?
No, YOYO-1 is a cell-impermeant dye.[1] This property makes it an excellent choice for viability assays to identify dead cells, as only cells with compromised plasma membranes will allow the dye to enter and stain the nucleic acids.[1][6]
Q3: What are the optimal excitation and emission wavelengths for YOYO-1?
When bound to DNA, YOYO-1 has an excitation maximum of approximately 491 nm and an emission maximum of about 509 nm, appearing green.[1]
Q4: How should I store YOYO-1 stock solutions?
YOYO-1 is typically supplied as a 1 mM solution in DMSO. It is recommended to store the stock solution at -20°C, protected from light.[1] For daily use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Uneven staining and the appearance of artifacts are common challenges when working with YOYO-1. This guide provides solutions to frequently encountered problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Dye concentration is too high. | Perform a titration to determine the optimal, lower concentration.[1] |
| Incomplete washing after staining. | Ensure thorough washing with an appropriate buffer after the staining step in fixed cell protocols.[1] | |
| Weak or No Signal | Dye concentration is too low. | Increase the dye concentration. A titration is recommended to find the optimal concentration for your specific cell type and application.[1] |
| Inadequate cell permeabilization (for fixed cells). | Increase the permeabilization time or try a different permeabilization agent (e.g., Triton X-100).[1] | |
| Incorrect filter set for imaging. | Verify that the excitation and emission filters on your microscope are appropriate for YOYO-1 (Excitation: ~491 nm, Emission: ~509 nm).[1] | |
| Photobleaching. | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if possible.[1][7] | |
| Uneven or Heterogeneous Staining | Insufficient incubation time. | Increase the incubation time to allow for dye equilibration. For YOYO-1, consider incubating at 50°C for at least 2 hours to promote homogeneous staining.[1][4] |
| Low ionic strength of the buffer. | Ensure the use of a buffer with appropriate ionic strength (e.g., PBS) to facilitate stable dye binding. The association of YOYO-1 is highly salt-dependent.[8][9] | |
| Dye precipitation. | Ensure the dye is fully dissolved in the staining buffer before application. Prepare fresh dilutions for each experiment. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity and duration of light exposure. Use neutral density filters if available. |
| Presence of reactive oxygen species. | Use a photostabilizing buffer or an anti-fade mounting medium containing oxygen scavengers.[7] | |
| Cellular Artifacts | Fixation or permeabilization artifacts. | Optimize fixation and permeabilization protocols. Inadequate procedures can lead to changes in cell morphology and nuclear structure.[10][11] |
| Dye-induced changes to DNA structure. | Be aware that YOYO-1 intercalation can alter the mechanical properties of DNA, causing elongation and untwisting.[8][12] This is particularly relevant for single-molecule studies. |
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol is suitable for staining the nuclei of fixed cells for visualization by fluorescence microscopy.
Materials:
-
Cells grown on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution in staining buffer to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the staining buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for YOYO-1.
Protocol 2: Dead Cell Staining for Viability Assays
This protocol utilizes the cell-impermeant nature of YOYO-1 to identify and quantify dead cells in a population.
Materials:
-
Cell suspension or adherent cells in culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture cells under the desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.
-
Incubation: Incubate for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
-
Imaging: Image the cells directly without a wash step. Dead cells with compromised membranes will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.[1][6]
Visual Guides
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed and permeabilized cells with YOYO-1.
Troubleshooting Logic for Uneven Staining
Caption: Logical steps for troubleshooting uneven YOYO-1 staining.
References
- 1. benchchem.com [benchchem.com]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In situ screening assay for cell viability using a dimeric cyanine nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. scispace.com [scispace.com]
- 12. doylegroup.mit.edu [doylegroup.mit.edu]
Methods for minimizing high background fluorescence with YOYO-1.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YOYO-1 nucleic acid stain. Find solutions to common issues such as high background fluorescence to ensure high-quality, reliable results in your experiments.
Troubleshooting Guide: Minimizing High Background Fluorescence
High background fluorescence can obscure your signal and lead to inaccurate data interpretation. This guide addresses common causes and provides actionable solutions.
Problem: High background fluorescence is observed across the entire sample.
| Potential Cause | Solution |
| Dye Concentration Too High | Perform a concentration titration to determine the optimal, lower concentration for your specific cell type and application. Working concentrations can range from nanomolar to low micromolar.[1] |
| Incomplete Washing | After staining, ensure thorough washing of the sample. Typically, 2-3 washes with a suitable buffer like PBS or a specific staining buffer are recommended to remove unbound dye.[1][2] |
| Suboptimal Buffer Choice | The binding of YOYO-1 to nucleic acids is sensitive to ionic strength. Use low ionic strength buffers to promote stable and quantitative staining.[1][3] For cellular imaging, a buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES can be effective.[1] |
| Dye Aggregation | Aggregates of the dye can lead to punctate background staining. To mitigate this, you can centrifuge the diluted dye solution before use to pellet any aggregates. |
| Autofluorescence | The sample itself may exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is present, consider using a different fluorophore that excites at a different wavelength or employ autofluorescence quenching reagents.[4][5] |
Problem: Non-specific or patchy staining is observed.
| Potential Cause | Solution |
| Heterogeneous Staining | YOYO-1 can initially stain DNA heterogeneously. To achieve a more uniform staining, increase the incubation time to allow the dye to equilibrate. Heating the sample at 50°C for at least two hours can also promote homogeneous staining.[1][6] |
| Presence of RNA | YOYO-1 binds to both DNA and RNA. If you are targeting nuclear DNA, pre-treatment with RNase can help reduce cytoplasmic background staining. |
| Cell Permeabilization Issues | For staining fixed cells, inadequate permeabilization can lead to uneven dye entry. Optimize the permeabilization step by adjusting the concentration of the agent (e.g., Triton X-100) or the incubation time.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of YOYO-1 for staining?
A1: The optimal working concentration of YOYO-1 can vary significantly depending on the application, cell type, and instrumentation. It is highly recommended to perform a titration to determine the ideal concentration for your specific experiment.[1] Generally, concentrations for fixed and permeabilized cell staining can range from 10 nM to 1 µM, while for dead cell staining, a concentration of 100 nM to 1 µM is often used.[1]
Q2: How can I reduce photobleaching of YOYO-1?
A2: To minimize photobleaching, reduce the exposure of the sample to the excitation light source by using lower light intensity or shorter exposure times.[1] The use of an anti-fade mounting medium can also significantly protect against photobleaching.[7]
Q3: Can I use YOYO-1 for staining live cells?
A3: YOYO-1 is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells.[1][8][9] Therefore, it is primarily used for staining fixed and permeabilized cells or for identifying dead cells in a population, as their compromised membranes allow the dye to enter.[1]
Q4: My YOYO-1 staining appears heterogeneous. How can I achieve more uniform staining?
A4: Heterogeneous staining with YOYO-1 can be a result of slow equilibration of the dye with the DNA.[6] To promote more uniform staining, you can increase the incubation time. Additionally, gently heating the sample (e.g., at 50°C for at least two hours) can accelerate the equilibration process and lead to more homogeneous staining.[1][6] The ionic strength of the buffer can also play a role; higher ionic strength can speed up equilibration.[6]
Q5: Should I treat my samples with RNase before YOYO-1 staining?
A5: YOYO-1 binds to all nucleic acids, including both DNA and RNA. If your goal is to specifically visualize nuclear DNA and you are observing significant cytoplasmic staining, treating your fixed and permeabilized cells with RNase prior to YOYO-1 staining can help to reduce this background by degrading RNA.
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol is designed for staining the nuclei of fixed cells for fluorescence microscopy.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., HBSS with 20 mM HEPES)
-
(Optional) RNase A solution
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.
-
(Optional) RNase Treatment: Incubate cells with RNase A solution according to the manufacturer's recommendations to degrade RNA and reduce cytoplasmic background.
-
Washing (if RNase was used): Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to the desired final concentration (start with a titration, e.g., 50 nM - 500 nM) in staining buffer. Incubate the cells with the diluted YOYO-1 solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with staining buffer to remove unbound dye.[1]
-
Imaging: Mount the coverslips with an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter set for YOYO-1 (Excitation/Emission maxima: ~491/509 nm).[1][8][10]
Protocol 2: Dead Cell Staining for Viability Assays
This protocol uses the cell-impermeant nature of YOYO-1 to identify dead cells within a population.
Materials:
-
Cell suspension or adherent cells in culture medium
-
YOYO-1 stock solution (1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture cells under your desired experimental conditions.
-
Staining: Add YOYO-1 directly to the cell culture medium to a final concentration of 100 nM to 1 µM.[1]
-
Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the cell type, ensuring they are protected from light.[1]
-
Imaging: Image the cells directly without a wash step. Dead cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. biotium.com [biotium.com]
- 6. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. YOYO-1 - Wikipedia [en.wikipedia.org]
Effect of high ionic strength on YOYO-1 binding and fluorescence.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with YOYO-1 binding and fluorescence in high ionic strength conditions.
Troubleshooting Guide
Researchers using YOYO-1 in buffers with high salt concentrations may face challenges such as diminished fluorescence and inconsistent staining. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | High Ionic Strength: Salt concentrations, particularly above 0.25 M, can significantly reduce the binding affinity of YOYO-1 to DNA, leading to dye dissociation and a subsequent decrease in fluorescence.[1] The electrostatic interactions between the positively charged YOYO-1 dye and the negatively charged DNA backbone are shielded by counter-ions from the salt. | Lower the ionic strength of the buffer if experimentally feasible. For applications requiring high salt, consider increasing the YOYO-1 concentration after performing a titration to find the optimal concentration. For fixed cell staining, ensure adequate permeabilization.[2] |
| Signal Fades Quickly (Especially Under Flow) | Increased Dissociation Rate: High ionic strength accelerates the rate at which YOYO-1 unbinds from DNA.[1][3][4][5] In experiments involving buffer exchange or flow, the dye can be rapidly washed away. For instance, in a 1 M NaCl buffer, a significant amount of YOYO-1 can be removed from DNA within two minutes under moderate flow.[1][3][4] | Minimize flow rates during imaging. If continuous flow is necessary, consider adding a low concentration of YOYO-1 to the wash buffer to maintain equilibrium. Be aware that this may increase background fluorescence. |
| Inconsistent or Heterogeneous Staining | Slow Equilibration and Salt Effects: YOYO-1 may require time to achieve uniform staining, a process that can be influenced by ionic strength. High salt can also alter the binding mode of YOYO-1, potentially favoring mono-intercalation over bis-intercalation, which could affect staining patterns.[6] | Incubate the sample with YOYO-1 for a sufficient duration to allow for equilibration. Some protocols suggest heating at 50°C for at least two hours to promote homogeneous staining.[2] Using a low ionic strength buffer is generally recommended for stable and quantitative staining.[2] |
| High Background Fluorescence | Excess Unbound Dye: While high salt reduces binding to DNA, a high concentration of YOYO-1 in the solution can still lead to background signal. YOYO-1 in solution is not completely non-fluorescent. | Perform a titration to determine the lowest effective dye concentration that provides adequate signal. If applicable to the experimental protocol, include thorough washing steps after staining to remove unbound dye.[2] |
Frequently Asked Questions (FAQs)
Q1: How does high ionic strength affect the binding of YOYO-1 to DNA?
A1: High ionic strength weakens the binding of YOYO-1 to DNA. The YOYO-1 molecule has a +4 positive charge, and its binding to the negatively charged phosphate (B84403) backbone of DNA is largely driven by electrostatic interactions.[1] In a high salt buffer, the increased concentration of counter-ions screens these electrostatic interactions, reducing the binding affinity and making it easier for the dye to dissociate from the DNA.[1][3]
Q2: Will I see a decrease in fluorescence with YOYO-1 in a high salt buffer?
A2: Yes, it is very likely. The fluorescence of YOYO-1 increases dramatically (over 1000-fold) upon binding to DNA.[1][2][7] Since high ionic strength promotes the dissociation of YOYO-1 from DNA, this leads to a decrease in the overall fluorescence intensity of your sample.[1] Studies have shown that at salt concentrations above 0.25 M, the fluorescence of the YOYO-1-DNA complex begins to drop.[1]
Q3: What is the recommended buffer for YOYO-1 staining?
A3: For optimal, stable, and quantitative staining, low ionic strength buffers are generally recommended.[2][8] Buffers such as 10 mM HEPES or phosphate-buffered saline (PBS) at a low concentration are often used.[1][6] If your experiment necessitates a high salt environment, be prepared to optimize dye concentration and incubation times.
Q4: Can high salt concentrations change how YOYO-1 binds to DNA?
A4: Evidence suggests that ionic strength can influence the binding mode of YOYO-1. At low salt concentrations, the dominant binding mode is bis-intercalation, where both chromophores of the YOYO-1 dimer insert between the DNA base pairs.[1] At higher salt concentrations, mono-intercalation (only one chromophore intercalates) or purely electrostatic binding may become more prevalent.[6]
Q5: How can I remove YOYO-1 from my DNA sample?
A5: You can effectively remove YOYO-1 from DNA by washing with a high ionic strength buffer. A solution of 1 M NaCl is often used for this purpose.[8]
Quantitative Data
The binding affinity of YOYO-1 to DNA is quantitatively affected by ionic strength, as shown by changes in the association constant (Ka).
| Salt Concentration | Association Constant (Ka) (M-1) | Comments |
| Low Salt Buffer | 108 – 109 | Represents very strong binding.[1] |
| 150 mM NaCl | 3.9 x 106 | A significant reduction in binding affinity is observed.[8][9] |
| 200 mM NaCl (for YO-PRO-1) | 3 x 105 | Data for the related monomeric dye YO-PRO-1, which also shows a strong dependence on ionic strength.[8][9] |
Experimental Protocols
General Protocol for DNA Staining with YOYO-1
This protocol is a general guideline and should be optimized for specific applications.
-
Preparation of Staining Solution:
-
Start with a 1 mM stock solution of YOYO-1 in DMSO.
-
Dilute the stock solution in a low ionic strength buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a working concentration. A common starting point is 100 nM, but the optimal concentration may range from 10 nM to 1 µM depending on the application.
-
-
Staining:
-
Add the YOYO-1 staining solution to your DNA sample. The recommended dye-to-DNA base pair ratio is typically between 1:4 and 1:10.
-
Incubate for at least 30 minutes at room temperature, protected from light. For more homogeneous staining, incubation at 50°C for 2 hours may be beneficial.[2]
-
-
Imaging:
Visualizations
Caption: Effect of Ionic Strength on YOYO-1 Binding.
Caption: Troubleshooting Workflow for YOYO-1 Staining.
References
- 1. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. FluoroFinder [app.fluorofinder.com]
Technical Support Center: YOYO-1 Induced Photocleavage and DNA Damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize YOYO-1 induced photocleavage and DNA damage during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is YOYO-1 and why is it a popular DNA stain?
YOYO-1 is a green fluorescent dye belonging to the monomethine cyanine (B1664457) family. It is a tetracationic homodimer of Oxazole Yellow.[1] Its popularity stems from its exceptional optical properties upon binding to DNA. The fluorescence quantum yield of YOYO-1 is very low in aqueous solutions (<0.1%), making it virtually non-fluorescent. However, upon intercalation with DNA, its fluorescence quantum yield increases by over 1,000-fold, reaching up to 50%.[1] This significant fluorescence enhancement, coupled with its strong binding affinity to DNA (binding constant Ka = 10⁸–10⁹ M⁻¹), provides a high signal-to-noise ratio, making it ideal for DNA visualization in various applications, including single-molecule imaging.[2][3]
Q2: What is photocleavage and how does YOYO-1 induce it?
Photocleavage is the light-induced breakage of DNA strands. When YOYO-1 is bound to DNA and excited by light, it can generate reactive oxygen species (ROS) and free radicals that can damage the DNA backbone, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][4][5] The process is complex and can be influenced by the dye's binding mode. Externally bound YOYO-1 is more likely to cause photocleavage through an oxygen-dependent mechanism, potentially involving singlet oxygen.[4][6][7] In contrast, intercalated YOYO-1 can induce cleavage through an oxygen-independent mechanism, which may involve direct attack on the phosphoribose backbone.[4][6][7]
Q3: What are the consequences of YOYO-1 induced DNA damage in my experiments?
YOYO-1 induced DNA damage can significantly impact experimental outcomes. Single-strand breaks, while not always visible in fluorescence microscopy, can alter the behavior of DNA-binding proteins.[5] Double-strand breaks can lead to fragmentation of the DNA molecule, affecting studies on DNA integrity, length, and topology.[5] In live-cell imaging, this damage can trigger cellular stress responses, and apoptosis, and ultimately compromise cell viability, leading to unreliable data.[8]
Troubleshooting Guides
Problem 1: I am observing significant DNA fragmentation in my single-molecule imaging experiments.
This is a common issue caused by extensive photocleavage. Here are some troubleshooting steps:
-
Reduce Laser Power: High laser power increases the rate of photobleaching and photodamage.[2] Use the lowest laser power density that still provides an adequate signal-to-noise ratio for your imaging needs.
-
Optimize YOYO-1 Concentration: Higher dye concentrations can lead to increased photocleavage.[4] Use the lowest possible dye-to-base pair ratio that allows for clear visualization of the DNA.
-
Use Radical Scavengers: The addition of antioxidants or radical scavengers to the imaging buffer can effectively reduce photocleavage. Common scavengers include β-mercaptoethanol (βMeSH) and ascorbic acid.[4][5]
-
Minimize Illumination Time: Limit the exposure of the sample to the excitation light. Use intermittent imaging or focus on the sample with a low-power laser before capturing data at a higher power.[2]
Problem 2: My live cells are showing signs of stress or are dying after staining with YOYO-1.
YOYO-1 is generally not recommended for live-cell imaging due to its high toxicity. However, if it must be used, the following can help mitigate phototoxicity:
-
Reduce Dye Incubation Time and Concentration: Use the shortest possible incubation time and the lowest effective concentration of YOYO-1 to minimize its impact on cell health.
-
Use a Far-Red Excitation Dye as an Alternative: For live-cell imaging, consider using alternative, less phototoxic DNA stains that are excited by longer wavelengths of light, such as SiR-DNA or DRAQ5.[9] Longer wavelength light is generally less damaging to cells.[10][11]
-
Incorporate Antioxidants in the Media: Supplementing the cell culture medium with antioxidants like Trolox or rutin (B1680289) may help reduce phototoxic effects.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to YOYO-1 binding and photocleavage.
Table 1: YOYO-1 Binding Properties
| Property | Value | Reference |
| Binding Constant (Ka) | 10⁸–10⁹ M⁻¹ | [2][3] |
| Extinction Coefficient | 10⁵ M⁻¹ cm⁻¹ | [2] |
| Fluorescence Enhancement upon DNA binding | >1000-fold | [1] |
| Binding Site Size | 1 YOYO-1 molecule per 4 base pairs (saturation) | [12][13] |
| Contour Length Increase at Saturation | ~38% | [12][13] |
Table 2: Factors Influencing YOYO-1 Photocleavage
| Factor | Effect on Photocleavage | Mitigation Strategy | Reference |
| Laser Power | Increased power leads to a higher rate of photocleavage. | Use the lowest effective laser power. | [2] |
| Dye:DNA Ratio | Higher ratios can increase photocleavage. | Optimize for the lowest possible ratio. | [4] |
| Oxygen | Externally bound YOYO-1 photocleavage is partly oxygen-dependent. | Deoxygenating the buffer can reduce cleavage. | [4] |
| Radical Scavengers (e.g., β-mercaptoethanol) | Significantly reduces the rate of photocleavage. | Add to the imaging buffer. | [4][5] |
| Binding Mode | Externally bound dye is more efficient at photocleavage than intercalated dye. | Promote intercalation through proper incubation. | [4][6][7] |
Experimental Protocols
Protocol 1: Minimizing Photocleavage in Single-Molecule DNA Imaging
This protocol is adapted from single-molecule imaging studies and aims to reduce DNA damage.
Materials:
-
λ-DNA (or other DNA of interest)
-
YOYO-1 Iodide (in DMSO)
-
Imaging Buffer (e.g., TE buffer with 10 mM NaCl)
-
Radical Scavenger (e.g., β-mercaptoethanol)
-
Aminosilanized glass coverslips
-
Flow cell apparatus
Procedure:
-
DNA Staining:
-
Prepare a solution of λ-DNA at the desired concentration in the imaging buffer.
-
Add YOYO-1 to the DNA solution at a dye-to-base pair ratio of 1:10.
-
Incubate the mixture at 50°C for at least 2 hours to ensure homogeneous staining and promote intercalation.[2]
-
-
Sample Preparation:
-
Construct a flow cell using the aminosilanized coverslips.
-
Inject the YOYO-1 labeled DNA solution into the flow cell and incubate for a sufficient time to allow DNA immobilization on the surface.
-
Wash the flow cell with imaging buffer to remove unbound DNA and excess dye.
-
-
Imaging:
-
Add the imaging buffer containing a radical scavenger (e.g., 2% v/v β-mercaptoethanol) to the flow cell.
-
Use a low laser power (e.g., ~50 W/cm²) for initial focusing and locating the DNA molecules.[2]
-
For data acquisition, use the minimum laser power and exposure time required to obtain a good signal-to-noise ratio.
-
If continuous imaging is not necessary, use stroboscopic illumination to minimize light exposure.
-
Protocol 2: Assessing DNA Damage via Gel Electrophoresis
This protocol allows for the quantification of single-strand and double-strand breaks in plasmid DNA.[5]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
YOYO-1 Iodide
-
Illumination buffer (e.g., PBS)
-
Light source with a specific wavelength for YOYO-1 excitation (e.g., 473 nm laser)
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
-
Ethidium (B1194527) bromide or another post-staining dye
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Prepare solutions of supercoiled plasmid DNA stained with YOYO-1 at different dye-to-base pair ratios in the illumination buffer.
-
-
Illumination:
-
Expose the samples to the light source for varying durations. Include a dark control that is not illuminated.
-
-
Gel Electrophoresis:
-
After illumination, add DNA loading dye to each sample.
-
Run the samples on an agarose gel. The different topological forms of the plasmid (supercoiled, nicked circular, and linear) will separate.
-
-
Quantification:
-
Stain the gel with ethidium bromide and visualize it using a gel imaging system.
-
Quantify the intensity of the bands corresponding to the supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid.
-
The decrease in the supercoiled fraction and the increase in the nicked and linear fractions over time indicate the extent of photocleavage.
-
Visualizations
Caption: YOYO-1 photocleavage mechanism and mitigation.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of dye-mediated photodamage during single-molecule DNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single- and double-strand photocleavage of DNA by YO, YOYO and TOTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single- and double-strand photocleavage of DNA by YO, YOYO and TOTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doylegroup.mit.edu [doylegroup.mit.edu]
- 13. Effect of YOYO-1 on the mechanical properties of DNA - Soft Matter (RSC Publishing) [pubs.rsc.org]
Strategies to improve the signal-to-noise ratio in YOYO-1 imaging.
Welcome to the technical support center for YOYO-1 imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using YOYO-1 dye.
Troubleshooting Guide
This section addresses specific issues that may arise during YOYO-1 imaging experiments.
Issue: High Background Fluorescence
Q1: My images have high background fluorescence, obscuring the signal from my sample. What can I do to reduce it?
A1: High background fluorescence is a common issue with YOYO-1 and can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Dye Concentration: The concentration of YOYO-1 is critical. A concentration that is too high will result in excess unbound dye in the solution, leading to high background. It is recommended to perform a titration to find the optimal, lower concentration for your specific application.[1]
-
Thorough Washing: For fixed and permeabilized cells, ensure that the washing steps after staining are thorough to remove any unbound dye.[1][2] Rinsing the slide briefly with water can help eliminate unbound dye and PBS.[2]
-
Use of Antifade Reagents: Employing an antifade reagent can help reduce background and preserve the fluorescence signal.[2]
-
Buffer Choice: The ionic strength of the buffer can influence YOYO-1 binding. Low ionic strength buffers are generally recommended for stable and quantitative staining.[1] However, in some cases, increasing the ionic strength can help wash away unbound dye.[3]
Issue: Weak or No Signal
Q2: I am observing a very weak or no fluorescent signal from my sample. What could be the cause and how can I fix it?
A2: A weak or absent signal can be frustrating. Consider the following potential causes and solutions:
-
Insufficient Dye Concentration: The YOYO-1 concentration might be too low for optimal staining. Try increasing the dye concentration incrementally.[1]
-
Inadequate Permeabilization (for fixed cells): If you are working with fixed cells, ensure that the cell membrane is adequately permeabilized to allow the dye to enter and bind to the nucleic acids. You may need to increase the permeabilization time or try a different permeabilization agent like Triton X-100.[1]
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for YOYO-1. When bound to dsDNA, YOYO-1 has an absorption maximum around 489 nm and an emission maximum around 509 nm.[4]
-
Photobleaching: YOYO-1 is susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[4][5][6] Minimize the exposure of your sample to the excitation light.
-
Incubation Time: Ensure you are incubating the sample with the dye for a sufficient amount of time to allow for equilibration and optimal staining, which is typically at least 10-20 minutes at room temperature.[2] For homogenous staining, heating the sample at 50°C for at least two hours can be beneficial.[3][7]
Issue: Photobleaching
Q3: My fluorescent signal is fading rapidly during imaging. How can I minimize photobleaching?
A3: Photobleaching is a significant challenge in fluorescence microscopy. Here are strategies to mitigate it:
-
Reduce Excitation Power: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.[6]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light by using shorter camera exposure times or by acquiring images less frequently.
-
Use Antifade Mounting Media: Mounting your sample in an antifade reagent can significantly reduce photobleaching.[2]
-
Image Acquisition Strategy: For time-lapse imaging, acquire images at longer intervals if the experimental design allows.
-
Controlling Fluorescence On-Off Rate: In super-resolution techniques like PAINT, controlling the on-off rate of fluorescence is crucial. This can be influenced by the excitation laser power density.[5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about YOYO-1 imaging.
Q4: What is the optimal concentration of YOYO-1 to use?
A4: The optimal working concentration of YOYO-1 can vary depending on the specific application and cell type, but it generally ranges from the nanomolar to the low micromolar level.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your experiment that maximizes signal while minimizing background. For counterstaining chromosomes, a 2.4 nM solution has been used, while for microarray slides, a final concentration of 0.1 µM has been suggested.[2]
Q5: What are the spectral properties of YOYO-1?
A5: YOYO-1 is a green fluorescent dye. In its free form in an aqueous buffer, it has an absorption maximum at approximately 458 nm and an emission maximum at about 564 nm, with a very low fluorescence quantum yield.[4] However, upon binding to double-stranded DNA (dsDNA), its fluorescence increases dramatically (over 1000-fold), with an absorption maximum shifting to ~489 nm and an emission maximum to ~509 nm.[4][6]
Q6: Can YOYO-1 be used for live-cell imaging?
A6: YOYO-1 is generally not suitable for staining live cells because it is cell-impermeant and cannot cross intact cell membranes.[8] It is primarily used for staining fixed and permeabilized cells or for applications where the cell membrane is compromised, such as in cell viability and cytotoxicity assays.[1][8][9]
Q7: Are there any alternatives to YOYO-1 for DNA staining?
A7: Yes, several other DNA stains are available, each with its own advantages and disadvantages. Some alternatives include:
-
SYTOX Orange and YO-PRO-1: These are also used for detecting single DNA molecules.[10]
-
SYBR Green: A popular dye for qPCR and gel staining that binds to dsDNA.[9]
-
PicoGreen: An extremely sensitive probe for dsDNA quantification.[8][11]
-
DAPI and Hoechst stains: Blue fluorescent dyes commonly used for nuclear counterstaining.[11][12]
Data and Protocols
Spectral Properties of YOYO-1
| Condition | Absorption Max (nm) | Emission Max (nm) | Fluorescence Enhancement |
| Free in aqueous buffer | ~458 | ~564 | - |
| Bound to dsDNA | ~489 | ~509 | >1000-fold[4][6] |
Experimental Protocol: Staining of Fixed and Permeabilized Cells
This protocol is a general guideline for staining the nuclei of fixed cells for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
YOYO-1 stock solution (typically 1 mM in DMSO)
-
Staining buffer (e.g., HBSS with 20 mM HEPES)[1]
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to the desired final concentration in the staining buffer. Incubate the cells with the YOYO-1 solution for at least 10-20 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.[1]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter set for YOYO-1.
Visualizations
Caption: Experimental workflow for staining fixed and permeabilized cells with YOYO-1.
Caption: Troubleshooting logic for common YOYO-1 imaging issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YOYO-1 - Wikipedia [en.wikipedia.org]
- 5. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. 10 Best DNA Probes | AAT Bioquest [aatbio.com]
- 9. What are the most popular green DNA dyes? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. The best DNA stains and probes [lubio.ch]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: YOYO-1 Staining for Super-Resolution Microscopy (STORM/PALM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YOYO-1 for super-resolution imaging of DNA.
Troubleshooting Guide
This guide addresses common issues encountered during YOYO-1 staining for STORM/PALM experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Question: I am not observing a strong fluorescence signal from my YOYO-1 stained DNA. What could be the cause, and how can I resolve it?
Answer: A weak or absent signal can stem from several factors, from dye concentration to improper imaging settings.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Dye Concentration | Increase the YOYO-1 concentration. A common starting point is a dye-to-base pair ratio of 1:10.[1] For some applications, a final concentration of 5 nM to 25 nM in the imaging buffer may be required.[1] |
| Inadequate Staining Time/Temperature | Ensure sufficient incubation time for the dye to intercalate into the DNA. Incubating YOYO-1 with DNA at 50°C for two hours can promote homogeneous staining.[1] For simpler staining, an incubation of 10-20 minutes at room temperature can be sufficient.[2] |
| Low Laser Power | The fluorescence emission of YOYO-1 is dependent on the excitation laser power. Gradually increase the laser power while monitoring the signal. However, be cautious as excessive power can lead to rapid photobleaching.[3] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for YOYO-1 (Excitation/Emission maxima: ~491/509 nm).[4][5] |
| Inefficient DNA Immobilization | Ensure that your DNA is properly stretched and immobilized on the coverslip surface. A common method involves using glass coverslips modified with aminosilane.[1] |
Issue 2: Rapid Photobleaching
Question: My YOYO-1 signal disappears very quickly upon laser illumination. How can I mitigate this photobleaching?
Answer: Rapid photobleaching is a common challenge with YOYO-1 in super-resolution microscopy. The key is to balance the laser power required for blinking with the rate of irreversible photobleaching.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Excessive Laser Power | High laser power accelerates photobleaching.[6] Use the minimum laser power necessary to induce stochastic blinking. A power density of approximately 50 W/cm² has been shown to be effective for achieving a photobleaching lifetime suitable for PAINT imaging.[1] |
| Inadequate Imaging Buffer | The composition of the imaging buffer is critical for managing the photophysics of YOYO-1. Use a well-formulated STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., MEA or BME).[7] |
| Suboptimal Reducing Agent Concentration | The concentration of the reducing agent (e.g., MEA) can influence the blinking characteristics and photostability of the dye. Optimization of the thiol concentration is often necessary.[8] |
| Long Exposure Times | Shorter camera exposure times can reduce the total photon budget per frame, potentially extending the overall imaging time before the signal is depleted. |
Issue 3: High Background Signal
Question: I am observing a high background fluorescence in my images, which is obscuring the signal from the DNA. What are the likely causes and how can I reduce it?
Answer: High background can arise from unbound dye, autofluorescence, or nonspecific binding.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Excess Unbound Dye | After staining, thoroughly wash the sample to remove any unbound YOYO-1.[9][10] |
| Autofluorescence | Use high-quality, clean coverslips. Some cell culture media can be autofluorescent; consider using a phenol (B47542) red-free medium for imaging.[11] |
| Nonspecific Binding | The dye may bind nonspecifically to other cellular components or the coverslip. Ensure proper blocking steps if working with cellular samples.[10] For in vitro DNA imaging, ensure the coverslip surface is appropriately prepared to minimize nonspecific dye adsorption. |
| Dye Aggregates | YOYO-1 can form aggregates, leading to bright, punctate background. Briefly centrifuge the dye stock solution before dilution.[9] |
Issue 4: Poor Localization Precision and Blinking
Question: The reconstructed super-resolution image has poor resolution, and the blinking of YOYO-1 is not optimal. How can I improve this?
Answer: Localization precision is directly related to the number of photons detected per switching event and the stability of the blinking.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Blinking Kinetics | The blinking of YOYO-1 is highly dependent on the chemical environment. The type and concentration of the reducing agent (MEA or BME) in the STORM buffer significantly affect the on- and off-times of the dye.[7][8] It is often necessary to empirically optimize the buffer composition for your specific setup. |
| Low Photon Yield per Blinking Event | A low number of photons per localization event will result in poor localization precision.[12] This can be due to low laser power or a suboptimal imaging buffer. Consider increasing the laser power slightly or optimizing the buffer composition. |
| Inadequate Control of Fluorescence On-Off Rate | For techniques like PAINT, controlling the on-off rate is crucial. This is influenced by both the laser power and the concentration of the dye in solution. A higher laser power leads to faster photobleaching (off-rate), and a higher dye concentration leads to a faster binding (on-rate).[1] |
| Structural Alterations of DNA | As an intercalating dye, YOYO-1 can alter the structure of DNA, potentially affecting the localization of DNA-binding proteins. Consider using a lower dye-to-base-pair ratio or alternative, non-intercalating DNA stains if this is a concern. |
FAQs (Frequently Asked Questions)
Q1: What is the underlying mechanism of YOYO-1 "blinking" in dSTORM?
A1: The blinking of cyanine (B1664457) dyes like YOYO-1 in dSTORM is primarily induced by the presence of a reducing agent, such as mercaptoethylamine (MEA) or β-mercaptoethanol (BME), in an oxygen-depleted imaging buffer. The process generally involves the transition of the dye molecule into a long-lived dark state, often a radical anion state, upon excitation with the laser. The thiol in the buffer facilitates the formation and stabilization of this dark state. The molecule can then stochastically return to the fluorescent state, resulting in the "blinking" necessary for single-molecule localization.[7] The precise on- and off-rates are highly dependent on the specific buffer composition and illumination intensity.
Q2: What are the recommended concentrations for YOYO-1 staining?
A2: The optimal concentration of YOYO-1 depends on the specific application and imaging modality.
-
For pre-staining of DNA: A dye-to-base pair ratio of 1:10 is a common starting point.[1]
-
For PAINT imaging: A concentration of 5-25 nM YOYO-1 in the imaging buffer is often used.[1]
-
For chromosome counterstaining: Concentrations as low as 2.4 nM have been reported.[2]
Q3: What are some alternatives to YOYO-1 for DNA super-resolution imaging?
A3: Several other DNA-binding dyes have been used for super-resolution microscopy. Some alternatives include:
-
SYTOX Orange (SxO): This dye has been shown to provide a higher number of localizations per structure compared to YOYO-1 in some BALM experiments.[13]
-
PicoGreen: While primarily used for DNA quantification, it has been compared with YOYO-1 for flow cytometry applications.[14][15]
-
SYTO-13: Another cyanine dye that has been validated for STORM imaging.[6]
The choice of dye will depend on the specific requirements of the experiment, including the desired spectral properties and potential for structural perturbations of the DNA.
Q4: Can YOYO-1 be used for live-cell super-resolution imaging?
A4: YOYO-1 is generally considered cell-impermeant and is therefore not suitable for staining DNA in living cells with intact membranes.[4][5] For live-cell super-resolution imaging of DNA, researchers typically turn to other methods, such as labeling with photoactivatable fluorescent proteins.
Experimental Protocols
Protocol 1: YOYO-1 Staining of Immobilized DNA for STORM/PAINT
This protocol is adapted for imaging single DNA molecules immobilized on a glass surface.
Materials:
-
Lambda DNA (λ-DNA)
-
YOYO-1 Iodide (1 mM in DMSO)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Aminosilane-coated coverslips
-
Incubator at 50°C
-
Syringe pump and microfluidic chamber
Procedure:
-
DNA Dilution: Dilute λ-DNA to a concentration of approximately 300 pg/µL in TE buffer.
-
Staining Solution Preparation (for pre-staining):
-
Prepare a solution of YOYO-1 and λ-DNA at a dye-to-base pair ratio of 1:10 in TE buffer.
-
Incubate the solution at 50°C for 2 hours to ensure homogeneous staining.[1]
-
-
DNA Immobilization:
-
Assemble a microfluidic chamber with an aminosilane-coated coverslip.
-
Flow the diluted DNA solution (from step 1 if not pre-staining, or from step 2 if pre-staining) into the microfluidic channel using a syringe pump at a flow rate of approximately 0.4 mL/min. This allows the DNA to stretch and adhere to the surface.[1]
-
Wash the channel with TE buffer to remove any unbound DNA.
-
-
Imaging:
-
For pre-stained DNA: Proceed directly to imaging in a suitable STORM buffer.
-
For PAINT: Flow a solution of 5-25 nM YOYO-1 in STORM imaging buffer through the channel during image acquisition.[1]
-
Protocol 2: Preparation of a Standard GLOX-MEA STORM Imaging Buffer
This is a commonly used imaging buffer for dSTORM with cyanine dyes.
Materials:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A
-
1 M MEA solution (cysteamine)
Procedure:
-
Prepare Buffer A, Buffer B, and the GLOX solution. The GLOX solution can be stored at 4°C for up to two weeks.
-
Immediately before imaging, prepare the final imaging buffer by mixing:
-
620 µL of Buffer B
-
7 µL of GLOX solution
-
70 µL of 1 M MEA solution
-
-
Gently vortex the final imaging buffer and use it immediately.
Quantitative Data Summary
The following tables summarize key quantitative parameters for YOYO-1 in super-resolution microscopy based on published data.
Table 1: YOYO-1 Imaging Parameters
| Parameter | Value | Conditions | Reference |
| Excitation Maximum | ~491 nm | Bound to DNA | [4][5] |
| Emission Maximum | ~509 nm | Bound to DNA | [4][5] |
| Laser Power Density | 23 - 62 W/cm² | For PAINT imaging | [16] |
| Localization Precision (FWHM) | ~50 nm | PAINT imaging | [1] |
| Photon Count per Event | ~6000 | At 23 W/cm² laser power | [1] |
| Dye Concentration (PAINT) | 5 - 25 nM | In imaging buffer | [1] |
| Dye-to-Base Pair Ratio | 1:10 | For pre-staining | [1] |
Table 2: Comparison of DNA Dyes for Super-Resolution (Qualitative)
| Dye | Advantages for Super-Resolution | Disadvantages for Super-Resolution |
| YOYO-1 | High quantum yield upon binding to DNA, well-characterized for STORM/PAINT. | Cell-impermeant, can cause structural changes to DNA, can photobleach quickly at high laser powers. |
| SYTOX Orange (SxO) | Can provide a higher number of localizations per structure compared to YOYO-1 in some contexts.[13] | Proprietary chemical structure, may require different optimal buffer conditions. |
| PicoGreen | High sensitivity for dsDNA. | Primarily used for quantification, less characterized for super-resolution imaging blinking properties. |
| SYTO-13 | Cell-permeant, validated for STORM.[6] | May have different photophysical properties compared to YOYO-1 that require optimization. |
Visualizations
Experimental Workflow for YOYO-1 dSTORM
Caption: Workflow for YOYO-1 dSTORM from sample preparation to image reconstruction.
Troubleshooting Logic for Low Signal in YOYO-1 STORM
References
- 1. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. microscopyu.com [microscopyu.com]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. oni.bio [oni.bio]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-dimensional super-resolution fluorescence imaging of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of the novel nucleic acid dyes YOYO-1, YO-PRO-1, and PicoGreen for flow cytometric analysis of marine prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Picogreen and Sytox Orange Stains in Quantitative Analysis of Extracellular Trap Formed against Toxoplasma gondii in Polymorphonuclear Leukocytes from Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YOYO-1 Staining by Reducing Background
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background fluorescence when using YOYO-1 dye. Elevated background, often caused by unbound YOYO-1, can obscure specific signals and compromise experimental results. The following sections offer detailed protocols and solutions to effectively remove excess dye and enhance data quality.
Troubleshooting Guide: High Background Fluorescence with YOYO-1
High background fluorescence is a frequent challenge in experiments utilizing YOYO-1 dye. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: Diffuse or high background fluorescence obscuring the signal.
| Potential Cause | Suggested Solution |
| Excessive Dye Concentration | The concentration of YOYO-1 is a critical parameter. Using too much dye is a common reason for high background. Perform a titration experiment to determine the lowest effective concentration that provides a satisfactory signal for your specific application.[1] |
| Inadequate Washing | Insufficient washing after the staining step can leave behind unbound YOYO-1 molecules, which contribute to background noise. Ensure to wash the sample 2-3 times with a suitable buffer (e.g., PBS) to remove any residual, unbound dye.[1] |
| Nonspecific Binding | YOYO-1 may nonspecifically bind to other cellular components or the surface of the imaging vessel. Optimizing the dye concentration and thorough washing can help mitigate this. Consider using low-binding microplates if available.[1] |
| Sample Autofluorescence | Some biological samples naturally fluoresce, a phenomenon known as autofluorescence. To determine if this is contributing to the background, examine an unstained control sample under the microscope. If autofluorescence is significant, consider using spectral unmixing if your imaging software supports it, or choose a dye with a different excitation/emission spectrum. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background when using YOYO-1?
The most common cause of high background fluorescence is the presence of unbound YOYO-1 dye in the solution.[1] Although YOYO-1 is essentially non-fluorescent in an aqueous medium on its own, a high concentration of unbound dye can still contribute to a noticeable increase in background noise, which can obscure the specific signal from the YOYO-1 bound to nucleic acids.[1][2]
Q2: How can I remove unbound YOYO-1 from my DNA sample?
Several methods can be employed to separate unbound YOYO-1 dye from your labeled DNA. The choice of method often depends on the size of your DNA and the available laboratory equipment. The most common techniques are:
-
Spin Column Chromatography (Gel Filtration): This is a rapid and effective method for separating molecules based on size.
-
Dialysis: This technique is suitable for larger sample volumes and relies on the diffusion of small molecules across a semi-permeable membrane.
-
Ultrafiltration: This method uses centrifugal force to push the solution through a membrane that retains larger molecules while allowing smaller molecules to pass through.
Q3: Is a wash step always necessary after YOYO-1 staining?
While YOYO-1's fluorescence is significantly enhanced upon binding to DNA, making a wash step not strictly required in all applications, performing several washes with a buffered saline solution like PBS is highly recommended to improve the signal-to-background ratio by removing unbound dye.[1]
Q4: Can the incubation time with YOYO-1 affect the background?
Yes, excessively long incubation times can lead to increased nonspecific binding of the dye to cellular components other than nucleic acids, which can elevate the background signal.[1] It is important to optimize the incubation time for your specific cell type and experimental conditions.
Experimental Protocols for Removing Unbound YOYO-1
Below are detailed methodologies for the key experiments to remove unbound YOYO-1 dye.
Protocol 1: Spin Column Chromatography
This protocol is ideal for the rapid cleanup of small to medium-sized DNA fragments labeled with YOYO-1. Commercial DNA purification spin columns can be used.
Materials:
-
YOYO-1 labeled DNA sample
-
DNA spin column with collection tube
-
Binding Buffer (typically high salt, check manufacturer's instructions)
-
Wash Buffer (typically containing ethanol (B145695), check manufacturer's instructions)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water
-
Microcentrifuge
Procedure:
-
Adjust Binding Conditions: Add 5 volumes of Binding Buffer to your 1 volume of YOYO-1 labeled DNA solution and mix.
-
Bind DNA: Apply the mixture to the spin column (placed in a collection tube) and centrifuge at ≥10,000 x g for 60 seconds. Discard the flow-through. The DNA-YOYO-1 complex will bind to the silica (B1680970) membrane, while smaller unbound YOYO-1 molecules will pass through.
-
Wash: Add 700 µL of Wash Buffer to the column and centrifuge for 60 seconds. Discard the flow-through. Repeat this wash step.
-
Dry Column: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol from the wash buffer.
-
Elute DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.
-
Incubate: Let the column stand at room temperature for 1-5 minutes to allow the buffer to saturate the membrane.
-
Collect Purified Sample: Centrifuge for 60 seconds to elute the purified DNA-YOYO-1 complex.
Protocol 2: Dialysis
This method is suitable for larger sample volumes and relies on the principle of separating molecules based on size through a semi-permeable membrane.
Materials:
-
YOYO-1 labeled DNA sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa, to retain DNA and allow YOYO-1 to pass through)
-
Dialysis Buffer (e.g., PBS or TE buffer)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing).
-
Load Sample: Load the YOYO-1 labeled DNA sample into the dialysis tubing/cassette and seal securely, ensuring to leave some space for potential buffer influx.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold Dialysis Buffer (e.g., 100-1000 times the sample volume).
-
Stir: Place the beaker on a stir plate and stir gently at 4°C. The small, unbound YOYO-1 molecules will diffuse out of the tubing and into the buffer.
-
Change Buffer: Change the Dialysis Buffer after 2-4 hours. Repeat the buffer change at least 2-3 times to ensure efficient removal of the unbound dye. A final overnight dialysis step can be performed for maximum purity.
-
Recover Sample: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified DNA-YOYO-1 complex.
Comparison of Unbound Dye Removal Methods
The efficiency of unbound dye removal can vary between different techniques. The following table summarizes a comparative study on the removal of fluorescent dyes from labeled extracellular vesicles, which provides a useful reference for the expected efficiency of these methods.
| Purification Method | Principle | Relative Purification Efficiency | Advantages | Disadvantages |
| Spin Column (Size Exclusion) | Separation based on molecular size. | High | Rapid; High recovery of labeled sample. | May not be suitable for very large DNA; Column capacity limits sample volume. |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | High | Suitable for large sample volumes; Gentle on samples. | Time-consuming; Potential for sample dilution. |
| Ultrafiltration | Centrifugal force is used to pass small molecules through a membrane. | Moderate to High | Relatively fast; Can concentrate the sample. | Potential for membrane clogging; May lead to sample loss on the membrane. |
| Simple Washing (Centrifugation) | Pelleting of cells/large complexes and removal of supernatant containing unbound dye. | Low to Moderate | Simple and quick. | Less efficient for removing all unbound dye; Only applicable to samples that can be pelleted. |
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: YOYO-1 Staining for Fixed Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YOYO-1 for nucleic acid staining in fixed-cell applications.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of YOYO-1 staining?
YOYO-1 is a high-affinity, dimeric cyanine (B1664457) dye that intercalates into double-stranded DNA (dsDNA). Upon binding, it exhibits a significant fluorescence enhancement, making it an excellent probe for visualizing and quantifying nucleic acids. Due to its cell-impermeant nature, it is commonly used to stain the nuclei of fixed and permeabilized cells.
Q2: Which fixation method is recommended for YOYO-1 staining?
Both paraformaldehyde (PFA), a cross-linking fixative, and methanol (B129727), a precipitating fixative, are commonly used for preparing cells for YOYO-1 staining. The choice of fixative can impact staining efficiency and cellular morphology.
-
Paraformaldehyde (PFA): PFA cross-links proteins, preserving cellular and organellar structure well.[1][2] It is often the preferred method when preserving fine morphological details is critical. However, excessive cross-linking can sometimes mask epitopes or slightly alter DNA accessibility, potentially affecting staining intensity.[3]
-
Methanol: Methanol fixation works by dehydrating the cell and precipitating proteins.[2] This process also permeabilizes the cell membrane, eliminating the need for a separate permeabilization step. While efficient for exposing nuclear material, it can alter cellular morphology and lead to the loss of some soluble proteins.[2]
Q3: Does the fixation method affect YOYO-1 staining intensity?
Yes, the fixation method can influence the final fluorescence intensity. While direct comparative studies on YOYO-1 are not extensively documented in the provided search results, the mechanism of each fixative suggests potential differences:
-
PFA fixation may sometimes lead to a slight decrease in the accessibility of DNA due to protein cross-linking, which could result in lower fluorescence intensity compared to methanol fixation. Prolonged fixation with PFA has been shown to decrease fluorescence intensity for other probes.[4]
-
Methanol fixation can make the nuclear material more accessible, potentially leading to brighter YOYO-1 staining. However, it can also cause cell shrinkage and structural alterations.[2]
Ultimately, the optimal fixation method may be cell-type and application-dependent. Empirical testing is recommended to determine the best condition for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Inadequate Permeabilization (for PFA-fixed cells): The cell membrane is not sufficiently permeabilized for the dye to enter and reach the nucleus.[5] 2. Low Dye Concentration: The concentration of YOYO-1 is too low for optimal staining.[5] 3. Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for YOYO-1. | 1. Optimize Permeabilization: Increase the incubation time with the permeabilization agent (e.g., Triton X-100) or try a different permeabilization agent.[5] 2. Titrate Dye Concentration: Perform a titration experiment to determine the optimal working concentration of YOYO-1 for your cell type and fixation method.[5] 3. Verify Filter Sets: Ensure the filter sets are appropriate for YOYO-1 (Excitation/Emission: ~491/509 nm). |
| High Background Fluorescence | 1. Excessive Dye Concentration: Using too high a concentration of YOYO-1 can lead to non-specific binding and high background.[5] 2. Incomplete Washing: Residual unbound dye remains after the staining step.[5] 3. Cell Autofluorescence: Some cell types exhibit natural fluorescence, which can be exacerbated by fixation.[6] | 1. Optimize Dye Concentration: Titrate the YOYO-1 concentration to find the lowest concentration that provides adequate signal.[5] 2. Thorough Washing: Ensure adequate washing steps with PBS or an appropriate buffer after staining to remove unbound dye.[5] 3. Use Autofluorescence Quenching Reagents: If autofluorescence is a significant issue, consider using a commercial autofluorescence quenching agent. |
| Heterogeneous or Uneven Staining | 1. Incomplete Dye Equilibration: YOYO-1 may not have had sufficient time to evenly intercalate throughout the DNA, leading to brighter and dimmer regions.[7] 2. Cell Clumping: Cells are clumped together, preventing even access of the dye to all nuclei. 3. Fixation Artifacts: The fixation process itself can sometimes lead to uneven condensation of chromatin.[8] | 1. Increase Incubation Time: Extend the incubation time with YOYO-1 to allow for more complete equilibration.[5] Heating the sample to 50°C for at least two hours can also promote homogeneous staining.[5] 2. Ensure Single-Cell Suspension: Gently triturate or filter the cell suspension to break up clumps before staining. 3. Optimize Fixation Protocol: Adjust fixation time and temperature to minimize artifacts. |
| Photobleaching | 1. Excessive Exposure to Excitation Light: Prolonged exposure of the stained sample to the microscope's excitation light will cause the fluorophore to fade.[5] | 1. Minimize Light Exposure: Keep the sample protected from light as much as possible. Use neutral density filters to reduce the intensity of the excitation light and minimize exposure time during image acquisition.[5] 2. Use Antifade Mounting Medium: Mount the coverslip with an antifade reagent to reduce photobleaching. |
Experimental Protocols
Protocol 1: YOYO-1 Staining of Paraformaldehyde-Fixed Cells
This protocol is suitable for staining the nuclei of cells fixed with a cross-linking agent.
Materials:
-
Cells grown on coverslips or in an imaging plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining Buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to a final working concentration (typically 100 nM to 1 µM) in the staining buffer. Incubate the cells with the YOYO-1 solution for 15-30 minutes at room temperature, protected from light.[5]
-
Washing: Wash the cells twice with the staining buffer.
-
Imaging: Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 2: YOYO-1 Staining of Methanol-Fixed Cells
This protocol is suitable for staining the nuclei of cells fixed with a precipitating agent.
Materials:
-
Cells grown on coverslips or in an imaging plate
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining Buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS.
-
Staining: Dilute the YOYO-1 stock solution to a final working concentration (typically 100 nM to 1 µM) in the staining buffer. Incubate the cells with the YOYO-1 solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with the staining buffer.
-
Imaging: Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.
Visualized Workflows and Logic
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Fixation on the Detection of Oligodendrocyte Precursor Cell Morphology and Vascular Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneous staining: a tool for studies of how fluorescent dyes affect the physical properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Types of Artifacts in Histological and Cytological Preparations [leicabiosystems.com]
How to choose the right filter sets for YOYO-1 microscopy.
This guide provides researchers, scientists, and drug development professionals with technical information for choosing the correct filter sets for YOYO-1 microscopy, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of YOYO-1 that I need to know for filter selection?
A1: When bound to double-stranded DNA (dsDNA), YOYO-1 has an excitation peak at approximately 491 nm and an emission peak around 509 nm.[1][2][3] The dye is essentially non-fluorescent when it is not bound to nucleic acids, and its fluorescence intensity can increase over 1000-fold upon binding.[2][4][5] This large Stokes shift (the difference between excitation and emission maxima) and significant fluorescence enhancement make it a highly sensitive stain.
Data Presentation: Spectral Properties of YOYO-1 (DNA-Bound)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 491 nm | [1][3][4][6] |
| Emission Maximum | 509 nm | [1][2][3][4] |
| Recommended Excitation | 488 nm Laser Line | [1] |
| Common Emission Filter | 515/30 nm | [1] |
Q2: What is the optimal filter set for YOYO-1 microscopy?
A2: An optimal filter set for YOYO-1 is one that is closely matched to its excitation and emission peaks to maximize signal collection while minimizing background noise. A standard filter set for fluorescein (B123965) (FITC) is often recommended and works well for YOYO-1.[7]
Data Presentation: Recommended Filter Set Configuration for YOYO-1
| Filter Component | Recommended Wavelength Range (nm) | Rationale |
| Excitation Filter | 470/40 (450-490 nm) | Efficiently excites YOYO-1 near its 491 nm peak. |
| Dichroic Beamsplitter | 495 nm | Reflects excitation light (<495 nm) to the sample and transmits emission light (>495 nm) to the detector.[8] |
| Emission Filter | 525/50 (500-550 nm) | Captures the peak emission of YOYO-1 at 509 nm while blocking stray excitation light. |
Q3: Can I use a standard GFP filter set for YOYO-1?
A3: Yes, a standard Green Fluorescent Protein (GFP) or FITC filter set is generally suitable for YOYO-1 imaging, as their spectral profiles are very similar.[7] However, for applications requiring the highest signal-to-noise ratio, a filter set specifically optimized for YOYO-1's 491 nm excitation and 509 nm emission peaks will yield the best results.
Q4: How do I choose between a bandpass and a longpass emission filter?
A4: The choice depends on your experimental needs, specifically whether you are performing single-color or multi-color imaging.
-
Bandpass (BP) Filter (e.g., 525/50 nm): This is the preferred choice for most applications. It collects light only in a specific range around the emission peak, which significantly reduces background noise and prevents bleed-through from other fluorophores in multi-color experiments.
-
Longpass (LP) Filter (e.g., 515 nm LP): A longpass filter allows all light above a certain wavelength to pass. While this can result in a brighter signal, it also collects more background and autofluorescence, leading to a lower signal-to-noise ratio. It is generally not recommended for multi-color imaging due to the high risk of spectral bleed-through.
Troubleshooting Guide
This section addresses common issues encountered during YOYO-1 microscopy.
Mandatory Visualization: Troubleshooting Workflow for Weak Signal
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. YOYO-1 - Wikipedia [en.wikipedia.org]
- 3. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. coolled.com [coolled.com]
Validation & Comparative
A Comparative Guide to YOYO-1 and SYBR Green for Nucleic Acid Quantification
For researchers, scientists, and drug development professionals engaged in molecular biology, the selection of appropriate fluorescent dyes is paramount for accurate nucleic acid quantification. This guide provides an objective comparison between two common cyanine (B1664457) dyes, YOYO-1 and SYBR Green, focusing on their application in quantitative real-time PCR (qPCR). While both dyes are known for their high sensitivity in detecting double-stranded DNA (dsDNA), their suitability for real-time amplification monitoring differs significantly.
Mechanism of Action: Intercalating Dyes
Both YOYO-1 and SYBR Green are intercalating dyes. In their unbound state, they exhibit minimal fluorescence. Upon binding to the minor groove of dsDNA, their quantum yield increases dramatically, emitting a strong fluorescent signal. In the context of qPCR, this fluorescence is measured at the end of each amplification cycle. The intensity of the signal is directly proportional to the amount of dsDNA present, allowing for the real-time monitoring of product accumulation.[1]
Caption: Mechanism of intercalating dyes in qPCR.
Performance Comparison: YOYO-1 vs. SYBR Green
The primary distinction between the two dyes lies in their compatibility with the PCR process. SYBR Green is specifically designed and widely used for qPCR, whereas YOYO-1, due to its extremely high binding affinity, is generally considered incompatible with PCR as it can inhibit the DNA polymerase activity.[2][3]
Key Properties and Performance Metrics
The following tables summarize the key characteristics and performance differences between YOYO-1 and SYBR Green.
Table 1: Physicochemical Properties
| Property | YOYO-1 | SYBR Green I |
| Dye Family | Monomethine Cyanine[4] | Asymmetrical Cyanine[5] |
| Binding Mode | Bis-intercalation (two dye units bind)[6] | Mono-intercalation (one dye unit binds) |
| Binding Affinity (Ka) | Very High (~10⁸ - 10⁹ M⁻¹)[6] | High |
| Excitation Max (Bound) | 491 nm[7] | 494-497 nm[8] |
| Emission Max (Bound) | 509 nm[7] | 520-521 nm[8] |
| Fluorescence Enhancement | >1000-fold[7] | Up to 1000-fold[8] |
Table 2: Performance in Nucleic Acid Quantification
| Performance Metric | YOYO-1 | SYBR Green I |
| Primary Application | Endpoint DNA staining (microscopy, flow cytometry), DNA sizing.[7][9] | Real-time quantitative PCR (qPCR).[8][10] |
| PCR Compatibility | Incompatible. Potent PCR inhibitor. Not used for real-time monitoring.[2] | Standard. Designed for and included in most qPCR master mixes. |
| Sensitivity (LOD) | Excellent for staining; pg-level detection in solution.[11] | High; can detect as few as single-digit DNA copies in optimized assays.[3][12] |
| Specificity | Binds to any dsDNA. Not applicable for qPCR specificity checks. | Binds to any dsDNA, including primer-dimers and non-specific products. Requires melt curve analysis to verify specificity.[13][14] |
| Multiplexing | Not applicable for qPCR. | Not suitable for multiplex qPCR as it cannot distinguish between different amplicons.[8] |
| Cost-Effectiveness | Generally more expensive. | Highly cost-effective, making it a popular choice for routine qPCR.[10][13] |
Experimental Protocols
Given the different applications of these dyes, their experimental protocols are distinct. SYBR Green is used within the qPCR reaction itself, while YOYO-1 is typically used for post-reaction analysis or staining of fixed samples.
Protocol 1: Quantitative Real-Time PCR using SYBR Green
This protocol outlines a standard procedure for gene expression analysis using a SYBR Green-based qPCR master mix.
-
Template Preparation: Start with high-quality, purified DNA or cDNA. Ensure the A260/A280 ratio is between 1.8 and 2.0.[15]
-
Primer Design: Design primers that are 18-25 nucleotides long with a melting temperature (Tm) of 58-60°C. Avoid secondary structures and complementarity at the 3' ends to prevent primer-dimer formation.[10]
-
Master Mix Preparation: On ice, prepare a master mix for the number of reactions required (including controls). For a typical 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM stock)
-
0.5 µL of Reverse Primer (10 µM stock)
-
4 µL of Nuclease-Free Water
-
5 µL of cDNA template (e.g., 10-100 ng)
-
-
Plate Setup: Aliquot 15 µL of the master mix into each well of a qPCR plate and add 5 µL of the corresponding template DNA or control (e.g., no-template control). Seal the plate firmly.[16][17]
-
Thermal Cycling: Program the qPCR instrument with a standard three-step cycling protocol:
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Perform relative or absolute quantification based on the experimental design.
Protocol 2: Staining of Fixed Cells with YOYO-1
This protocol is suitable for staining the nuclei of fixed and permeabilized cells for fluorescence microscopy.
-
Cell Preparation: Grow cells on coverslips or imaging plates and wash twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Staining: Dilute the YOYO-1 stock solution (typically 1 mM in DMSO) to a final working concentration of 0.5-1.0 µM in PBS. Add the staining solution to the cells.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Final Washes: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope with appropriate filters for green fluorescence (excitation ~490 nm, emission ~510 nm).[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a qPCR experiment, applicable when using a compatible dye like SYBR Green.
Caption: General qPCR experimental workflow.
Conclusion and Recommendations
The choice between YOYO-1 and SYBR Green is dictated entirely by the intended application.
-
Choose SYBR Green for quantitative real-time PCR . It is the industry standard for cost-effective, sensitive, and reliable quantification of DNA amplification in real time. Its main drawback is the lack of specificity, which must be addressed by careful primer design and mandatory melt curve analysis.[8][13]
-
Choose YOYO-1 for endpoint DNA staining and visualization . Its exceptional brightness and extremely high, stable affinity for dsDNA make it a superior choice for applications like fluorescence microscopy, flow cytometry, and DNA fragment analysis where real-time monitoring is not required.[7][9] Due to its potent inhibitory effects on DNA polymerase, YOYO-1 is unsuitable for inclusion in a PCR reaction.[2]
By understanding the distinct properties and optimal use cases for each dye, researchers can ensure the integrity and accuracy of their experimental results.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YOYO-1 - Wikipedia [en.wikipedia.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 11. biotium.com [biotium.com]
- 12. Development and Validation of a SYBR Green Real Time PCR Protocol for Detection and Quantification of Nervous Necrosis Virus (NNV) Using Different Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. SYBR Green-Based Real-Time Quantitative PCR Assay for Detection of West Nile Virus Circumvents False-Negative Results Due to Strain Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. qPCR – Power SYBR Green Protocol [protocols.io]
Performance comparison of YOYO-1 and PicoGreen for ssDNA quantification.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of molecular biology and drug development, accurate quantification of single-stranded DNA (ssDNA) is paramount for a multitude of applications, from oligonucleotide purity assessment to viral load determination. While numerous fluorescent dyes are available for nucleic acid detection, their performance with different nucleic acid species can vary significantly. This guide provides an objective comparison of two popular dyes, YOYO-1 and PicoGreen, for the specific application of ssDNA quantification, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
While both YOYO-1 and PicoGreen are known for their high sensitivity in detecting nucleic acids, their efficacy in quantifying ssDNA differs substantially. PicoGreen is renowned for its high selectivity for double-stranded DNA (dsDNA), exhibiting minimal fluorescence enhancement with ssDNA, making it an unsuitable choice for accurate ssDNA quantification. YOYO-1, a well-known dsDNA intercalator, does exhibit some fluorescence upon binding to ssDNA; however, quantitative data on its performance for this specific application is scarce in scientific literature.
Given the limitations of both YOYO-1 and PicoGreen for robust ssDNA quantification, this guide introduces OliGreen , a dye specifically designed for sensitive and accurate quantification of oligonucleotides and ssDNA, as a superior alternative for comparison.
The following table summarizes the key performance characteristics of YOYO-1 and OliGreen for ssDNA quantification based on available data.
| Feature | YOYO-1 | OliGreen |
| Primary Target | dsDNA (bis-intercalator) | ssDNA and oligonucleotides |
| Excitation Max (bound to ssDNA) | ~491 nm | ~500 nm[1] |
| Emission Max (bound to ssDNA) | ~509 nm | ~525 nm[1] |
| Fluorescence Enhancement with ssDNA | Significantly lower than with dsDNA. Quantitative data is limited. | High, enabling sensitive detection. |
| Sensitivity (Limit of Detection) | Data not readily available for ssDNA quantification. | As low as 100 pg/mL.[2][3] |
| Linear Dynamic Range | Data not readily available for ssDNA quantification. | 100 pg/mL to 1 µg/mL (4 orders of magnitude).[1][2] |
| Selectivity | Binds to both dsDNA and ssDNA. | Selective for ssDNA and oligonucleotides, but also binds to dsDNA and RNA.[1][4] |
Experimental Deep Dive: Methodologies and Protocols
Accurate and reproducible quantification is underpinned by robust experimental protocols. Below are detailed methodologies for ssDNA quantification using OliGreen. Due to the lack of established protocols for ssDNA quantification with YOYO-1, a general staining protocol is provided for informational purposes, highlighting its primary use with dsDNA.
OliGreen Protocol for ssDNA Quantification
This protocol is adapted from manufacturer guidelines and is suitable for use with a fluorescence microplate reader or a fluorometer.[2][5]
Materials:
-
OliGreen Reagent (e.g., Quant-iT™ OliGreen™ ssDNA Assay Kit)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), nuclease-free
-
ssDNA standards of known concentration (an oligonucleotide of similar length and base composition to the samples is recommended)
-
Nuclease-free microplates (black, for fluorescence assays) or cuvettes
-
Fluorescence microplate reader or fluorometer with excitation at ~480 nm and emission detection at ~520 nm.
Experimental Workflow:
Caption: Workflow for ssDNA quantification using the OliGreen assay.
Procedure:
-
Prepare ssDNA Standards: Create a series of ssDNA standards by serially diluting a stock of known concentration in TE buffer. The concentration range should encompass the expected concentration of the unknown samples.
-
Prepare OliGreen Working Solution: Immediately before use, dilute the concentrated OliGreen stock solution 200-fold in TE buffer. Prepare this solution in a plastic container to avoid adsorption to glass surfaces and protect it from light.
-
Sample and Standard Plating: Pipette your unknown ssDNA samples and the prepared standards into the wells of a black microplate.
-
Dye Addition: Add an equal volume of the OliGreen working solution to all wells containing samples and standards.
-
Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the ssDNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer with excitation and emission wavelengths appropriate for the dye (e.g., Ex: ~480 nm, Em: ~520 nm).
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use the equation of the linear regression from the standard curve to calculate the concentration of the unknown ssDNA samples.
YOYO-1 General Nucleic Acid Staining (for dsDNA)
This protocol is for the general staining of dsDNA for applications like fluorescence microscopy and is not optimized for ssDNA quantification.
Materials:
-
YOYO-1 Iodide (typically in DMSO)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or other suitable buffer
-
DNA sample (typically dsDNA)
Experimental Workflow:
Caption: General workflow for staining nucleic acids with YOYO-1.
Procedure:
-
Dilute YOYO-1: Prepare a working solution of YOYO-1 by diluting the stock solution in the desired buffer. The final concentration will depend on the application.
-
Staining: Add the diluted YOYO-1 solution to the DNA sample. The dye-to-base pair ratio is a critical parameter that needs to be optimized for specific applications.
-
Incubation: Incubate the mixture to allow for dye binding. Incubation times can range from minutes to hours.
-
Visualization: The stained DNA can then be visualized using techniques such as fluorescence microscopy.
The Impact of Interfering Substances
The accuracy of fluorescence-based quantification assays can be affected by various substances commonly found in nucleic acid preparations.
For the OliGreen assay:
-
Salts, urea, ethanol, chloroform, detergents, and proteins: The linearity of the OliGreen assay is maintained in the presence of these substances; however, they may affect the signal intensity. It is recommended to prepare standards in a buffer that closely matches the composition of the samples.[1]
-
dsDNA and RNA: The OliGreen reagent does exhibit fluorescence enhancement when bound to dsDNA and RNA, which can lead to an overestimation of ssDNA concentration if these contaminants are present in significant amounts.[1][4]
For YOYO-1:
-
Ionic Strength: The binding of YOYO-1 to DNA is highly dependent on the ionic strength of the solution. Increased salt concentrations can reduce the binding affinity of YOYO-1 to DNA.[6][7] This effect is important to consider when preparing samples and buffers for any application involving YOYO-1.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of single-stranded DNA, the choice of fluorescent dye is critical.
-
PicoGreen is not recommended for ssDNA quantification due to its high specificity for dsDNA. Its use in this context would lead to significant underestimation of ssDNA concentration.
-
YOYO-1 is also not ideal for ssDNA quantification. While it can bind to ssDNA, its fluorescence enhancement is significantly lower than with dsDNA, and there is a lack of established protocols and quantitative performance data for this specific application. Its primary utility remains in the sensitive detection of dsDNA.
-
OliGreen emerges as the superior choice for ssDNA and oligonucleotide quantification. It offers high sensitivity, a broad linear dynamic range, and a well-defined protocol. While it can also bind to dsDNA and RNA, its performance characteristics make it a reliable tool for applications where accurate ssDNA measurement is essential.
Therefore, for robust and reproducible ssDNA quantification, it is strongly recommended to use a dye specifically designed and validated for this purpose, such as OliGreen. This will ensure the generation of high-quality, reliable data crucial for downstream applications and decision-making in research and development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. promega.com [promega.com]
- 3. Invitrogen™ Quant-iT™ OliGreen™ ssDNA Assay Kit and Quant-iT OliGreen ssDNA Reagent | Fisher Scientific [fishersci.ca]
- 4. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. gih.uq.edu.au [gih.uq.edu.au]
- 6. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethidium Bromide and YOYO-1 for Nucleic Acid Gel Staining
For decades, Ethidium Bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in agarose (B213101) gel electrophoresis. However, mounting concerns over its mutagenic properties have prompted the scientific community to seek safer, yet equally effective, alternatives. Among these, YOYO-1 has emerged as a popular high-sensitivity option. This guide provides a detailed comparison of Ethidium Bromide and YOYO-1, covering their sensitivity, safety, and spectral properties, supported by experimental data and protocols to assist researchers in making an informed choice for their laboratory needs.
Performance and Safety at a Glance
A summary of the key characteristics of Ethidium Bromide and YOYO-1 is presented below, highlighting their performance in DNA detection and their inherent safety risks.
| Feature | Ethidium Bromide (EtBr) | YOYO-1 |
| Sensitivity | 1–5 ng of DNA per band[1] | As low as 0.25 ng of DNA per band (similar to other high-sensitivity dyes)[2] |
| Excitation Maxima (Bound to DNA) | 300 nm and 360 nm[1] | 491 nm[3][4][5] |
| Emission Maximum (Bound to DNA) | ~605 nm[6] | ~509 nm[4][5] |
| Fluorescence Color | Orange/Red[6] | Green[5] |
| Safety Profile | Known mutagen, potential carcinogen and teratogen[7][8][9] | Cell-impermeant, suggesting lower toxicity in living organisms[10][11] |
| Disposal | Requires special hazardous waste disposal procedures[8] | Generally considered less hazardous, but local regulations should be followed |
In-Depth Analysis
Sensitivity: A Clear Win for YOYO-1
YOYO-1 and similar next-generation dyes offer a significant advantage in sensitivity over Ethidium Bromide. While EtBr can reliably detect DNA bands containing 1 to 5 nanograms of material, YOYO-1 boasts a much lower detection limit, with some reports indicating sensitivity down to 0.25 nanograms[2]. This enhanced sensitivity is particularly beneficial when working with low-concentration samples, such as in PCR amplicon analysis or when quantifying small amounts of nucleic acids. The high fluorescence quantum yield of YOYO-1 upon binding to DNA, which can increase by over 1000-fold, contributes to its superior brightness and detection capabilities[12].
Safety Profile: Navigating the Risks
The primary driver for seeking alternatives to Ethidium Bromide is its well-documented hazardous nature. EtBr is a potent intercalating agent that binds to DNA and is a known mutagen[7][8][9]. Its ability to cause genetic mutations raises concerns about its carcinogenic and teratogenic potential[7]. Consequently, handling and disposal of EtBr require stringent safety protocols and specialized hazardous waste management[8].
YOYO-1 is marketed as a safer alternative primarily because it is cell-impermeant, meaning it does not readily cross the membranes of living cells[10][11]. This property is thought to reduce its potential for mutagenicity in living organisms. However, it is crucial to remember that any substance that binds to DNA with high affinity has the potential to be a mutagen. Therefore, while YOYO-1 is considered a safer option, it should still be handled with appropriate laboratory precautions.
Experimental Protocols
Detailed methodologies for staining agarose gels with Ethidium Bromide and YOYO-1 are provided below.
Ethidium Bromide Staining Protocol (Post-Staining)
-
Prepare Agarose Gel: Cast a standard agarose gel of the desired percentage in 1X TAE or TBE buffer.
-
Electrophoresis: Load DNA samples mixed with loading dye and run the gel at an appropriate voltage until the desired separation is achieved.
-
Staining Solution: Prepare a 0.5 µg/mL solution of Ethidium Bromide in 1X TAE or TBE buffer. Caution: Wear gloves and a lab coat, as EtBr is a mutagen.
-
Staining: Carefully place the gel in the EtBr staining solution. Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Destaining (Optional but Recommended): Transfer the gel to a container with distilled water to destain for 15-30 minutes. This step reduces background fluorescence and improves sensitivity.
-
Visualization: Visualize the DNA bands using a UV transilluminator. DNA stained with EtBr will fluoresce orange[6].
YOYO-1 Staining Protocol (Post-Staining)
-
Prepare and Run Agarose Gel: Follow steps 1 and 2 of the Ethidium Bromide protocol.
-
Staining Solution: Prepare a 1X staining solution of YOYO-1 in 1X TAE or TBE buffer from a stock solution (e.g., 1 mM in DMSO). A typical final concentration is around 0.1 µM.
-
Staining: Immerse the gel in the YOYO-1 staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Destaining (Optional): A brief rinse with distilled water can help to reduce background.
-
Visualization: Visualize the DNA bands using a gel imager equipped with an appropriate excitation source (e.g., a 488 nm laser or a blue light transilluminator) and an emission filter for green fluorescence[4].
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for staining agarose gels with either Ethidium Bromide or YOYO-1.
Caption: A flowchart of the agarose gel electrophoresis and staining process.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 3. Spectrum [YOYO-1] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. YOYO-1 - Wikipedia [en.wikipedia.org]
- 6. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 7. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. Ethidium Bromide | Safety Services - UCL – University College London [ucl.ac.uk]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YOYO-1 Photostability for Advanced DNA Imaging
For researchers and professionals in drug development engaged in high-resolution DNA analysis, the selection of an appropriate fluorescent dye is paramount. Among the myriad of available options, the cyanine (B1664457) dye family, particularly YOYO-1, has been a popular choice for DNA intercalation due to its significant fluorescence enhancement upon binding. However, the photostability of these dyes under continuous illumination remains a critical factor, directly impacting the quality and duration of imaging experiments, especially in advanced applications like super-resolution microscopy. This guide provides an objective comparison of the photostability of YOYO-1 with other commonly used cyanine dyes for DNA staining, supported by experimental data and detailed protocols.
Quantitative Comparison of Photostability
The photostability of a fluorescent dye is its ability to resist photobleaching, the irreversible destruction of the fluorophore upon exposure to light. This is a crucial parameter for quantitative and long-term imaging studies. Below is a summary of available data comparing the photostability of YOYO-1 with other cyanine dyes. It is important to note that direct quantitative comparisons can be challenging as photostability is highly dependent on the specific experimental conditions.
| Dye | Relative Photostability Compared to YOYO-1 | Quantitative Data (Photobleaching Lifetime/Half-life) | Experimental Conditions |
| YOYO-1 | - | Highly variable, dependent on laser power. Lifetimes can range from seconds to over 20 minutes.[1][2] | Dependent on excitation laser power density. For example, at a low laser power density of 0.32 ± 0.05 W/cm², the photobleaching lifetime is approximately 1249 seconds.[1] |
| PicoGreen | Generally lower | Bleaches faster than YOYO-1 under normal buffer conditions.[3] | The photostability of PicoGreen can be significantly enhanced by the addition of a ROXS (reducing and oxidizing system) buffer.[3] |
| SYBR Green I | Comparable to YOYO-1 in some aspects | Data on direct, side-by-side photobleaching lifetime comparison with YOYO-1 is limited in the reviewed literature. | Often used in real-time PCR applications where continuous illumination is a factor. |
| YO-PRO-1 | Lower | Photobleaching lifetime of approximately 1210 seconds under low laser intensity (0.32 ± 0.05 W/cm²).[1] | Similar experimental conditions to YOYO-1 for direct comparison. |
Note: The photostability of cyanine dyes can be influenced by a multitude of factors including the dye-to-base pair ratio, the presence of antifading agents, and the specific imaging buffer used.[3][4]
Experimental Protocols for Photostability Assessment
To enable researchers to conduct their own comparative studies, a detailed protocol for assessing the photostability of fluorescent DNA dyes is provided below. This protocol is synthesized from established methodologies for measuring photobleaching.
Objective:
To quantitatively compare the photostability of different DNA-intercalating cyanine dyes under controlled illumination conditions using fluorescence microscopy.
Materials:
-
Fluorescent dyes of interest (e.g., YOYO-1, SYBR Green I, PicoGreen)
-
Double-stranded DNA (dsDNA) solution (e.g., lambda DNA or a suitable plasmid)
-
Imaging buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Antifade reagent (optional, but recommended for extending observation times)
-
Microscope slides and coverslips (No. 1.5 thickness recommended)
-
Fluorescence microscope (epifluorescence or confocal) equipped with:
-
A stable light source (e.g., laser or LED) with adjustable intensity.
-
Appropriate filter sets for the excitation and emission wavelengths of the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of dsDNA at a known concentration.
-
Prepare working solutions of each fluorescent dye at the desired concentration. The optimal dye-to-base pair ratio should be determined empirically, but a common starting point is 1:10 (dye:bp).
-
Mix the DNA and dye solutions and incubate in the dark for at least 30 minutes to ensure complete intercalation.
-
Mount a small volume (e.g., 10 µL) of the stained DNA solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Place the prepared slide on the microscope stage.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Using a low illumination intensity, locate and focus on a field of view containing stained DNA molecules.
-
-
Image Acquisition:
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
Define a region of interest (ROI) that encompasses one or more DNA molecules.
-
Set the illumination intensity to the desired level for the photobleaching experiment. Crucially, this intensity must be kept constant for all dyes being compared.
-
Begin continuous image acquisition (time-lapse) of the ROI. The frame rate should be chosen based on the expected rate of photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Measure the background fluorescence from a region without any DNA molecules and subtract this from the ROI intensity measurements.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching time constant (τ) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the experimental workflow for assessing the photostability of fluorescent dyes.
Caption: Experimental workflow for photostability assessment.
Conclusion
The choice of a fluorescent dye for DNA imaging is a critical decision that can significantly impact experimental outcomes. While YOYO-1 offers excellent fluorescence enhancement, its photostability can be a limiting factor in demanding applications. This guide provides a framework for comparing YOYO-1 with other cyanine dyes, emphasizing the importance of standardized experimental conditions for accurate assessment. By following the provided protocol, researchers can make informed decisions based on their specific imaging needs, ultimately leading to more robust and reproducible data in their studies of DNA structure and function.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
YOYO-1 vs. Propidium Iodide: A Comparative Guide for DNA Content Analysis by Flow Cytometry
For researchers, scientists, and drug development professionals, accurate analysis of cellular DNA content is fundamental for understanding cell cycle kinetics, proliferation, and the effects of therapeutic agents. Propidium iodide (PI) has long been the gold standard for DNA content analysis by flow cytometry. However, newer dyes, such as YOYO-1, offer potential advantages in terms of fluorescence intensity. This guide provides a detailed comparison of YOYO-1 and PI for DNA content analysis, summarizing their performance, providing experimental protocols, and presenting key data in a structured format.
Performance Comparison
Propidium iodide (PI) is a well-established fluorescent intercalating agent used for DNA content analysis in fixed and permeabilized cells. It binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. YOYO-1, a member of the cyanine (B1664457) dye family, is known for its exceptionally high fluorescence quantum yield upon binding to DNA.[1] While it has shown promise in providing DNA histograms with low coefficients of variation (CVs) for nuclei and chromosomes, its application to whole, ethanol-fixed cells has historically presented challenges with reproducibility.[1]
| Feature | YOYO-1 | Propidium Iodide (PI) |
| Staining Principle | Intercalates into double-stranded DNA. | Intercalates into double-stranded DNA and RNA. |
| Cell Permeability | Impermeant to live cells; requires fixation/permeabilization. | Impermeant to live cells; requires fixation/permeabilization. |
| Excitation/Emission (nm) | ~491 / 509 | ~535 / 617 |
| Fluorescence Intensity | Very high | High |
| Reported CVs for G0/G1 peak | Can be as good as or better than PI for nuclei.[1] Data for whole cells is less established. | Typically <5% is considered acceptable for cell lines.[2] |
| Linearity | Proportional to DNA concentration.[3] | Proportional to DNA content.[4] |
| RNase Treatment | Recommended due to potential RNA binding. | Required as it also binds to double-stranded RNA. |
| Fixation | Aldehyde-based fixation is often used, but can be sensitive to ionic strength.[3] | Ethanol (B145695) fixation is standard and generally provides good quality histograms.[5] |
| Photostability | Good | Good |
Experimental Workflow
The following diagram illustrates a general workflow for comparing the performance of YOYO-1 and Propidium Iodide for DNA content analysis.
Caption: Workflow for comparing YOYO-1 and PI staining.
Experimental Protocols
Propidium Iodide Staining Protocol (Ethanol Fixation)
This is a widely used protocol for cell cycle analysis of fixed mammalian cells.[5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 50 µL of RNase A solution to the cell suspension.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry.
YOYO-1 Staining Protocol (Adapted for Whole Cells)
A validated, standardized protocol for YOYO-1 staining of whole mammalian cells for DNA content analysis is not as universally established as for PI. The following is an adapted protocol based on general principles for cyanine dyes. Optimization for specific cell types is recommended.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., PBS with low ionic strength)
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash once with cold PBS.
-
Fix cells in ice-cold 70% ethanol as described for the PI protocol (steps 2-4).
-
Wash the fixed cells twice with staining buffer to remove ethanol.
-
Resuspend the cell pellet in 1 mL of staining buffer.
-
Add YOYO-1 to a final concentration of 0.1 - 1 µM. A titration is recommended to determine the optimal concentration.
-
Add RNase A to a final concentration of 50-100 µg/mL.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Analyze the samples by flow cytometry.
Signaling Pathway and Logical Relationships
The underlying principle for both dyes in DNA content analysis is their stoichiometric binding to DNA, which allows for the resolution of cell cycle phases based on fluorescence intensity.
Caption: DNA content analysis by flow cytometry.
Conclusion
Propidium iodide remains a robust, reliable, and cost-effective choice for DNA content analysis in fixed cells, with well-established protocols and expected performance metrics. YOYO-1 offers the advantage of significantly brighter fluorescence, which could be beneficial for resolving populations with subtle differences in DNA content or for use in multiplex assays. However, its application to whole-cell DNA content analysis is less standardized, and researchers should be prepared to optimize staining conditions for their specific cell type and experimental setup. The choice between YOYO-1 and PI will ultimately depend on the specific requirements of the experiment, including the need for high fluorescence intensity, compatibility with other reagents, and the user's willingness to perform protocol optimization.
References
- 1. TOTO and YOYO: new very bright fluorochromes for DNA content analyses by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. daniel-vaulot.fr [daniel-vaulot.fr]
- 4. Analysis of cell cycle position in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Cross-Validation of single-molecule FRET and YOYO-1 Staining for Nucleic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of single-molecule biophysics and drug development, elucidating the structural dynamics of nucleic acids is paramount. Single-molecule Förster Resonance Energy Transfer (smFRET) and YOYO-1 staining are two powerful fluorescence-based techniques that provide insights into the conformation and characteristics of DNA and RNA. While smFRET offers detailed distance information within a molecule, YOYO-1 is a widely used intercalating dye for visualizing and quantifying nucleic acids. This guide provides an objective comparison of their performance, supported by experimental data, and outlines a workflow for their cross-validation.
Principles of the Techniques
Single-Molecule FRET (smFRET) is a spectroscopic ruler that measures nanometer-scale distances between two fluorescent dyes (a donor and an acceptor) attached to a macromolecule. The efficiency of energy transfer from the donor to the acceptor is inversely proportional to the sixth power of the distance between them, providing a sensitive measure of conformational changes.
YOYO-1 Staining relies on the bis-intercalation of the YOYO-1 dye into the DNA double helix. YOYO-1 is virtually non-fluorescent in solution but exhibits a greater than 1000-fold increase in fluorescence upon binding to DNA.[1][2] This property makes it an excellent stain for visualizing and quantifying DNA.
Quantitative Comparison of smFRET Dyes and YOYO-1
A direct comparison of the photophysical properties of the dyes used in smFRET and YOYO-1 is crucial for understanding their respective advantages and limitations.
| Property | smFRET Donor (e.g., Cy3) | smFRET Acceptor (e.g., Cy5) | YOYO-1 (DNA-bound) |
| Excitation Maximum | ~550 nm | ~649 nm | 489 nm[1] |
| Emission Maximum | ~570 nm | ~670 nm | 509 nm[1] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | ~100,000 M⁻¹cm⁻¹[2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | ~0.2 | up to 0.5[2] |
| Photostability | Moderate | Moderate | Prone to photobleaching[3] |
| Binding Mode | Covalent attachment | Covalent attachment | Bis-intercalation[4] |
| Effect on DNA Structure | Minimal (if properly positioned) | Minimal (if properly positioned) | Can cause elongation and unwinding[5] |
Experimental Protocols
Single-Molecule FRET (smFRET) Protocol for DNA
This protocol is adapted for studying conformational dynamics of a DNA molecule using total internal reflection fluorescence (TIRF) microscopy.
1. DNA Labeling:
-
Synthesize DNA oligonucleotides with specific modifications (e.g., amino- or thiol-modifiers) at the desired labeling positions.[6]
-
Covalently attach donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorescent dyes to the modified bases.
-
Purify the labeled DNA strands using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove unlabeled and excess dyes.
-
Anneal the labeled strands to form the desired DNA construct.
2. Surface Immobilization:
-
Prepare a quartz microscope slide with a biotinylated surface, often using a mixture of PEG and biotin-PEG to prevent non-specific binding.
-
Introduce streptavidin to the surface, which will bind to the biotin.
-
Introduce the biotinylated, dye-labeled DNA molecules, which will bind to the streptavidin, immobilizing them on the surface.[7]
3. Single-Molecule Imaging:
-
Use a TIRF microscope to excite the donor fluorophores with a laser (e.g., 532 nm for Cy3).
-
Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera.
-
Record movies of the single molecules to observe changes in FRET efficiency over time.[8]
4. Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity traces for the donor and acceptor.
-
Calculate the FRET efficiency for each molecule over time using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.
-
Generate FRET histograms to visualize the conformational states of the DNA population.
YOYO-1 Staining Protocol for DNA Microscopy
This protocol is designed for staining and visualizing DNA molecules immobilized on a glass surface.
1. DNA Immobilization:
-
Prepare a clean glass coverslip. Surfaces can be modified (e.g., with aminosilanes) to promote DNA adhesion.[3]
-
Apply a solution containing the DNA of interest to the coverslip and allow it to adsorb or stretch.
2. Staining:
-
Prepare a YOYO-1 staining solution at a final concentration typically ranging from 10 nM to 100 nM in a suitable buffer (e.g., TBE or PBS). The optimal dye-to-base-pair ratio should be determined empirically, but a common starting point is 1 dye molecule per 5-10 base pairs.[9]
-
Incubate the immobilized DNA with the YOYO-1 solution for at least 15-30 minutes at room temperature, protected from light.[10]
-
Gently wash the surface with buffer to remove unbound dye.
3. Imaging:
-
Mount the coverslip on a microscope slide.
-
Use a fluorescence microscope with appropriate filter sets for YOYO-1 (excitation ~490 nm, emission ~510 nm).
-
Acquire images of the stained DNA molecules.
Cross-Validation Workflow and Signaling Pathways
A cross-validation experiment would involve preparing the same DNA sample for both smFRET and YOYO-1 analysis. The goal is to correlate the conformational information from smFRET with the overall morphology and integrity observed with YOYO-1.
Caption: Workflow for cross-validating smFRET and YOYO-1 data.
The logical relationship for signal generation in each technique can be visualized as follows:
Caption: Signal generation pathways for smFRET and YOYO-1.
Performance Comparison and Synergies
| Feature | smFRET | YOYO-1 Staining | Cross-Validation Insights |
| Information Provided | Dynamic distance information between two specific points, revealing conformational changes.[11] | Visualization of the entire DNA molecule, providing information on length, shape, and integrity. | Correlate specific conformational states with overall molecular morphology. |
| Strengths | High sensitivity to distance changes (3-8 nm range).[12] Real-time observation of dynamics. | High signal-to-noise ratio. Simple and robust staining protocol. | Confirm that conformational changes observed by smFRET do not arise from DNA damage or aggregation. |
| Weaknesses | Requires site-specific labeling, which can be complex.[12] Susceptible to photobleaching and blinking of dyes. Insensitive to global structural changes outside the labeled region. | Can alter the mechanical properties of DNA.[13] Prone to photobleaching, limiting long-term observation.[3] Does not provide information on local conformational dynamics. | Identify potential artifacts in smFRET data by comparing with the YOYO-1 stained population. |
| Ideal Applications | Studying protein-induced DNA bending, DNA looping, and enzyme dynamics on a DNA track.[11][14] | DNA quantification, visualization of DNA in microfluidic devices, and assessing DNA integrity. | Investigating the effects of DNA-binding drugs that may induce both local and global conformational changes. |
Conclusion
smFRET and YOYO-1 staining are complementary techniques for the study of nucleic acids. smFRET provides high-resolution dynamic information about specific regions of a molecule, while YOYO-1 offers a global view of the molecule's structure and integrity. By using these techniques in a cross-validation workflow, researchers can gain a more complete and robust understanding of nucleic acid behavior, leading to more reliable data interpretation in basic research and drug development. The potential for YOYO-1 to alter DNA structure and the complexities of smFRET data analysis necessitate careful experimental design and interpretation when comparing results from these two powerful methods.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. doylegroup.mit.edu [doylegroup.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. haroldkimlab.gatech.edu [haroldkimlab.gatech.edu]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Assessing the Binding Specificity of YOYO-1 for DNA over RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of fluorescent nucleic acid stains is paramount for accurate experimental design and data interpretation. This guide provides a detailed comparison of YOYO-1's binding specificity for DNA versus RNA, supported by experimental data and protocols.
YOYO-1, a member of the cyanine (B1664457) dye family, is a high-affinity, intercalating nucleic acid stain renowned for its dramatic fluorescence enhancement upon binding to double-stranded DNA (dsDNA). While its utility in DNA visualization is well-established, its binding characteristics with RNA are less quantitatively defined. This guide objectively assesses the binding specificity of YOYO-1 and compares its performance with alternative nucleic acid stains.
YOYO-1: Performance Characteristics
YOYO-1 exhibits a remarkable increase in fluorescence quantum yield when it intercalates into the DNA double helix. In its unbound state in aqueous solution, YOYO-1 is essentially non-fluorescent. However, upon binding to dsDNA, its fluorescence intensity can increase by over 1,000 to 3,200-fold.[1] This is attributed to the restriction of the dye's molecular rotation upon intercalation, which minimizes non-radiative energy loss.[1]
Quantitative Data Summary
The following table summarizes the known quantitative performance data for YOYO-1 with dsDNA. Data for RNA is largely qualitative, highlighting a significant area for further research.
| Parameter | dsDNA | RNA | ssDNA |
| Fluorescence Enhancement | >1000 to 3200-fold[1] | Significantly Lower (Qualitative) | Lower than dsDNA (Qualitative)[2] |
| Quantum Yield (Φ) | Up to 0.5[1][3] | Not Quantitatively Reported | Not Quantitatively Reported |
| Binding Affinity (Kd) | ~5-50 nM[4] | Not Quantitatively Reported | Not Quantitatively Reported |
| Binding Mode | Bis-intercalation[1] | Likely intercalation/electrostatic | Intercalation/electrostatic[5] |
| Excitation Max (Bound) | ~489 nm[1] | Not Reported | Not Reported |
| Emission Max (Bound) | ~509 nm[1] | Not Reported | Not Reported |
Comparison with Alternative Nucleic Acid Stains
To provide a broader context for YOYO-1's performance, this section compares it with two other commonly used nucleic acid stains with differing specificities: PicoGreen and SYBR Green II.
| Feature | YOYO-1 | PicoGreen | SYBR Green II |
| Primary Target | dsDNA | dsDNA | RNA, ssDNA |
| dsDNA Specificity | High | Very High | Low |
| RNA Staining | Yes, but significantly lower fluorescence | Minimal | High |
| Fluorescence Enhancement (dsDNA) | >1000-fold | >1000-fold | Lower than PicoGreen |
| Fluorescence Enhancement (RNA) | Low (Qualitative) | Minimal | High |
Experimental Protocols
Accurate assessment of nucleic acid binding specificity relies on robust experimental protocols. The following sections detail the methodologies for key experiments.
Fluorescence Spectroscopy Assay
This protocol allows for the quantitative measurement of fluorescence enhancement of a dye upon binding to DNA or RNA.
Objective: To determine the fluorescence enhancement of YOYO-1 upon binding to dsDNA and RNA.
Materials:
-
YOYO-1 Iodide (1 mM stock in DMSO)
-
dsDNA stock solution (e.g., calf thymus DNA, 1 mg/mL in TE buffer)
-
RNA stock solution (e.g., ribosomal RNA, 1 mg/mL in RNase-free TE buffer)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of YOYO-1 at 1 µM in TE buffer. Protect from light.
-
Prepare a series of dilutions of dsDNA and RNA in TE buffer (e.g., 0, 1, 5, 10, 20, 50 µg/mL).
-
For each nucleic acid concentration, mix a fixed concentration of YOYO-1 (e.g., 50 nM final concentration) with the nucleic acid solution in a cuvette.
-
Incubate the samples for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation set to ~490 nm and emission scanned from 500 to 600 nm.
-
Record the peak emission intensity for each sample.
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity of the dye in the presence of nucleic acid by the fluorescence intensity of the dye alone.
Caption: Workflow for Fluorescence Spectroscopy Assay.
Gel Mobility Shift Assay
This assay qualitatively assesses the binding of a dye to nucleic acids by observing the change in their electrophoretic mobility.
Objective: To visualize the binding of YOYO-1 to dsDNA and RNA.
Materials:
-
YOYO-1 Iodide (1 mM stock in DMSO)
-
dsDNA (e.g., a 500 bp PCR product)
-
RNA (e.g., an in vitro transcribed 500 nt RNA)
-
TBE Buffer (Tris-borate-EDTA)
-
6x DNA Loading Dye
-
Agarose (B213101) or Polyacrylamide Gel
-
Gel Electrophoresis System and Power Supply
-
Gel Imaging System with appropriate filters for YOYO-1
Procedure:
-
Prepare a 1% agarose gel or a 6% native polyacrylamide gel in TBE buffer.
-
Prepare binding reactions by mixing a fixed amount of dsDNA or RNA (e.g., 100 ng) with increasing concentrations of YOYO-1 (e.g., dye-to-base pair/base ratios of 1:100, 1:50, 1:20, 1:10).
-
Incubate the binding reactions at room temperature for 15-30 minutes, protected from light.[6]
-
Add 6x loading dye to each reaction.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.
-
Visualize the gel using a gel imager with excitation and emission filters suitable for YOYO-1 (e.g., excitation around 488 nm, emission around 520 nm). A band shift or retardation in the migration of the nucleic acid indicates binding.
Caption: Workflow for Gel Mobility Shift Assay.
Logical Framework for Assessing Binding Specificity
The assessment of a fluorescent dye's binding specificity for different nucleic acids follows a logical progression from initial binding to the analysis of the resulting signal.
Caption: Logical Framework for Specificity Assessment.
References
- 1. YOYO-1 - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating YOYO-1: A Comparative Guide to Nucleic Acid Stains in Cellular and Tissue Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of nucleic acids are paramount. This guide provides a comprehensive comparison of YOYO-1, a high-affinity cyanine (B1664457) dye, with other commonly used nucleic acid stains: DAPI, Propidium Iodide (PI), and SYBR Green I. We will delve into their performance across various cell and tissue types, supported by experimental data and detailed protocols to inform your selection of the optimal staining reagent.
YOYO-1 is a cell-impermeant dye that exhibits a significant fluorescence enhancement upon binding to DNA, making it an excellent choice for staining fixed or dead cells.[1] Its high affinity and bright green fluorescence provide a strong signal-to-noise ratio. However, its performance relative to other widely used stains in different applications warrants a detailed evaluation.
Performance Comparison of Nucleic Acid Stains
The selection of a nucleic acid stain is dictated by the specific experimental requirements, including the cell or tissue type, the desired application (e.g., cell viability, cell cycle analysis, or simple nuclear counterstaining), and the imaging modality. Below is a summary of the key characteristics of YOYO-1 and its common alternatives.
| Feature | YOYO-1 | DAPI (4',6-diamidino-2-phenylindole) | Propidium Iodide (PI) | SYBR Green I |
| Primary Application | Staining of fixed/dead cells, DNA quantification[1][2] | Nuclear counterstain in fixed cells, some live cell applications[3] | Dead cell indicator in viability assays, cell cycle analysis[4] | DNA quantification, gel staining, some live cell applications[5][6] |
| Cell Permeability | Impermeant[1] | Permeant to a degree, better in fixed cells[3] | Impermeant[4] | Permeant[7] |
| Fluorescence Color | Green[8] | Blue[9] | Red[10] | Green[6] |
| Binding Preference | dsDNA, ssDNA, RNA[11] | A-T rich regions of dsDNA[9] | dsDNA and dsRNA[10] | Primarily dsDNA[6] |
| Photostability | Moderate, susceptible to photobleaching[12] | Generally high | Moderate | Moderate |
| Cytotoxicity | Low for its intended use in fixed cells | Lower than Hoechst in some cases, but can be toxic to live cells[13] | Not applicable for live cell staining | Generally low, but can be toxic at high concentrations[14] |
Experimental Protocols
Detailed methodologies for the use of each stain are crucial for reproducible and accurate results.
YOYO-1 Staining Protocol for Fixed Cells
This protocol is suitable for staining the nuclei of fixed cells for fluorescence microscopy.[15]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
YOYO-1 stock solution (1 mM in DMSO)
-
Staining buffer (e.g., PBS)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10-15 minutes.
-
Wash cells three times with PBS.
-
Dilute YOYO-1 stock solution to a final concentration of 0.1-1 µM in staining buffer.
-
Incubate cells with the YOYO-1 working solution for 15-60 minutes at room temperature, protected from light.
-
Wash cells two to three times with staining buffer.
-
Mount coverslips with an anti-fade mounting medium.
DAPI Staining Protocol for Fixed Cells
DAPI is a popular nuclear counterstain that emits a bright blue fluorescence.[9][16]
Materials:
-
Fixed cells on slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in water)
-
Mounting medium
Procedure:
-
Prepare a DAPI working solution by diluting the stock solution to 300 nM in PBS.[9]
-
Add the DAPI working solution to the fixed cells and incubate for 1-5 minutes at room temperature.[9]
-
Rinse the sample several times with PBS to remove unbound dye.
-
Mount with an anti-fade mounting medium.
Propidium Iodide Staining Protocol for Flow Cytometry (Cell Viability)
PI is commonly used to identify dead cells in a population using flow cytometry.[4]
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (e.g., 5-10 µg/mL in PBS)
-
FACS tubes
Procedure:
-
Harvest and wash cells with PBS.
-
Resuspend up to 1 x 10^6 cells in 100 µL of PBS or binding buffer.
-
Add 5-10 µL of PI staining solution to the cell suspension just prior to analysis.
-
Analyze the cells on a flow cytometer using the appropriate fluorescence channel (typically FL-2 or FL-3).
SYBR Green I Staining Protocol for Live Cells
SYBR Green I can be used to stain the nuclei of live cells for fluorescence microscopy.[7]
Materials:
-
Live cells in culture
-
SYBR Green I stock solution (10,000X in DMSO)
-
Cell culture medium
Procedure:
-
Dilute the SYBR Green I stock solution in cell culture medium to a final concentration of 1X.
-
Add the staining solution directly to the live cells.
-
Incubate for 15-30 minutes at 37°C.
-
Image the cells directly without a wash step.
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate common experimental workflows and signaling pathways where nucleic acid stains are employed.
Caption: A generalized workflow for staining fixed and permeabilized cells.
Caption: Key events in apoptosis detected by different fluorescent dyes.
Caption: A typical workflow for analyzing the cell cycle using DNA-binding dyes.
Conclusion
The choice between YOYO-1 and other nucleic acid stains is highly dependent on the specific experimental context. YOYO-1's exceptional brightness and high affinity make it a powerful tool for staining fixed and dead cells, as well as for sensitive DNA quantification. For live-cell imaging, membrane-permeant dyes like Hoechst 33342 are generally preferred due to lower cytotoxicity.[17] DAPI remains a robust and cost-effective option for nuclear counterstaining in fixed samples. Propidium Iodide is a well-established and reliable marker for identifying dead cells in viability assays. SYBR Green I offers high sensitivity for DNA quantification and can be used for live-cell staining, though its performance can be cell-type dependent. By understanding the distinct advantages and limitations of each dye, researchers can make an informed decision to best suit their experimental needs and obtain high-quality, reliable data.
References
- 1. biotium.com [biotium.com]
- 2. theduroniolab.web.unc.edu [theduroniolab.web.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. thomassci.com [thomassci.com]
- 6. SYBR Green I - Wikipedia [en.wikipedia.org]
- 7. biotium.com [biotium.com]
- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Propidium Iodide (PI) Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]
- 11. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biotium.com [biotium.com]
- 14. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. DAPI Staining Protocol [ruthazerlab.mcgill.ca]
- 17. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
YOYO-1 vs. TOTO-1: A Comparative Guide to High-Affinity Nucleic Acid Stains
For researchers, scientists, and drug development professionals working with nucleic acids, the choice of fluorescent stain is a critical decision that can significantly impact experimental outcomes. Among the most sensitive probes available are the dimeric cyanine (B1664457) dyes, YOYO-1 and TOTO-1. These high-affinity intercalating agents offer exceptional brightness and a dramatic increase in fluorescence upon binding to DNA and RNA, making them invaluable tools in a range of applications. This guide provides a detailed comparison of YOYO-1 and TOTO-1, focusing on their spectral properties, key applications, and the experimental protocols that underpin their use.
At a Glance: Spectral and Performance Characteristics
YOYO-1 and TOTO-1 share a similar dimeric structure, which contributes to their high affinity for nucleic acids. However, subtle differences in their chemical composition lead to distinct spectral properties and performance characteristics. The following table summarizes the key quantitative data for these two dyes when bound to double-stranded DNA (dsDNA).
| Property | YOYO-1 | TOTO-1 |
| Excitation Maximum (nm) | 491[1][2] | 514[1] |
| Emission Maximum (nm) | 509[1][2] | 533[1] |
| Quantum Yield | ~0.5[3][4][5] | Not explicitly stated in search results |
| Fluorescence Enhancement | >1000-fold[3][6] | >1000-fold[6] |
| DNA Binding Affinity (Kd) | 5-50 nM (depending on ionic strength)[7] | Not explicitly stated in search results |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 96,100 (at 457 nm)[6] | 97,900 (at 480 nm)[6] |
Delving into the Differences: Spectral Properties and Applications
YOYO-1, with its excitation and emission maxima at 491/509 nm, is optimally excited by the 488 nm laser line commonly found on flow cytometers and confocal microscopes.[1][2] This makes it a versatile choice for a wide range of instrumentation. TOTO-1, on the other hand, has slightly red-shifted excitation and emission maxima at 514/533 nm, making it well-suited for excitation with a 514 nm argon-ion laser.[1]
Both dyes exhibit a remarkable increase in fluorescence quantum yield of over 1000-fold upon binding to dsDNA, resulting in an excellent signal-to-noise ratio.[3][6] This property is due to the restriction of rotational freedom of the dye molecules upon intercalation into the DNA helix, which minimizes non-radiative decay pathways.[4]
The primary applications for both YOYO-1 and TOTO-1 are centered around their ability to sensitively stain nucleic acids. Key applications include:
-
Flow Cytometry: Both dyes are used for analyzing DNA content in cell cycle studies and for identifying dead cells, as they are membrane-impermeant and only enter cells with compromised membranes.
-
Fluorescence Microscopy: Their high brightness makes them ideal for visualizing nuclear and chromosomal DNA in fixed and permeabilized cells, as well as for tracking single DNA molecules.
-
Gel Electrophoresis: YOYO-1 and TOTO-1 can be used as highly sensitive prestains for DNA in agarose (B213101) gels, allowing for the detection of minute quantities of nucleic acids.
While both dyes are effective, YOYO-1 has been noted to cause photocleavage of DNA upon prolonged exposure to excitation light, a factor to consider in live-cell imaging or experiments requiring long acquisition times.[3] TOTO-1 has been reported to cause single-strand cleavage of DNA, but with a lower efficiency than YOYO-1.[6][8][9]
Experimental Corner: Detailed Methodologies
Accurate and reproducible results with YOYO-1 and TOTO-1 depend on meticulous experimental protocols. Below are detailed methodologies for their use in key applications.
DNA Staining for Fluorescence Microscopy with YOYO-1
This protocol outlines the steps for staining the nuclei of fixed and permeabilized cells.
Figure 1. Workflow for DNA staining in fluorescence microscopy using YOYO-1.
Protocol:
-
Cell Preparation: Prepare chromosome spreads on microscope slides according to standard procedures.
-
Rinsing: Briefly rinse the slides with water.
-
Staining Solution Preparation: Dilute the YOYO-1 stock solution to a final concentration of 2.4 nM in phosphate-buffered saline (PBS).
-
Staining: Apply 200 µL of the diluted YOYO-1 solution directly to the rinsed slide.
-
Incubation: Incubate the slide at room temperature for at least 10-20 minutes to ensure optimal staining.
-
Washing: Briefly rinse the slide with water to remove unbound dye.
-
Mounting: Remove excess liquid from the slide and mount a coverslip using an antifade mounting medium.
-
Visualization: View the sample using a fluorescence microscope equipped with a standard fluorescein (B123965) filter set.
Dead Cell Staining for Flow Cytometry with TOTO-1
This protocol describes the use of TOTO-1 to identify and quantify dead cells in a population.
Figure 2. Workflow for dead cell staining and analysis by flow cytometry using TOTO-1.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Washing: Wash the cells with phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in an appropriate binding buffer.
-
Staining: Add TOTO-1 to the cell suspension at the recommended concentration.
-
Incubation: Incubate the cells in the dark for the specified time.
-
Analysis: Acquire data on a flow cytometer using the appropriate laser and filter set for TOTO-1. Dead cells will exhibit high fluorescence intensity.
Agarose Gel Electrophoresis with YOYO-1 or TOTO-1 Prestaining
This protocol details the prestaining of DNA samples for sensitive detection in agarose gels.
Figure 3. Workflow for agarose gel electrophoresis with YOYO-1 or TOTO-1 prestaining.
Protocol:
-
Staining Solution: Prepare a working solution of YOYO-1 or TOTO-1.
-
Sample Staining: Add the dye to the DNA sample. A common ratio is 1 dye molecule per 10 base pairs of DNA. For homogeneous staining with YOYO-1, incubation at 50°C for 2 hours is recommended.[10]
-
Gel Preparation: Cast a standard agarose gel.
-
Loading: Load the prestained DNA samples and a DNA ladder into the wells of the gel.
-
Electrophoresis: Run the gel at an appropriate voltage until the desired separation is achieved.
-
Visualization: Visualize the DNA bands using a UV or blue-light transilluminator.
Conclusion
Both YOYO-1 and TOTO-1 are exceptionally sensitive and bright fluorescent stains for nucleic acids, offering significant advantages over traditional dyes like ethidium (B1194527) bromide. The choice between them will largely depend on the specific application and the available instrumentation. YOYO-1's compatibility with the common 488 nm laser line makes it a broadly applicable choice, while TOTO-1 offers a slightly different spectral profile that may be advantageous in multicolor experiments. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively leverage the power of these high-affinity dyes to achieve their scientific goals.
References
- 1. Invitrogen Dimeric Cyanine Nucleic Acid Stains BOBO-1 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. YOYO-1 - Wikipedia [en.wikipedia.org]
- 4. Ultrafast Transient Absorption Spectra of Photoexcited YOYO-1 molecules call for additional investigations of their fluorescence quenching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single- and double-strand photocleavage of DNA by YO, YOYO and TOTO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photobleaching of YOYO-1 in super-resolution single DNA fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling DNA Length: A Guide to Accurate Measurement with YOYO-1 Intercalation
For researchers, scientists, and drug development professionals navigating the complexities of DNA analysis, precise length measurement is paramount. This guide provides a comprehensive comparison of DNA length measurement using the fluorescent intercalating dye YOYO-1, juxtaposed with alternative methods. We delve into the accuracy of YOYO-1, supported by experimental data, and offer detailed protocols to ensure reproducible results.
YOYO-1 is a widely used cyanine (B1664457) dye that exhibits a significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA), making it an excellent choice for visualizing single DNA molecules.[1][2] However, its intercalating nature—inserting itself between the base pairs of the DNA double helix—inherently alters the physical properties of the DNA molecule, a critical consideration for accurate length determination.[1][3]
The Double-Edged Sword: YOYO-1's Impact on DNA Structure
The intercalation of YOYO-1 into dsDNA has two primary effects on its structure: elongation of the contour length and potential changes to its persistence length (a measure of stiffness).
Contour Length Elongation: There is a general consensus that YOYO-1 binding elongates the DNA molecule.[1][3][4] This is because the dye physically separates adjacent base pairs. The extent of this elongation is directly proportional to the staining ratio of dye to DNA base pairs.[3] Studies have reported a linear increase in contour length, with a maximum elongation of approximately 35% to 47% at saturation.[1][5] One study using atomic force microscopy (AFM) found that at a staining ratio of 1 YOYO-1 molecule per 4 base pairs, the contour length of DNA increased by 38%.[3] Another study using magnetic tweezers reported a maximal elongation of 47%.[5]
Persistence Length Controversy: The effect of YOYO-1 on DNA's persistence length is a subject of debate in the scientific community.[3][6] Some studies have reported a decrease in persistence length, suggesting the DNA becomes more flexible.[3] Conversely, other studies, particularly those using magnetic tweezers, have found that the persistence length of DNA remains remarkably constant, independent of the amount of bound YOYO-1.[3][5][7] This discrepancy highlights the importance of considering the experimental technique and conditions when interpreting results.
Quantitative Comparison: YOYO-1 vs. Alternative DNA Stains
The choice of fluorescent dye can significantly impact the accuracy of DNA length measurements. Below is a comparison of YOYO-1 with other commonly used DNA stains.
| Feature | YOYO-1 | DAPI (4′,6-diamidino-2-phenylindole) | SYTOX Green |
| Binding Mode | Bis-intercalation[2][8] | Minor groove binding[1] | Intercalator[4] |
| Effect on DNA Length | Significant elongation (up to 47%)[5] | Negligible effect[1] | Increases DNA length by 43%[4] |
| Effect on Persistence Length | Contradictory reports: from decreased to unchanged[3][7] | Not reported to significantly alter persistence length | Does not affect mechanical properties[4] |
| Fluorescence Enhancement | ~500-1000 fold upon binding dsDNA[1][2] | Moderate | High |
| Advantages | High signal-to-noise ratio, stable complex with dsDNA[1] | Minimal perturbation of DNA structure[1] | Binds cooperatively |
| Disadvantages | Alters DNA length and potentially stiffness, can cause photocleaving | Lower fluorescence enhancement compared to YOYO-1 | Can be sensitive to ionic strength |
Experimental Protocols
Accurate and reproducible DNA length measurements hinge on meticulous experimental protocols. Here, we provide a detailed methodology for DNA staining with YOYO-1 and subsequent length analysis using fluorescence microscopy.
Protocol 1: DNA Staining with YOYO-1 for Fluorescence Microscopy
Materials:
-
Double-stranded DNA (e.g., lambda DNA)
-
YOYO-1 Iodide (1 mM stock solution in DMSO)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Phosphate (B84403) Buffer (e.g., 10 mM sodium phosphate, pH 7.5)[9]
-
Microcentrifuge tubes
-
Microscope slides and coverslips
Procedure:
-
DNA Dilution: Dilute the stock DNA solution to a final concentration of approximately 0.5-1 ng/µL in TE buffer.
-
YOYO-1 Dilution: Prepare a working solution of YOYO-1 by diluting the 1 mM stock solution in phosphate buffer. The final concentration will depend on the desired dye-to-base-pair ratio. For a typical staining ratio of 1 dye molecule per 10 base pairs, a final YOYO-1 concentration of around 100 nM is used for a DNA concentration of 1 µM (in base pairs).[10]
-
Staining Reaction: Mix the diluted DNA and the YOYO-1 working solution in a microcentrifuge tube. The volume ratio will depend on the desired final concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for equilibrium binding. Some protocols suggest longer incubation times, even up to several hours, to ensure complete staining.[8]
-
Microscopy Sample Preparation: Gently pipette a small volume (e.g., 2-5 µL) of the stained DNA solution onto a clean microscope slide and carefully place a coverslip over it, avoiding air bubbles. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
Imaging: Visualize the stained DNA molecules using a fluorescence microscope equipped with a suitable filter set for YOYO-1 (excitation/emission maxima ~491/509 nm).[8] Use a high-sensitivity camera to capture images.
Protocol 2: DNA Contour Length Measurement using Image Analysis Software
Materials:
-
Fluorescence microscopy images of stained DNA molecules
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or similar)[11]
Procedure:
-
Image Calibration: Open the image in the software and set the scale by correlating pixels to a known distance (e.g., using a calibration slide or the known size of the image sensor pixels).[11]
-
Molecule Tracing: Manually or semi-automatically trace the contour of individual, well-separated DNA molecules from one end to the other.[11]
-
Length Measurement: The software will calculate the length of the traced contour in the calibrated units (e.g., micrometers).[11]
-
Data Analysis: Repeat the measurement for a statistically significant number of molecules to obtain an average contour length and standard deviation.
Visualizing the Process and Principles
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principles of DNA length measurement with YOYO-1.
Experimental workflow for DNA length measurement.
YOYO-1's effect on DNA length measurement.
Conclusion
YOYO-1 is a powerful tool for DNA visualization, offering exceptional brightness and stability. However, its intercalating nature necessitates careful consideration when absolute DNA length is the primary metric. The significant elongation of the DNA contour length upon YOYO-1 binding must be accounted for in any analysis. For applications where preserving the native DNA length is critical, alternative methods such as using minor groove binders like DAPI or label-free techniques like Atomic Force Microscopy should be considered. By understanding the properties of YOYO-1 and employing rigorous, standardized protocols, researchers can continue to leverage its benefits while ensuring the accuracy and reliability of their DNA length measurements.
References
- 1. Interference of ATP with the fluorescent probes YOYO-1 andYOYO-3 modifies the mechanical properties of intercalator-stained DNA confined in nanochannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doylegroup.mit.edu [doylegroup.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and structural properties of YOYO-1 complexed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Statistical Segment Length of DNA: Opportunities for Biomechanical Modeling in Polymer Physics and Next-Generation Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA Contour Lengths [imagej.net]
Navigating the Nanoscale: A Comparative Guide to DNA Stains in Correlative Light-Electron Microscopy
For researchers, scientists, and drug development professionals seeking to unravel the intricate relationship between form and function at the subcellular level, Correlative Light-Electron Microscopy (CLEM) offers a powerful bridge between the dynamic world of fluorescence imaging and the high-resolution detail of electron microscopy. The choice of fluorescent probe is paramount for successful CLEM experiments, particularly when targeting DNA. This guide provides an objective comparison of YOYO-1, a widely used DNA intercalating dye, with other common alternatives—SYTOX Green, DAPI, and PicoGreen—for CLEM applications. We present a summary of their performance based on available experimental data and provide detailed experimental protocols to guide your research.
At a Glance: Comparing DNA Stains for CLEM
The ideal DNA stain for CLEM must not only provide a bright and specific fluorescent signal but also withstand the harsh chemical treatments inherent to electron microscopy sample preparation, including fixation, osmication, dehydration, and resin embedding. Below is a comparative summary of YOYO-1 and its alternatives based on key performance indicators for in-resin CLEM, where fluorescence is imaged after the sample has been embedded.
| Feature | YOYO-1 | SYTOX Green | DAPI (4',6-diamidino-2-phenylindole) | PicoGreen |
| Primary Use in CLEM | Super-resolution imaging of DNA, particularly for pre-embedding protocols. | Post-embedding staining of nuclei in resin sections. | Post-embedding staining of nuclei in resin sections. | Primarily used for DNA quantification; limited data in CLEM. |
| Fluorescence Retention after Resin Embedding | Moderate to low; susceptible to quenching by osmium tetroxide. | Good; reported to yield a bright and stable signal in resin-embedded samples[1][2]. | Good; known to provide a bright and stable fluorescent signal in resin-embedded samples[1][2]. | Data for in-resin CLEM is not readily available. |
| Photostability in Resin | Moderate; subject to photobleaching under intense laser illumination. | Data for in-resin conditions is limited, but generally considered photostable. | Generally considered photostable. | Known to be very photostable[3]. |
| Localization Precision | High (nanometer scale) in super-resolution microscopy (pre-embedding). | Diffraction-limited in standard fluorescence microscopy. | Diffraction-limited in standard fluorescence microscopy. | Diffraction-limited in standard fluorescence microscopy. |
| Binding Mechanism | Bis-intercalation into the DNA double helix. | Intercalation into the DNA double helix. | Binds to the minor groove of A-T rich regions of DNA[4]. | Intercalation into the DNA double helix. |
| Cell Permeability | Impermeant to live cells. | Impermeant to live cells. | Permeant to live cells, but more effective on fixed and permeabilized cells. | Impermeant to live cells. |
In-Depth Analysis of DNA Stains for CLEM
YOYO-1: The Super-Resolution Contender
YOYO-1, a member of the cyanine (B1664457) dye family, is renowned for its high affinity for double-stranded DNA and a dramatic fluorescence enhancement upon binding. Its primary advantage in the context of CLEM lies in its application for super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) prior to embedding. This allows for the visualization of DNA organization at the nanoscale.
However, the fluorescence of YOYO-1, which emits in the green spectrum, is significantly quenched by osmium tetroxide, a standard contrasting agent in electron microscopy used to enhance membrane visibility[2][5]. This makes it less suitable for "in-resin" CLEM approaches where fluorescence is imaged after embedding.
SYTOX Green: A Robust Post-Embedding Stain
SYTOX Green is another high-affinity DNA stain that is impermeant to live cells, making it an excellent marker for dead or fixed and permeabilized cells. In the context of CLEM, SYTOX Green has demonstrated significant utility as a post-embedding stain. Studies have shown that it can effectively stain nuclei in resin-embedded sections, providing a bright and stable fluorescent signal that is comparable to other established nuclear stains like acridine (B1665455) orange[1][2]. This makes it a reliable choice for identifying regions of interest based on nuclear morphology directly on the sections that will be imaged by the electron microscope.
DAPI: The Classic Nuclear Stain, Repurposed for CLEM
DAPI is a well-established blue fluorescent nuclear counterstain. Its ability to bind to the minor groove of DNA in A-T rich regions provides specific nuclear staining. Similar to SYTOX Green, DAPI has been successfully used for post-embedding staining in CLEM protocols[1][2]. Its stable fluorescence in resin-embedded samples allows for straightforward correlation of nuclear position between the light and electron micrographs.
PicoGreen: High Sensitivity with Untapped CLEM Potential
PicoGreen is an ultrasensitive fluorescent stain for quantifying double-stranded DNA. It exhibits a very high fluorescence enhancement upon binding to DNA and is known for its excellent photostability[3]. While widely used in molecular biology, its application in CLEM is not well-documented. Its properties suggest potential for high-contrast imaging, but its performance after the harsh treatments of EM sample preparation remains to be thoroughly investigated.
Experimental Workflows and Protocols
Successful CLEM requires meticulous sample preparation that balances the preservation of fluorescence with the integrity of the ultrastructure. Below are diagrams and detailed protocols for pre-embedding staining with YOYO-1 and post-embedding staining with SYTOX Green and DAPI.
Pre-embedding CLEM Workflow with YOYO-1 Staining
This workflow is optimized for super-resolution imaging of DNA before the sample is embedded in resin.
-
Cell Culture and Fixation:
-
Culture cells on gridded coverslips to facilitate the relocation of the region of interest.
-
Fix cells with a mixture of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) (GA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the samples three times with PBS.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Prepare a 1 µM working solution of YOYO-1 iodide in PBS.
-
Incubate the coverslips with the YOYO-1 solution for 20-30 minutes at room temperature, protected from light.
-
Wash three times with PBS to remove unbound dye.
-
-
Fluorescence Imaging:
-
Mount the coverslip in an imaging chamber with an appropriate buffer for super-resolution microscopy (e.g., a buffer containing an oxygen scavenging system).
-
Acquire super-resolution fluorescence images of the regions of interest using a suitable microscope (e.g., STORM or PALM). Record the grid coordinates of the imaged cells.
-
-
Electron Microscopy Preparation:
-
After fluorescence imaging, carefully remove the coverslip from the imaging chamber and post-fix with 2% glutaraldehyde in 0.1 M cacodylate buffer for 30 minutes.
-
Proceed with standard EM processing, including osmication (e.g., 1% osmium tetroxide), dehydration through a graded ethanol (B145695) series, and embedding in an epoxy resin (e.g., Epon).
-
-
Sectioning and EM Imaging:
-
Relocate the previously imaged cells using the grid pattern on the embedded coverslip.
-
Perform ultramicrotomy to generate ultrathin sections (70-90 nm) of the region of interest.
-
Image the sections using a transmission electron microscope (TEM).
-
-
Image Correlation:
-
Use fiduciary markers (e.g., fluorescent beads added before imaging or distinct cellular features) to align the super-resolution fluorescence image with the electron micrograph.
-
Post-embedding CLEM Workflow with SYTOX Green or DAPI Staining
This workflow is ideal for identifying nuclei in resin-embedded sections.
-
Sample Preparation and Embedding:
-
Fix and process your biological sample according to standard electron microscopy protocols, including fixation (e.g., with glutaraldehyde and paraformaldehyde), post-fixation with osmium tetroxide, dehydration, and embedding in a suitable resin (e.g., Lowicryl or Epon).
-
-
Sectioning:
-
Cut ultrathin (70-90 nm) or semi-thin (150-200 nm) sections using an ultramicrotome and collect them on EM grids (e.g., formvar-carbon coated grids).
-
-
Staining:
-
For SYTOX Green:
-
For DAPI:
-
Prepare a 1 µg/mL solution of DAPI in PBS.
-
Float the grids on a drop of the DAPI solution for 5-10 minutes at room temperature in the dark.
-
Wash the grids by floating them on several drops of PBS followed by distilled water.
-
-
-
Imaging and Correlation:
-
Allow the grids to air dry completely.
-
Mount the grids on a glass slide and image the fluorescently stained nuclei using a fluorescence microscope.
-
Subsequently, image the same grid in a transmission electron microscope.
-
Correlate the fluorescence and electron micrographs using recognizable features on the grid or within the sample.
-
Conclusion
The choice of a DNA stain for CLEM is highly dependent on the specific experimental goals. For researchers aiming to achieve nanoscale resolution of DNA organization, a pre-embedding super-resolution approach with YOYO-1 is a powerful, albeit technically demanding, option. However, the significant quenching of its fluorescence by osmium tetroxide limits its utility for in-resin fluorescence imaging.
For more routine CLEM applications focused on identifying and targeting specific cells or regions of interest based on nuclear morphology, post-embedding staining with SYTOX Green or DAPI offers a reliable and straightforward solution. These dyes have been shown to provide bright and stable fluorescence in resin-embedded sections, facilitating accurate correlation between light and electron microscopy images. While PicoGreen shows promise due to its high sensitivity and photostability, further research is needed to validate its performance in a complete CLEM workflow. By carefully considering the strengths and limitations of each dye and optimizing the corresponding protocols, researchers can successfully integrate fluorescence and electron microscopy to gain unprecedented insights into the intricate world of cellular architecture.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. delmic.com [delmic.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of YOYO-1 Iodide
Essential guidelines for the safe handling and disposal of YOYO-1 iodide, a potent nucleic acid stain, are critical for maintaining a safe laboratory environment. Adherence to these procedures minimizes exposure risks for researchers and ensures compliance with environmental regulations.
YOYO-1 iodide, a thiazole (B1198619) orange dimer, is a high-affinity DNA intercalating agent widely used in fluorescence microscopy and flow cytometry. Due to its ability to bind to DNA, it is considered a potential mutagen and requires careful handling and disposal as hazardous chemical waste. The following procedures provide a step-by-step guide for the proper management of YOYO-1 waste streams.
Personal Protective Equipment (PPE)
When handling YOYO-1 iodide in any form (concentrated stock or dilute working solutions), appropriate personal protective equipment must be worn to prevent skin and eye contact.
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile gloves. Double gloving is recommended for high concentrations or prolonged use. | Prevents skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects eyes and face from splashes of YOYO-1 solutions. |
| Lab Coat | A long-sleeved lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for solutions. A certified chemical fume hood should be used when handling the powdered form to prevent inhalation. | Minimizes the risk of inhaling the powdered compound. |
YOYO-1 Iodide Waste Disposal Procedures
All materials contaminated with YOYO-1 iodide must be treated as hazardous waste. Do not dispose of YOYO-1 waste down the drain.[1] Evaporation of chemical waste is also not a permissible disposal method.[2]
Step 1: Waste Segregation and Collection
Proper segregation of YOYO-1 waste is crucial for safe and compliant disposal.
-
Aqueous Waste: All solutions containing YOYO-1, including staining solutions and wash buffers, must be collected in a clearly labeled, leak-proof container.[3][4] The container should be marked as "Hazardous Waste: YOYO-1 Iodide".
-
Contaminated Solids: This category includes gels, pipette tips, gloves, and other disposable items that have come into contact with YOYO-1. These items should be collected in a designated, sealed bag or container labeled "Hazardous Waste: YOYO-1 Contaminated Solids".[3]
-
Sharps: Needles, syringes, and other sharps contaminated with YOYO-1 must be disposed of in a puncture-resistant sharps container specifically labeled for chemical contamination.[3][5]
Step 2: Waste Storage
Store hazardous waste containers in a designated satellite accumulation area.[2] Ensure containers are kept closed except when adding waste.[4] The storage area should be well-ventilated and secure to prevent unauthorized access.
Step 3: Professional Disposal
Arrange for the collection and disposal of YOYO-1 waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] Do not attempt to neutralize or deactivate YOYO-1 waste without a validated protocol and approval from your EHS department. While some general methods for intercalator degradation exist, such as UV irradiation, their efficacy for YOYO-1 has not been thoroughly documented in the provided search results.
Spill Management
In the event of a YOYO-1 spill, immediate action is necessary to prevent the spread of contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Wear the personal protective equipment outlined in the table above.
-
Contain the Spill: Use absorbent materials, such as chemical spill pads or vermiculite, to absorb liquid spills. For solid spills, carefully cover the powder to avoid generating dust.
-
Clean the Area: Decontaminate the spill area. A common practice for DNA intercalating agents is to use a freshly prepared 1% sodium hypochlorite (B82951) (bleach) solution, followed by a water or ethanol (B145695) rinse.[3] However, always consult your institution's specific guidelines.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Logical Workflow for YOYO-1 Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with YOYO-1 iodide.
Caption: Decision workflow for the proper segregation and disposal of YOYO-1 waste.
While the hazards of YOYO-1 have not been exhaustively investigated, its function as a DNA intercalator necessitates that it be handled as a potentially harmful and mutagenic substance.[1] Therefore, treating all YOYO-1 waste as hazardous and adhering to the stringent disposal protocols outlined above is a critical component of responsible laboratory practice. Always consult your local, state, and national regulations, as well as your institution's specific guidelines, for hazardous waste management.[1]
References
Essential Safety and Logistical Information for Handling Thiazole Orange Dimer (YOYO-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Thiazole orange dimer (YOYO-1), a high-affinity fluorescent nucleic acid stain. Due to its nature as a potent DNA intercalating agent, YOYO-1 is presumed to be a mutagen and potential carcinogen, necessitating stringent safety measures to minimize exposure. Adherence to these guidelines is paramount for ensuring laboratory safety.
Hazard Identification and Risk Assessment
YOYO-1 functions by inserting itself between the base pairs of DNA, which is the basis of its hazardous nature. The primary routes of occupational exposure are through skin absorption, eye contact, and inhalation of aerosols. Although specific toxicological data for YOYO-1 is limited, it should be handled with the same precautions as other known mutagens. A Safety Data Sheet (SDS) for an equivalent product indicates that it is potentially harmful and advises avoiding prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with YOYO-1 in any concentration.
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves. Immediately discard the outer glove if it becomes contaminated and replace it.
-
Eye and Face Protection: Use safety goggles that provide a complete seal around the eyes. A full-face shield is required when there is a significant risk of splashing.
-
Protective Clothing: A disposable, back-closing gown with long sleeves and tight-fitting cuffs is required.[3] A standard lab coat is not sufficient.
-
Respiratory Protection: All work with YOYO-1 solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of YOYO-1.
Step-by-Step Handling Procedure:
-
Area Preparation:
-
Designate a specific area for handling YOYO-1, preferably within a chemical fume hood.
-
Cover the work surface with plastic-backed absorbent pads to contain spills.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling Stock Solution (Typically 1 mM in DMSO):
-
Allow the vial to equilibrate to room temperature before opening.
-
Use aerosol-resistant pipette tips for all transfers.
-
Handle the stock solution with extreme care to avoid any direct contact or aerosol generation.
-
-
Staining Protocol:
-
When adding YOYO-1 to samples, do so slowly and carefully to prevent splashing.
-
Keep all containers with YOYO-1 sealed when not in immediate use.
-
Disposal Plan:
All materials contaminated with YOYO-1 must be disposed of as hazardous waste.
-
Liquid Waste: Collect all YOYO-1 containing solutions (e.g., used buffers, staining solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated lab supplies (e.g., gloves, pipette tips, absorbent pads, gels) in a designated hazardous waste container.
-
Decontamination: Clean the work area with a 10% bleach solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
As no specific occupational exposure limits have been established for YOYO-1, all handling must be guided by the ALARA (As Low As Reasonably Achievable) principle to minimize any potential exposure.
| Property | Value |
| Chemical Formula | C₄₉H₅₈I₄N₆O₂[4][5] |
| Molecular Weight | 1270.66 g/mol [5] |
| Appearance | Typically a yellow or orange solution[6][7] |
| Solvent | Commonly supplied as a 1 mM solution in DMSO[8] |
| Excitation Maximum (DNA-bound) | 491 nm[8] |
| Emission Maximum (DNA-bound) | 509 nm[4][9] |
Experimental Protocol: Preparation of a Staining Solution
This protocol provides a general guideline for diluting the YOYO-1 stock solution for a typical staining application.
-
Objective: To prepare a 1 µM YOYO-1 staining solution from a 1 mM stock.
-
Materials: 1 mM YOYO-1 in DMSO, sterile buffer (e.g., PBS), microcentrifuge tubes, and calibrated pipettes with aerosol-resistant tips.
-
Procedure:
-
In a chemical fume hood, prepare a 1:100 intermediate dilution by adding 2 µL of the 1 mM stock solution to 198 µL of buffer.
-
Vortex the intermediate dilution gently.
-
Prepare the final 1 µM staining solution by performing a 1:10 dilution of the intermediate stock (e.g., 10 µL of the 10 µM intermediate solution into 90 µL of buffer).
-
Protect the final solution from light and use it promptly.
-
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of YOYO-1.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. YOYO-1 - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Yoyo 1;yoyo1 | C49H58I4N6O2 | CID 119190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
